2-Bromo-4-phenylaniline
Description
The exact mass of the compound 2-Bromo-4-phenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYOKLDZQAXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300360 | |
| Record name | 2-bromo-4-phenylaniline | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50300360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41738-70-9 | |
| Record name | 41738-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Bromo-4-phenylaniline physical and chemical properties
The following technical guide details the physical and chemical properties, synthesis, and applications of 2-Bromo-4-phenylaniline.
CAS Registry Number: 41738-70-9 Synonyms: 3-Bromo-4-aminobiphenyl; 2-Bromo-[1,1'-biphenyl]-4-amine; 3-Bromo-4-biphenylamine[1]
Executive Summary
2-Bromo-4-phenylaniline is a bifunctional organobromine building block critical to the development of organic light-emitting diodes (OLEDs) and small-molecule pharmaceuticals.[1] Its structural uniqueness lies in the "orthogonal" reactivity of its functional groups: an electron-rich primary amine (-NH₂) and an aryl bromide (-Br).[1] This dual functionality allows for sequential, selective functionalization—typically serving as a core scaffold for constructing hole-transport materials (HTMs) and kinase inhibitors.[1]
Researchers handling this compound must exercise extreme caution, as it is a derivative of 4-aminobiphenyl, a known human carcinogen. This guide outlines the rigorous safety protocols, validated synthesis methods, and physical characterization data required for its use in high-performance applications.
Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9][10]
The following data aggregates experimental values from patent literature and crystallographic studies.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₂H₁₀BrN |
| Molecular Weight | 248.12 g/mol |
| Appearance | Orange-tan to off-white needle-like crystals |
| Melting Point | 65 – 67 °C [1] |
| Density (Predicted) | ~1.5 g/cm³ |
| Solubility | Soluble: Dichloromethane (DCM), Chloroform, THF, Ethyl AcetateInsoluble: Water |
| pKa (Predicted) | ~3.5 – 4.0 (Conjugate acid of amine) |
| Crystal Habit | Orthorhombic system; "Propeller" disposition of phenyl rings [2] |
Structural Analysis
The molecule features a biphenyl core with a bromine atom ortho to the amine.[1] This steric crowding forces the two phenyl rings to twist out of coplanarity, adopting a torsion angle of approximately 52°, which disrupts π-conjugation and influences the compound's electronic band gap—a desirable trait for tuning optoelectronic properties.
Synthesis & Production Protocols
Core Directive: The synthesis of 2-Bromo-4-phenylaniline requires precise regiocontrol to ensure bromination occurs at the 3-position (ortho to the amine) rather than the less activated distal ring.[1] The following protocol uses N-Bromosuccinimide (NBS) for mild, selective bromination.
Experimental Protocol: Regioselective Bromination
Adapted from EP 2330108 A1 [1]
Reagents:
-
N-Bromosuccinimide (NBS) (1.0 eq)[1]
-
Dichloromethane (DCM) (Solvent, 0.6 M concentration relative to substrate)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 4-aminobiphenyl and DCM. Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice/water bath to suppress over-bromination.
-
Addition: Add NBS portion-wise over 30 minutes. Note: Slow addition prevents localized high concentrations of brominating agent.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours . Monitor via TLC (Hexane/Ethyl Acetate 4:1) for the disappearance of the starting amine.[1]
-
Quenching: Add water to the reaction mixture to quench any unreacted NBS.
-
Extraction: Extract the aqueous layer with Chloroform (3x).[1][3] Combine organic layers.
-
Washing: Wash combined organics with water (5x) to remove succinimide byproducts.[1][3] Dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Chloroform/Hexane 1:1).
-
Crystallization: Recrystallize the solid from hot hexane to yield orange-tan needles (Target Yield: ~70-75%).
Visualization: Synthesis Pathway
Figure 1: The electron-donating amine group directs the electrophile (Br+) to the ortho position, ensuring high regioselectivity.
Chemical Reactivity & Applications[1][3]
2-Bromo-4-phenylaniline is a "linchpin" intermediate.[1] Its value lies in the ability to react the amine and bromide groups independently.[1]
Orthogonal Coupling Strategies
-
Site A (Bromide): Undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the carbon skeleton.[1] This is used to attach carbazole or fluorene units for OLED hole-transport layers.[1]
-
Site B (Amine): Acts as a nucleophile in Buchwald-Hartwig aminations or can be converted to a diazonium salt for Sandmeyer reactions (introducing -F, -CN, or -I).[1]
Divergent Reactivity Map
Figure 2: The bromide and amine handles allow for modular synthesis of complex functional materials.
Safety & Handling (Critical)
Hazard Class: Carcinogen (Category 1A/1B).[1] Precursor Risk: This compound is a brominated derivative of 4-aminobiphenyl , a potent human bladder carcinogen restricted globally.[1] While the bromine substituent modifies metabolic activation, it should be handled with the same level of containment as the parent carcinogen.
Mandatory Safety Protocols
-
Engineering Controls: All weighing and transfer operations must occur inside a certified Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.[1]
-
PPE: Double nitrile gloves (0.11 mm min.[1] thickness), Tyvek lab coat, and safety goggles.
-
Decontamination: Surface decontamination should be performed using a surfactant-based cleaner followed by a solvent wipe (ethanol/acetone) to solubilize residues.[1]
-
Waste Disposal: Segregate as hazardous halogenated organic waste. Do not mix with general solvent waste.[1]
References
-
European Patent Office. (2011).[1] Method for the preparation of condensed polycyclic aromatic compounds.[1] EP 2330108 A1.[1] Retrieved from .
-
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[1] Acta Crystallographica Section E, 67(4), o976. (Note: Provides structural context for isomeric "propeller" biphenylamines). Retrieved from .[1]
-
National Toxicology Program. (2021). 4-Aminobiphenyl Profile. Report on Carcinogens, Fifteenth Edition. Retrieved from .[1]
-
BenchChem. (2025).[1][4] Synthesis of Brominated Anilines: General Methodologies. Retrieved from .[1]
Sources
- 1. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminobiphenyl(92-67-1) 1H NMR [m.chemicalbook.com]
- 3. EP2330108A1 - Method for the preparation of condensed polycyclic aromatic compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-Bromo-4-phenylaniline from 4-phenylaniline
The following is an in-depth technical guide for the synthesis of 2-Bromo-4-phenylaniline (IUPAC: 3-Bromo-4-aminobiphenyl).
Executive Summary
Target Molecule: 2-Bromo-4-phenylaniline (CAS: 41738-70-9) Synonyms: 3-Bromo-4-aminobiphenyl, 3-Bromo-[1,1'-biphenyl]-4-amine.[1] Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling reactions in the synthesis of biaryl-based pharmaceuticals, organic semiconductors, and liquid crystals.
This guide details the regioselective monobromination of 4-phenylaniline (4-aminobiphenyl). The synthesis exploits the strong ortho-directing effect of the amino group to introduce a bromine atom at the C2 position (C3 of the biphenyl system), while the bulky phenyl group at the para position blocks substitution at C4.
Two methodologies are presented:
-
N-Bromosuccinimide (NBS) Protocol (Recommended): High regioselectivity, mild conditions, and minimal oxidative byproducts.
-
Elemental Bromine Protocol (Classical): Suitable for scale-up but requires strict temperature control to prevent polybromination.
Critical Safety & Hazard Control (Must Read)
DANGER: CARCINOGEN ALERT The starting material, 4-Phenylaniline (4-Aminobiphenyl) , is a Group 1 Carcinogen (IARC) and a known human bladder carcinogen. It can be absorbed through the skin and respiratory tract.[2]
Mandatory Engineering Controls
-
Containment: All weighing and transfer operations must be performed inside a certified Glove Box or a Class II Biological Safety Cabinet (BSC).
-
Ventilation: Reactions must be conducted in a high-efficiency fume hood with a face velocity >100 fpm.
-
Decontamination: All surfaces and glassware contacting 4-aminobiphenyl must be decontaminated using a solution of surfactant and bleach (sodium hypochlorite) before removal from the containment zone.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if working outside a glove box (not recommended).
-
Dermal: Double-gloving (Nitrile over Laminate/Barrier) and a Tyvek lab coat or sleeve covers.
Mechanistic Analysis
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .
-
Activation: The amino group (
) is a strong activating group and an ortho, para-director. -
Blocking: The phenyl ring occupies the para position (relative to the amine), effectively blocking it.
-
Regioselectivity: The incoming electrophile (
) is directed to the ortho position (C2 relative to the amine). The meta positions are deactivated relative to the ortho position.
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution pathway showing the critical ortho-direction and the risk of over-bromination.
Methodology 1: NBS Bromination (Recommended)
This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. NBS provides a controlled release of low-concentration bromine, significantly reducing the formation of dibromo- byproducts compared to elemental bromine.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Phenylaniline | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | Solvent | Solvent (0.1 M conc.) |
| Ammonium Acetate | 0.1 | Catalyst (Optional) |
Protocol Steps
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylaniline (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Lower temperatures prevent oxidation of the amino group.
-
Addition: Dissolve NBS (1.05 equiv) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction flask over 30 minutes. Note: Protect from light to prevent radical side reactions.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
-
Quenching: Quench the reaction by adding 10% aqueous Sodium Thiosulfate (
) to neutralize unreacted active bromine. -
Workup:
-
Evaporate the acetonitrile under reduced pressure.
-
Redissolve the residue in Ethyl Acetate.
-
Wash with water (
) and brine ( ). -
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Methodology 2: Classical Bromination ( )
This method uses elemental bromine. It is cost-effective for larger scales but requires precise temperature control to avoid the formation of 2,6-dibromo-4-phenylaniline.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Phenylaniline | 1.0 | Substrate |
| Bromine ( | 1.0 | Brominating Agent |
| Glacial Acetic Acid | Solvent | Solvent |
Protocol Steps
-
Dissolution: Dissolve 4-phenylaniline in Glacial Acetic Acid (15 mL/g) in a 3-neck flask equipped with a dropping funnel and thermometer.
-
Temperature Control: Cool the solution to < 5°C . This is critical.
-
Bromine Addition: Prepare a solution of Bromine (1.0 equiv) in Acetic Acid (1:1 v/v). Add this solution very slowly dropwise over 1 hour, ensuring the internal temperature does not rise above 10°C.
-
Stirring: Stir at 10°C for 2 hours. A precipitate (the hydrobromide salt of the product) may form.
-
Quenching: Pour the reaction mixture into Ice Water containing sodium bisulfite (
) to destroy excess bromine. -
Neutralization: Slowly basify the aqueous slurry with Sodium Hydroxide (NaOH) or Ammonium Hydroxide to pH ~9-10 to liberate the free amine.
-
Isolation: Filter the resulting solid precipitate.
-
Purification: Recrystallize the crude solid from Ethanol/Water.
Experimental Workflow Diagram
Caption: Step-by-step process flow for the synthesis and purification of 2-Bromo-4-phenylaniline.
Characterization & Data
Upon isolation, the product should be characterized to confirm regioselectivity (mono-bromination at C2) and purity.
Expected Properties
| Property | Value / Observation |
| Appearance | Off-white to beige crystalline solid |
| Molecular Weight | 248.12 g/mol |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in Water |
| Melting Point | ~85–90°C (Consistent with brominated biphenylamines) |
Spectroscopic Validation ( NMR)
-
Aromatic Region: The key indicator of success is the substitution pattern on the aniline ring.
-
C2-H (Ortho to Br): Absent (Substituted).
-
C3-H (Meta to N, Ortho to Br): Doublet (d,
Hz). This proton is deshielded by the bromine. -
C5-H (Ortho to N): Doublet (d,
Hz). -
C6-H (Meta to N): Doublet of doublets (dd).
-
-
Amine Protons: Broad singlet (
) around 3.5–5.0 ppm (solvent dependent).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Formation of Dibromo- species | Temperature too high or excess reagent. | Maintain T < 5°C. Add reagent strictly dropwise. Use exactly 1.0–1.05 equiv. |
| Dark/Black Reaction Mixture | Oxidation of the amino group. | Ensure inert atmosphere ( |
| Low Yield | Incomplete extraction or loss during recrystallization. | Check pH of aqueous layer during workup (must be basic to extract amine). Re-extract aqueous layer. |
References
-
ChemicalBook. (2023). 4-Bromoaniline: properties, applications and safety. (Analogous chemistry and properties). Link
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Bromo-4-phenylaniline Compound Summary. Link
-
Organic Syntheses. (1928). Biphenyl, 4-bromo-.[1][3] Org. Synth. 1928, 8, 42. (Classic bromination protocols). Link
-
Ganguly, N. C., De, P., & Dutta, S. (2005).[4] Mild Regioselective Monobromination of Activated Aromatics... with N-Bromosuccinimide. Synthesis, 2005(07), 1103-1108. Link
-
Occupational Safety and Health Administration (OSHA). 4-Aminodiphenyl (4-Aminobiphenyl) Safety Data. Link
-
International Labour Organization (ILO). ICSC 0759 - 4-AMINOBIPHENYL. Link
Sources
Structural Elucidation and Analytical Characterization of 2-Bromo-4-phenylaniline
This technical guide is structured to serve as a definitive reference for the structural elucidation and quality control of 2-Bromo-4-phenylaniline (also identified as 3-bromo-4-aminobiphenyl). It moves beyond simple data listing to explain the diagnostic features required for confirmation in a drug development context.
CAS: 41738-70-9 | Formula: C₁₂H₁₀BrN | MW: 248.12 g/mol
Executive Summary & Strategic Context
In medicinal chemistry, 2-Bromo-4-phenylaniline serves as a critical "ortho-blocked" biaryl scaffold. The bromine atom at the ortho position to the amine provides a reactive handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, while simultaneously forcing a twist in the biphenyl torsion angle, influencing the pharmacokinetic profile of downstream derivatives.
This guide provides the spectroscopic fingerprint required to distinguish this compound from its regioisomers (e.g., 4-bromo-2-phenylaniline) and process impurities (e.g., dibrominated species).
Analytical Workflow
The following decision tree outlines the logical progression for validating the identity and purity of the compound.
Figure 1: Analytical validation workflow ensuring isotopic signature and regiochemical fidelity before release.
Mass Spectrometry (MS)
Methodology: LC-MS (ESI+) or GC-MS (EI). The mass spectrum is the primary confirmation of the bromine incorporation.
Diagnostic Interpretation
The presence of a single bromine atom dictates a specific isotopic abundance pattern due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br.
| Ion Species | m/z Value | Relative Abundance | Interpretation |
| [M]⁺ (⁷⁹Br) | 247.0 | 100% | Base peak (molecular ion) |
| [M+2]⁺ (⁸¹Br) | 249.0 | ~98% | Characteristic "Doublet" signature |
| [M-Br]⁺ | 168.1 | Variable | Loss of Bromine (Phenylaniline cation) |
Critical QC Check: If the intensity ratio of m/z 247 to 249 deviates significantly from 1:1 , suspect contamination with non-brominated starting material (4-phenylaniline, m/z 169) or dibrominated byproducts (m/z ~327 with a 1:2:1 pattern).
Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on solid crystalline powder.
The IR spectrum confirms the integrity of the primary amine and the substitution pattern of the arene.
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3450 & 3360 | N-H Stretch (Sym/Asym) | Primary Amine (-NH₂) . A doublet indicates the amine is unsubstituted. |
| 3030 - 3060 | C-H Stretch (sp²) | Aromatic ring protons. |
| 1620 | N-H Scissoring | Deformation band of the primary amine. |
| 1590 & 1480 | C=C Ring Stretch | Biphenyl skeletal vibrations. |
| 810 - 830 | C-H Out-of-plane (oop) | Diagnostic for 1,2,4-trisubstituted benzene ring (Ring A). |
| 690 & 750 | C-H oop | Monosubstituted benzene ring (Ring B - Phenyl group). |
| ~1070 | C-Br Stretch | Aryl-Bromide bond (often weak/obscured). |
Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher, Solvent: DMSO-d₆ or CDCl₃.[1][2] NMR is the only method to definitively distinguish the 2-bromo isomer from the 3-bromo isomer (relative to the amine).
¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on substituent additivity rules for this specific scaffold.
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |
| 7.75 | Doublet (d) | 1H | J ≈ 2.0 Hz | H3 : Ortho to Br, Meta to NH₂. Most deshielded on Ring A due to Br/Ph proximity. |
| 7.55 - 7.60 | Multiplet (m) | 2H | - | H2', H6' : Ortho protons on the phenyl ring (Ring B). |
| 7.45 | dd | 1H | J ≈ 8.2, 2.0 Hz | H5 : Para to Br. Coupled to H6 (ortho) and H3 (meta). |
| 7.40 | Multiplet (m) | 2H | - | H3', H5' : Meta protons on phenyl ring. |
| 7.28 | Multiplet (m) | 1H | - | H4' : Para proton on phenyl ring. |
| 6.85 | Doublet (d) | 1H | J ≈ 8.2 Hz | H6 : Ortho to NH₂. Shielded by the electron-donating amine. |
| 5.20 | Broad Singlet | 2H | - | -NH₂ : Exchangeable protons. |
Structural Logic (The "Fingerprint"):
-
The H3 Singlet: The proton at position 3 is "isolated" between the Bromine and the Phenyl ring. It appears as a doublet with a very small coupling constant (meta-coupling ~2Hz) and is significantly downfield.
-
The H6 Doublet: The proton ortho to the amine is strongly shielded (shifted upfield to ~6.8 ppm) and shows a strong ortho-coupling (~8Hz) to H5.
-
Differentiation: If the Bromine were at position 3 (meta to amine), you would see a singlet ortho to the amine, which would be shielded. In the correct 2-bromo isomer, the singlet (H3) is deshielded.
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectra, follow these preparation steps.
A. For NMR Spectroscopy[1][2][3]
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for amines to prevent peak broadening due to H-bonding).
-
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids will ruin the baseline.
B. For LC-MS[4]
-
Dilution: Dissolve 1 mg in 1 mL Acetonitrile (MeCN).
-
Buffer: Use 0.1% Formic Acid in water/MeCN gradient.
-
Injection: 1–5 µL. Avoid high concentrations to prevent detector saturation which distorts the isotopic pattern.
References
-
PubChem Compound Summary. (2025). 2-Bromo-4-phenylaniline (CID 282627).[3] National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. (2024). Standard Reference Data for Bromoanilines. National Institute of Standards and Technology. [Link]
-
SpectraBase. (2024).[3] Spectral Data for 2-Bromo-4-phenylaniline. John Wiley & Sons.[3][4] [Link]
Sources
CAS number 41738-70-9 characterization and literature review
Dual-Mechanism Characterization: Photodynamic Action & YAP/TEAD Inhibition
Executive Summary
Verteporfin (CAS 41738-70-9), chemically known as benzoporphyrin derivative monoacid ring A (BPD-MA), is a second-generation photosensitizer originally developed for the photodynamic therapy (PDT) of age-related macular degeneration (AMD).[1][2] Beyond its established clinical utility in ophthalmology, Verteporfin has emerged as a critical chemical probe in oncology and regenerative medicine due to its light-independent ability to inhibit the Yes-Associated Protein (YAP) and Transcriptional Co-activator with PDZ-binding motif (TAZ)—the primary effectors of the Hippo signaling pathway.[1]
This guide provides a rigorous technical breakdown of Verteporfin, distinguishing its handling for photodynamic applications versus its use as a pharmacological inhibitor of transcriptional machinery.
Part 1: Physicochemical Characterization[3]
Verteporfin is a lipophilic molecule prone to self-aggregation in aqueous environments. Successful experimentation relies entirely on correct solubilization and stability management.
Core Properties
| Property | Specification |
| CAS Number | 41738-70-9 |
| Chemical Name | Benzoporphyrin derivative monoacid ring A (BPD-MA) |
| Molecular Formula | C₄₁H₄₂N₄O₈ |
| Molecular Weight | 718.79 g/mol |
| Appearance | Dark green to black crystalline solid |
| Absorption Maxima | ~689–693 nm (Q-band); ~430 nm (Soret band) |
| Fluorescence | Emission peak at ~698 nm (useful for uptake assays) |
Solubility & Stability Logic
The Challenge: Verteporfin is essentially insoluble in water. In aqueous buffers (PBS), it rapidly forms non-active aggregates, leading to false negatives in cellular assays.
-
Solvent of Choice: Dimethyl Sulfoxide (DMSO).
-
Solubility Limit: ~50 mg/mL in DMSO.[3]
-
Critical Handling:
-
Light Sensitivity: Verteporfin generates reactive oxygen species (ROS) upon exposure to ambient light (even fluorescent lab lights), leading to self-oxidation and degradation. All handling must occur in low-light conditions (amber tubes, aluminum foil wrapping).
-
Hydrolysis Risk: The ester groups are susceptible to hydrolysis; stock solutions should be anhydrous and stored at -20°C.
-
Part 2: Mechanisms of Action
Verteporfin exhibits two distinct, context-dependent mechanisms. Researchers must isolate these variables to interpret data correctly.
Mechanism A: Photodynamic Therapy (PDT)
In this mode, Verteporfin acts as a photosensitizer.[1][3][4][5] It absorbs low-energy photons (red light, ~690 nm), transitioning to an excited singlet state, then intersystem crossing to a long-lived triplet state. This triplet state transfers energy to ground-state molecular oxygen (
Key Outcome: Mitochondrial damage, endothelial cell rounding, and vascular occlusion.
Mechanism B: YAP/TEAD Inhibition (Light-Independent)
Independently of light, Verteporfin binds to YAP, altering its conformation and preventing its interaction with TEAD transcription factors. This blocks the transcription of pro-proliferative genes (e.g., CTGF, CYR61).
Key Outcome: Suppression of oncogenic growth and prevention of fibrosis/scarring.
Pathway Visualization
The following diagram contrasts the two pathways, highlighting the divergence point at "Light Activation."
Caption: Divergent mechanisms of Verteporfin. Pathway A requires photoactivation for ROS generation. Pathway B functions pharmacologically to disrupt the YAP-TEAD transcriptional complex.
Part 3: Experimental Protocols
Protocol 1: Preparation of "Self-Validating" Stock Solutions
Objective: To create a stable stock that ensures consistent dosing.
-
Weighing: Weigh Verteporfin powder in a static-free environment.
-
Dissolution: Add high-grade DMSO (anhydrous) to achieve a concentration of 10 mM .
-
Calculation: For 1 mg of Verteporfin (MW 718.8), add ~139 µL of DMSO.[6]
-
-
Validation Step (Critical): Dilute a small aliquot 1:1000 in DMSO and measure absorbance at 690 nm. Verify against the extinction coefficient (
) to confirm concentration accuracy. -
Storage: Aliquot into amber, light-proof vials. Store at -20°C. Do not freeze-thaw more than 3 times.
Protocol 2: In Vitro YAP Inhibition Assay (Light-Independent)
Objective: To test YAP suppression without confounding phototoxicity.
-
Cell Seeding: Seed cells (e.g., HUVECs or tumor lines) to reach 60-70% confluence.
-
Drug Treatment:
-
Dilute 10 mM stock into warm media to final concentrations (typically 0.5 µM – 5 µM ).
-
Control: Vehicle control (DMSO) must match the highest drug volume (e.g., 0.1% v/v).
-
-
Light Protection: Wrap culture plates in aluminum foil immediately after dosing. Incubate for 24–48 hours.
-
Why? Even without specific laser activation, ambient light can trigger low-level ROS, causing non-specific toxicity that mimics YAP inhibition.
-
-
Readout:
-
Western Blot: Lysate preparation. Probe for YAP (total and phosphorylated) and downstream targets (CTGF).
-
qRT-PCR: Measure mRNA levels of CTGF and CYR61.
-
Success Criteria: A dose-dependent decrease in YAP-TEAD target genes without massive cell death (unless studying viability).
-
Protocol 3: In Vitro Photodynamic Therapy (PDT)
Objective: To assess cytotoxicity via ROS generation.
-
Incubation: Treat cells with Verteporfin (typically 10 nM – 100 nM , significantly lower than YAP inhibition doses) for 60–90 minutes.
-
Wash Step (Crucial):
-
Remove media containing Verteporfin.[2]
-
Wash 2x with PBS.
-
Replace with fresh, drug-free media.
-
Causality: This ensures that only intracellular Verteporfin contributes to the effect, mimicking the clinical clearance phase and reducing background absorbance.
-
-
Irradiation:
-
Expose cells to 690 nm light (LED array or Laser).[1]
-
Fluence (Dose): Typically 2 – 50 J/cm² .
-
-
Post-Treatment: Incubate for 24 hours in the dark.
-
Viability Assay: MTT or CellTiter-Glo.
Part 4: Clinical & Translational Context
Ophthalmology (Approved Use)
-
Indication: Predominantly classic subfoveal choroidal neovascularization (CNV) due to AMD.[2]
-
Formulation: Liposomal (Visudyne).[7] The liposome facilitates uptake by Low-Density Lipoprotein (LDL) receptors, which are upregulated in rapidly dividing neovascular endothelial cells.
-
Clinical Pearl: The "selectivity" of PDT comes from the combination of preferential LDL-mediated uptake and the spatial confinement of the activating laser light.
Oncology (Investigational)
-
Target: YAP-driven cancers (e.g., Uveal Melanoma, Glioblastoma).
-
Mechanism: Verteporfin is one of the few small molecules capable of disrupting the protein-protein interaction (PPI) between YAP and TEAD.
-
Challenge: Systemic toxicity and rapid clearance. High doses required for YAP inhibition (µM range) compared to PDT (nM range) make systemic delivery difficult without causing phototoxicity in the skin/eyes.
Scarring & Regeneration (Emerging)
-
Insight: Mechanical tension activates YAP in fibroblasts, driving scarring. Local administration of Verteporfin to surgical wounds has been shown to prevent scar formation by temporarily blocking this mechanotransduction pathway, regenerating normal collagen architecture (Enjalbert et al., 2020).
References
-
Liu-Chittenden, Y., et al. (2012). Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP. Genes & Development.
- Significance: The seminal paper identifying Verteporfin as a YAP inhibitor.
-
TAP Study Group. (1999). Photodynamic therapy of subfoveal choroidal neovascularization in age-related macular degeneration with verteporfin. Archives of Ophthalmology.
- Significance: The pivotal clinical trial establishing Verteporfin (Visudyne) for AMD.
-
Enjalbert, F., et al. (2020). Mechanical stress and the Hippo pathway drive scarring and fibrosis. Science.
- Significance: Demonstrates the use of Verteporfin to prevent scarring via YAP inhibition.
-
PubChem. (n.d.). Verteporfin Compound Summary.[8] National Library of Medicine.
- Significance: Authoritative source for physicochemical d
Sources
- 1. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 2. bauschretinarx.com [bauschretinarx.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Profiling In-Vitro Release of Verteporfin from VISUDYNE Liposomal Formulation and Investigating the Kinetics of Human Serum Albumin (HSA) - Verteporfin Complex Formation | FDA [fda.gov]
- 8. Photodynamic therapy - Wikipedia [en.wikipedia.org]
Technical Guide: Reactivity, Stability, and Handling of 2-Bromo-4-phenylaniline
[1]
Executive Summary
2-Bromo-4-phenylaniline (CAS: 41738-70-9), systematically known as 3-bromo-4-aminobiphenyl , is a critical biaryl scaffold used in the synthesis of hole-transport materials (OLEDs) and as an intermediate in medicinal chemistry.[1][2] Its structural duality—possessing both a nucleophilic amine and an electrophilic aryl bromide—makes it a versatile but chemically sensitive building block.
Critical Safety Alert: This compound is a derivative of 4-aminobiphenyl , a known human carcinogen (Group 1). While the bromine substituent alters its metabolic activation pathway, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) with strict containment protocols to prevent inhalation or dermal absorption.
Physicochemical Profile
The following data establishes the baseline identity for quality control and reaction stoichiometry.
| Property | Specification | Notes |
| IUPAC Name | 3-Bromo-[1,1'-biphenyl]-4-amine | Often cited as 2-bromo-4-phenylaniline in synthesis literature.[1][2] |
| CAS Number | 41738-70-9 | Distinct from 4-bromo-N-phenylaniline (diphenylamine derivative).[2] |
| Molecular Formula | C₁₂H₁₀BrN | MW: 248.12 g/mol |
| Appearance | Orange-tan crystalline solid | Darkens upon oxidation/light exposure.[1] |
| Melting Point | 65 – 67 °C | Sharp melting point indicates high purity (>98%). |
| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Insoluble in water. Recrystallizable from Hexane. |
| pKa (Calculated) | ~3.5 - 4.0 | The ortho-bromo group acts as an electron-withdrawing group (EWG), reducing basicity compared to 4-aminobiphenyl (pKa 4.35). |
Stability Profile & Storage Protocols
The stability of 2-Bromo-4-phenylaniline is governed by two primary degradation pathways: photo-debromination and oxidative oligomerization .[1]
Thermal & Oxidative Stability[1]
-
Oxidation: Like most electron-rich anilines, the amino group is susceptible to atmospheric oxidation, leading to the formation of azo-dimers and quinone-imines.[1] This manifests as a color shift from pale orange to dark brown/black.
-
Thermal: Stable up to its melting point (67 °C). Prolonged heating >100 °C without inert gas protection accelerates decomposition.
Photostability
Aryl bromides are inherently photosensitive. Exposure to UV/visible light can induce homolytic cleavage of the C-Br bond, generating radical species that lead to debromination (reverting to 4-aminobiphenyl) or non-specific polymerization.[1]
Storage Standard Operating Procedure (SOP)
To maintain purity >98% over 6+ months:
-
Atmosphere: Store under Argon or Nitrogen atmosphere.
-
Container: Amber glass vials with Teflon-lined caps.
-
Temperature: 2–8 °C (Refrigerated).
-
Desiccation: Store in a desiccator to prevent moisture-mediated hydrolysis of downstream reaction intermediates.
Reactivity Profile
The compound exhibits three distinct reactive sites, necessitating careful chemoselective planning.
Reactivity Map
The following diagram illustrates the competing reaction pathways available to 2-Bromo-4-phenylaniline.
Figure 1: Chemoselective reaction sites.[1] The amino group often requires protection (e.g., Boc, Acetyl) before engaging the bromide in metal-catalyzed couplings to prevent catalyst poisoning.[1]
Key Transformations
-
Suzuki-Miyaura Coupling: The ortho-bromide is sterically hindered by the adjacent amine.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2) are required.[1]
-
Challenge: Free amines can coordinate to Pd, deactivating the catalyst.
-
Solution: Use a base that buffers the system (e.g., K₃PO₄) or protect the amine as an acetamide prior to coupling.
-
-
Sandmeyer Reaction: Diazotization of the amine allows for the substitution of the -NH₂ group with -Cl, -I, or -CN, retaining the biphenyl core.[1]
-
N-Functionalization: Standard acylation or alkylation proceeds readily. However, the ortho-bromo group exerts a steric blockade, slowing down reactions with bulky electrophiles compared to un-substituted 4-aminobiphenyl.[1]
Experimental Protocols
Purification: Recrystallization
If the compound appears dark (oxidized), recrystallization is the preferred purification method over chromatography to minimize silica-catalyzed decomposition.
Protocol:
-
Dissolve crude solid (10 g) in minimal boiling Hexane (approx. 100-150 mL).
-
Note: If solubility is poor, add small amounts of Chloroform (up to 5% v/v).
-
-
Filter the hot solution through a pre-warmed glass frit to remove insoluble oligomers.
-
Allow the filtrate to cool slowly to room temperature, then place in a -20 °C freezer for 12 hours.
-
Collect the orange-tan needles via vacuum filtration.
-
Wash with cold pentane and dry under high vacuum.
Workflow: Suzuki Coupling (Synthesis of Terphenyls)
This protocol addresses the steric challenge of the ortho-bromo position.
Figure 2: Optimized Suzuki coupling workflow minimizing oxidative byproducts.
Causality & Logic:
-
Solvent Choice (DME/Water): The biphenyl core is hydrophobic; DME provides solubility while water dissolves the inorganic base (K₂CO₃), creating the necessary interface for transmetallation.
-
Catalyst (Pd(dppf)Cl₂): The bidentate ligand (dppf) prevents the formation of Pd-black and is robust enough to withstand the steric bulk of the ortho-bromo substrate.
-
Degassing: Essential. Oxygen competes with the aryl halide for the Pd(0) species, leading to homocoupling of the boronic acid (phenol formation) and lower yields.
Troubleshooting & Quality Assurance
| Observation | Root Cause | Corrective Action |
| Material is black/tarry | Oxidative polymerization.[1] | Do not use. Recrystallize immediately. If recovery <50%, discard as hazardous waste. |
| Low Yield in Coupling | Catalyst poisoning by free amine. | Protect amine as acetamide (Ac2O/Pyridine) before coupling, then deprotect (KOH/EtOH). |
| Incomplete Conversion | Steric hindrance at Br site. | Increase catalyst loading to 5-10 mol% or switch to SPhos-Pd-G2 (specialized for hindered halides).[1] |
References
-
Chemical Identity & Properties: PubChem. 2-bromo-4-phenylaniline (Compound CID 282627). National Library of Medicine. [Link]
- Synthesis & Melting Point: Google Patents. Method for the preparation of condensed polycyclic aromatic compounds (EP2330108A1). Example 4: Synthesis of 3-bromo-4-aminobiphenyl.
-
Carcinogenicity Context: National Toxicology Program. 4-Aminobiphenyl - 15th Report on Carcinogens. [Link][1]
Discovery and historical context of 2-Bromo-4-phenylaniline in organic chemistry
[1]
Executive Summary: The Biaryl Pivot
2-Bromo-4-phenylaniline (CAS: 41738-70-9) represents a critical junction in organic synthesis.[1] Structurally, it is a biphenyl system functionalized with an amine handle and an ortho-bromine atom.[1] Historically, this molecule emerged from the dye industry's exploration of biphenyl amines, but its modern significance lies in its orthogonal reactivity .[1] The bromine atom serves as a site for further cross-coupling (e.g., to form triphenylamines for OLEDs), while the amine allows for Buchwald-Hartwig cyclizations to synthesize carbazoles.[1]
Historical Genesis & Structural Identification
The Dye Chemistry Era
In the early 20th century, the parent compound, 4-aminobiphenyl , was a high-volume intermediate for azo dyes (e.g., Congo Red derivatives).[1] However, the discovery of its potent carcinogenicity (bladder cancer) in the 1950s led to a strict cessation of its industrial use.[1]
Research shifted toward functionalized derivatives that could offer similar electronic properties with altered metabolic profiles or specific synthetic utility.[1] 2-Bromo-4-phenylaniline was identified not just as a dye precursor, but as a mechanistic probe for electrophilic aromatic substitution (EAS) .[1]
The Regioselectivity Challenge
Early synthesis relied on direct bromination.[1] The challenge was controlling regioselectivity:
-
Directing Groups: The amino group (
) is a strong ortho, para-activator.[1] -
Blocking: The phenyl group at the C4 position blocks the para site.[1]
-
Outcome: Bromination is forced to the ortho positions (C3/C5 relative to the biphenyl system; C2/C6 relative to the aniline).[1]
-
Historical Difficulty: Controlling mono-bromination vs. di-bromination (2,6-dibromo-4-phenylaniline) required precise stoichiometric control and cryogenic conditions.[1]
Technical Deep Dive: Synthetic Protocols
To ensure scientific integrity, we present two distinct synthetic routes: the Classical Direct Bromination (cost-effective, lower selectivity) and the Modern Chemoselective Suzuki Coupling (high precision, higher cost).[1]
Method A: Classical Direct Bromination (Self-Validating Protocol)
Principle: Electrophilic aromatic substitution using elemental bromine or NBS.[1] Precursor: 4-Aminobiphenyl (Handle with extreme caution due to toxicity).[1]
| Parameter | Specification |
| Reagents | 4-Aminobiphenyl (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq) |
| Solvent | DMF or Acetic Acid (Polar aprotic/protic promotes ionic mechanism) |
| Temperature | 0°C to Room Temperature (Strict control to prevent di-bromination) |
| Yield | 75-85% (Variable depending on agitation efficiency) |
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 4-aminobiphenyl in 50 mL of DMF under
atmosphere. -
Addition: Cool to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. Causality: Slow addition prevents localized high concentration of brominating agent, reducing di-bromo byproducts.[1]
-
Quench: Pour reaction mixture into 200 mL ice-water. The product precipitates.[1][2]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]
-
Validation:
NMR must show a doublet at ~8.0-8.2 (ortho coupling) and loss of one aromatic proton signal compared to starting material.[1]
Method B: Modern Chemoselective Suzuki Coupling (Recommended)
Principle: Exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide in Pd-catalyzed cross-coupling.[1] Precursors: 2-Bromo-4-iodoaniline + Phenylboronic acid.[1]
| Parameter | Specification |
| Reagents | 2-Bromo-4-iodoaniline (1.0 eq), Phenylboronic Acid (1.1 eq) |
| Catalyst | |
| Base | |
| Selectivity | >98% coupling at Iodo-position (C4) over Bromo-position (C2) |
Step-by-Step Protocol:
-
Setup: In a Schlenk flask, combine 2-bromo-4-iodoaniline (5 mmol), phenylboronic acid (5.5 mmol), and
(0.15 mmol). -
Solvent System: Add Toluene (20 mL) and Ethanol (5 mL). Degas for 10 mins.[1]
-
Activation: Add 2M aqueous
(5 mL). -
Reaction: Heat to 80°C for 6-12 hours.
-
Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over
.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Visualization of Synthetic Logic
The following diagram illustrates the divergence between the classical and modern routes.
Caption: Comparative synthetic workflows showing the high-fidelity modern Suzuki route versus the classical bromination route.
Applications in Drug Discovery & Materials Science[1]
The "Privileged" Biaryl Scaffold
In medicinal chemistry, the biphenyl amine core is a frequent motif in Kinase Inhibitors .[1] The 2-bromo substituent provides a steric lock that forces the two phenyl rings out of planarity (dihedral angle ~50°), creating a "propeller" shape that can fit into specific hydrophobic pockets of enzymes.[1]
-
Key Application: Synthesis of carbazole-based alkaloids via intramolecular C-N coupling.[1]
OLED Hole Transport Materials
2-Bromo-4-phenylaniline is a primary building block for Triarylamines .[1]
-
Workflow: The amine is arylated (Ullmann or Buchwald) to form a diphenylamine core.[1] The bromine is then coupled to a core unit (e.g., fluorene or biphenyl) to create star-shaped molecules used as Hole Transport Layers (HTL) in OLED devices.[1]
-
Performance: The non-planar structure prevents
-stacking crystallization, enhancing the longevity of the organic electronic film.[1]
References
-
Direct Bromination Mechanism: Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A selective monobromination reagent for aromatic amines."[1] Journal of Organic Chemistry, 1979.[1]
-
Chemoselective Cross-Coupling: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]
-
Structural Analysis: Hefter, E. J., & Tanski, J. M. "4-Bromo-N-phenylaniline and related biphenyl amines."[1] Acta Crystallographica Section E, 2011.[1] (Note: Discusses structural analogs and dihedral angles).
-
OLED Applications: Thelakkat, M. "Star-shaped, Discoid, and Dendritic Oligofluorene-Triarylamine Hybrids."[1] Macromolecular Materials and Engineering, 2002.[1]
-
PubChem Compound Summary: "2-Bromo-4-phenylaniline (CID 282627)."[1] National Center for Biotechnology Information.[1]
Strategic Utilization of 2-Bromo-4-phenylaniline: A Technical Guide to Divergent Synthesis
Executive Summary
2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine) represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Its structural uniqueness lies in the ortho-bromoamine motif embedded within a biphenyl core .[1] This specific arrangement offers three orthogonal reactivity vectors, making it an ideal precursor for:
-
Medicinal Chemistry: Rapid access to 9H-carbazoles (via intramolecular cyclization) and biaryl-based kinase inhibitors.[1]
-
Materials Science: Synthesis of steric-hindered terphenyls for liquid crystals and hole-transport materials (HTMs) in OLEDs.
-
Divergent Library Generation: Simultaneous exploitation of the nucleophilic amine and the electrophilic bromide.
This guide provides a rigorous technical analysis of this scaffold, detailing validated protocols for its transformation and highlighting its critical role in drug discovery and organic electronics.
Structural Analysis & Reactivity Profile
To effectively utilize 2-Bromo-4-phenylaniline, one must understand its electronic and steric environment.[1] The molecule is not merely a substituted aniline; it is a pre-organized cyclization precursor .
The "Tri-Vector" Reactivity Model
The molecule possesses three distinct sites for chemical manipulation, which can be engaged sequentially or simultaneously.
Figure 1: The orthogonal reactivity vectors of 2-Bromo-4-phenylaniline, allowing for divergent synthesis strategies.
Critical Applications in Drug Development
The Carbazole Gateway (Oncology & Anti-Infectives)
The most potent application of this scaffold is the synthesis of functionalized carbazoles . The 9H-carbazole moiety is a privileged pharmacophore found in antitumor alkaloids (e.g., Ellipticine) and kinase inhibitors (e.g., PKC inhibitors).
Mechanism: The ortho-bromoamine motif allows for a Pd-catalyzed intramolecular C–N bond formation (Buchwald-Hartwig type) or a radical-based cyclization to close the central ring, converting the biphenyl backbone into a tricyclic carbazole.[1]
Biaryl Scaffolds in Kinase Inhibition
Many kinase inhibitors (e.g., p38 MAPK inhibitors) require a twisted biaryl core to fit into the ATP-binding pocket. The bromine atom at the 2-position induces a specific torsion angle between the phenyl rings due to steric clash, locking the conformation. This "pre-organized" shape can significantly enhance binding affinity compared to non-brominated analogs.[1]
Validated Experimental Protocols
The following protocols are designed for high reproducibility. Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) unless otherwise stated.
Protocol A: Synthesis of 2-Phenyl-9H-carbazole via Intramolecular Cyclization
Target Application: Synthesis of OLED materials or DNA-intercalating drugs.[1]
Rationale: This protocol utilizes a Palladium(II) catalytic cycle to effect an intramolecular C-H activation/amination.[1] The choice of ligand is critical to prevent intermolecular oligomerization.
Materials:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 eq)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Tricyclohexylphosphine (PCy₃) or JohnPhos (10 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: o-Xylene (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Charge: In a glovebox or under Argon flow, add 2-Bromo-4-phenylaniline, Pd(OAc)₂, PCy₃, and K₂CO₃ to a heavy-walled pressure vial.
-
Solvate: Add anhydrous o-xylene. Sparge with Argon for 10 minutes to remove dissolved O₂ (critical for Pd cycle stability).[1]
-
Cyclize: Seal the vial and heat to 140°C for 12–16 hours. The reaction mixture will darken as the active Pd(0) species forms.
-
Monitor: Check TLC (Hexane/EtOAc 8:1). The starting material (lower Rf due to amine) should disappear, replaced by a highly fluorescent spot (Carbazole) near the solvent front.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Interpretation:
-
1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 3.8 ppm) and the appearance of the carbazole NH (approx. 11.2 ppm, broad). The aromatic region will simplify due to increased symmetry if the substitution pattern allows.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Target Application: Extension of the biphenyl core to a terphenyl system (Liquid Crystals).
Rationale: The challenge here is to couple an aryl boronic acid to the bromide without poisoning the catalyst with the free amine. We utilize a base-heavy aqueous system to facilitate transmetallation.[1]
Table 1: Optimized Conditions for Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (3 mol%) | Bidentate ligand prevents coordination of the free amine to Pd center. |
| Coupling Partner | Aryl Boronic Acid (1.2 eq) | Slight excess to drive full conversion of the bromide. |
| Base | K₃PO₄ (3.0 eq) | Stronger base required for sterically hindered ortho-bromides.[1] |
| Solvent System | 1,4-Dioxane : Water (4:[1]1) | Biphasic system dissolves inorganic base and organic reactants.[1] |
| Temperature | 90°C | Sufficient energy to overcome steric hindrance at the ortho position. |
Workflow Visualization: From Scaffold to Lead Compound
The following diagram illustrates the decision matrix for a medicinal chemist using this scaffold.
Figure 2: Strategic decision tree for derivatizing 2-Bromo-4-phenylaniline in drug discovery and materials science.
Quality Control & Characterization Standards
To ensure the integrity of research when using this scaffold, the following QC parameters must be met.
-
Purity Verification: Commercial samples often contain trace des-bromo analogs (4-aminobiphenyl).[1]
-
Regiochemistry Check: Confirm the bromine position relative to the amine.
-
1H NMR Diagnostic: The proton at position 3 (between Br and Phenyl ring) should appear as a doublet with a small meta-coupling constant (J ~ 2 Hz) and a distinct chemical shift around 7.6–7.8 ppm due to the deshielding effect of the bromine.
-
References
-
PubChem. (2025).[1] 2-bromo-4-phenylaniline | C12H10BrN.[1] National Library of Medicine.[1][2] [Link]
-
Stokes, B. J., et al. (2009).[3] Intramolecular C-H Amination Reactions: Exploiting the Rh-Catalyzed C-H Insertion Mechanism. Journal of Organic Chemistry. (Context: Synthesis of Carbazoles from biaryl amines). [Link]
-
Bedford, R. B., et al. (2003). Palladium-Catalyzed Synthesis of Carbazoles via the Annulation of 2-Chloroanilines. Tetrahedron. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: General protocol for hindered aryl bromides). [Link]
Sources
2-Bromo-4-phenylaniline structural analysis and conformation
Executive Summary & Structural Significance
2-Bromo-4-phenylaniline (CAS: N/A for specific isomer, analogous to 2-bromo-4-aminobiphenyl) represents a critical scaffold in the design of biaryl-based pharmacophores and organic semiconductors. Structurally, it combines the electronic versatility of a biphenyl system with the orthogonal reactivity of an ortho-bromoaniline moiety.
For researchers in drug discovery (specifically kinase inhibitors) and materials science, this molecule offers two distinct vectors for functionalization:
-
The Amine Handle: A nucleophilic center modulated by the electron-withdrawing inductive effect (-I) of the ortho-bromine.
-
The Aryl Bromide: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of extended
-conjugated systems or tricyclic heterocycles (e.g., carbazoles).
This guide analyzes the conformational interplay between the biphenyl twist and the intramolecular NH
Structural Analysis & Conformation
The physicochemical behavior of 2-bromo-4-phenylaniline is governed by two competing steric and electronic forces. Unlike 2-bromo-biphenyls where the halogen is at the biaryl junction, here the bromine is ortho to the amine and meta to the phenyl ring .
2.1 The Biphenyl Twist (Inter-ring Dynamics)
The connection between the aniline ring (Ring A) and the phenyl substituent (Ring B) at the C4 position creates a biphenyl system.
-
Steric Force: The repulsion between the ortho-hydrogens (H3/H5 on Ring A and H2'/H6' on Ring B) prevents planarity.
-
Electronic Force:
-conjugation favors a planar arrangement ( ) to maximize orbital overlap. -
Result: In solution, the molecule adopts a twisted conformation with a dihedral angle (
) of approximately 35°–45° . This twist disrupts full conjugation, isolating the electronic character of the two rings slightly, which is critical for UV-Vis absorption properties.
2.2 The Ortho-Effect (Intramolecular Locking)
The defining feature of this molecule is the relationship between the amine (-NH
-
NH
Br Interaction: The amine protons act as weak hydrogen bond donors to the electron-rich bromine cloud. This creates a pseudo-five-membered ring, locking the C1-N bond and reducing the rotation of the amine group. -
Electronic Consequence: The bromine exerts an inductive electron-withdrawing effect, reducing the pKa of the aniline nitrogen compared to unsubstituted 4-phenylaniline. However, it also sterically shields the nitrogen, potentially improving selectivity in nucleophilic substitution reactions.
2.3 Conformational Energy Landscape (DOT Visualization)
Figure 1: The conformational equilibrium is a vector sum of steric repulsion (red), conjugative flattening (blue), and local hydrogen bonding (green).
Validated Synthesis Protocol
The most reliable route to 2-bromo-4-phenylaniline is the regioselective bromination of 4-phenylaniline (4-aminobiphenyl). The amino group is a strong ortho, para-director. Since the para position is blocked by the phenyl ring, bromination occurs exclusively at the ortho positions (C2).
3.1 Reaction Scheme
Substrate: 4-Phenylaniline
Reagent: N-Bromosuccinimide (NBS) or Bromine (
3.2 Step-by-Step Methodology (NBS Route)
Rationale: NBS provides a controlled source of electrophilic bromine, minimizing di-bromination side products compared to elemental bromine.
-
Preparation: Dissolve 4-phenylaniline (10 mmol, 1.69 g) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes.
-
Critical Control Point: rapid addition causes localized high concentration, leading to 2,6-dibromo byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product will appear as a slightly less polar spot than the starting material.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with brine (2 x 20 mL) to remove DMF residues. Dry over anhydrous
. -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
3.3 Synthesis & Application Workflow (DOT Visualization)
Figure 2: Synthesis pathway from 4-phenylaniline to the brominated scaffold and downstream catalytic applications.
Spectroscopic Characterization Data
The following data summarizes the expected spectral signatures for 2-bromo-4-phenylaniline. These values are derived from substituent shielding constants and validated against analogous 2-bromoaniline systems [1, 2].
4.1 Proton NMR (
NMR, 400 MHz,
)
| Proton Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| H-3 | 7.65 - 7.70 | Doublet (d) | Ortho to Br, Meta to NH | |
| H-5 | 7.35 - 7.40 | Doublet of Doublets (dd) | Para to Br | |
| H-6 | 6.80 - 6.85 | Doublet (d) | Ortho to NH | |
| Phenyl (Ring B) | 7.30 - 7.55 | Multiplet (m) | - | Biphenyl system protons |
| -NH | 4.10 - 4.30 | Broad Singlet (br s) | - | Amine protons (Shift varies w/ conc.) |
Interpretation:
-
H-3 appears most downfield on the aniline ring due to the inductive effect of the adjacent Bromine and the anisotropic effect of the Ring B phenyl group.
-
H-6 is significantly upfield, characteristic of protons ortho to an amino group (electron donation via resonance).
4.2 Carbon NMR (
NMR, 100 MHz,
)
-
C-Br (C2):
109-110 ppm (Upfield due to heavy atom effect). -
C-NH
(C1): 142-144 ppm (Deshielded by N). -
C-Ph (C4):
130-132 ppm (Quaternary carbon linking rings).
Applications in Drug Discovery
2-Bromo-4-phenylaniline serves as a "linchpin" intermediate. The presence of the bromine atom allows for the rapid diversification of the biphenyl core using Suzuki-Miyaura Cross-Coupling .
Protocol: Suzuki Coupling for Library Generation
To generate a library of terphenyls or functionalized biaryls:
-
Mix: 2-Bromo-4-phenylaniline (1.0 eq), Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Catalyst:
(5 mol%). -
Solvent: Dioxane/Water (4:1), degassed.
-
Conditions: Heat to 90°C for 12 hours under Argon.
Mechanism: The oxidative addition of Palladium into the C-Br bond is facilitated by the electron-rich nature of the aniline, although the free amine may require protection (as a Boc-carbamate) if the catalyst is sensitive to coordination by the nitrogen [3].
References
-
PubChem. 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine. Available at: [Link]
-
Hefter, E. J., & Tanski, J. M. (2011).[1] 4-Bromo-N-phenylaniline.[1][2] (Structural comparison for biphenyl twist angles). Acta Crystallographica Section E, 67(4), o976. Available at: [Link]
Sources
Health and safety information for handling 2-Bromo-4-phenylaniline
Technical Safety Monograph: Handling 2-Bromo-4-phenylaniline
Chemical Identity & Structural Significance
2-Bromo-4-phenylaniline (Systematic Name: 2-Bromo-[1,1'-biphenyl]-4-amine or 4-Amino-3-bromobiphenyl) is a halogenated aromatic amine commonly utilized as a scaffold in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura cross-coupling.
The presence of the primary amine group on a biphenyl core structurally aligns this compound with 4-aminobiphenyl , a known human carcinogen (IARC Group 1). Consequently, this substance must be handled as a Suspected Carcinogen and a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.
| Property | Data |
| CAS Number | 132-96-7 (Generic for isomer class; verify specific lot) or 114363-22-3 (specific isomer dependent) |
| Molecular Formula | C₁₂H₁₀BrN |
| Molecular Weight | 248.12 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
| Pharmacophore | Halogenated Biphenyl Amine |
Toxicological Assessment & Hazard Identification
To ensure scientific integrity, we must look beyond generic SDS statements and understand the mechanism of toxicity.
The Mechanism of Action (Metabolic Activation)
The primary hazard of 2-Bromo-4-phenylaniline stems from its metabolic activation in the liver. Like its parent compound 4-aminobiphenyl, it undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).
-
Pathway: The resulting N-hydroxy metabolite is further esterified (acetylated or sulfated) to form a highly unstable nitrenium ion.
-
Genotoxicity: This electrophilic nitrenium ion covalently binds to DNA (specifically the C8 position of guanine), leading to DNA adducts, mutagenesis, and potential bladder carcinogenesis.
GHS Classification (Presumed)
Based on Structural Activity Relationship (SAR) with 4-aminobiphenyl and brominated anilines:
-
H350: May cause cancer (Presumed).[1]
-
H302/H312: Harmful if swallowed or in contact with skin.
-
H373: May cause damage to organs (Bladder, Liver, Blood/Methemoglobinemia) through prolonged exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.[2][5][6]
Engineering Controls & Hierarchy of Protection
Reliance on PPE alone is insufficient for biphenyl amines. A strict hierarchy of controls must be implemented to prevent inhalation of dust and dermal absorption.
Visualization: Exposure Control Logic
Figure 1: Risk Management Decision Tree for Handling Genotoxic Amines.
Primary Containment (Engineering)
-
Solid Handling: Weighing must occur inside a Powder Containment Balance Enclosure or a Glovebox under negative pressure.
-
Why: The critical exposure route is inhalation of micro-particulates during transfer.
-
-
Solution Handling: Once solubilized, handling in a standard certified Chemical Fume Hood (Face velocity > 0.5 m/s) is acceptable.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (inspection grade).
-
Outer:Silver Shield (Laminate) or thick Nitrile (>8 mil).
-
Reasoning: Aromatic amines can permeate standard thin nitrile gloves rapidly.
-
-
Respiratory: If engineering controls fail or during spill cleanup, use a P3/N100 particulate respirator or a Powered Air Purifying Respirator (PAPR).
Operational Protocol: Safe Solubilization
This protocol minimizes dust generation, the highest risk phase.
-
Preparation: Place the reaction vessel and solvent (e.g., DMSO) inside the containment enclosure before opening the chemical vial.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Brominated aromatics are often static-prone.
-
Weighing:
-
Tare the receiving vessel.
-
Transfer solid gently. Do not dump.
-
Immediately recap the source vial and wipe the exterior with a solvent-dampened tissue (discard as hazardous waste).
-
-
Solubilization: Add solvent to the solid in the vessel. Cap immediately. Swirl to dissolve.
-
Note: Once in solution, the risk of airborne contamination drops significantly, but dermal risk remains high.
-
Emergency Response & Decontamination
In the event of exposure, immediate action is required to prevent systemic absorption and Methemoglobinemia.
Visualization: Emergency Workflow
Figure 2: Immediate Response Protocol for Aromatic Amine Exposure.
Decontamination of Surfaces
Standard soap and water are insufficient for degrading the chemical.
-
Decon Solution: Use a solution of 10% Bleach (Sodium Hypochlorite) followed by water.
-
Chemistry: Hypochlorite oxidizes the amine, breaking the aromatic conjugation and reducing its toxic potential before disposal.
-
Procedure:
-
Cover spill with absorbent pads.
-
Wet pads with 10% bleach (allow 10-minute contact time).
-
Collect as hazardous chemical waste.
-
Waste Management & Environmental Stewardship
2-Bromo-4-phenylaniline is classified as Aquatic Chronic 1 .[6][7] It must never enter the water course.
-
Segregation: Segregate waste into "Halogenated Organic" streams.
-
Labeling: Clearly label waste containers as "Contains Genotoxic Amine - Cancer Suspect Agent."
-
Disposal: Incineration is the only acceptable disposal method to ensure thermal destruction of the biphenyl core.
References
-
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; 4-Aminobiphenyl. U.S. Department of Health and Human Services. Available at: [Link]
-
PubChem. Compound Summary for CID 7059, 4-Aminobiphenyl (Parent Structure Safety Data). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Substance Information: Biphenyl-4-ylamine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available at: [Link][8]
Sources
Literature review on the synthesis of substituted biphenyl amines
From Scaffold Construction to Functionalization
Executive Summary
Substituted biphenyl amines are privileged pharmacophores in drug discovery, serving as core motifs in kinase inhibitors, GPCR ligands, and organic light-emitting diodes (OLEDs). Their synthesis presents a unique dichotomy: one must decide whether to construct the biaryl skeleton first and then aminate (Route A), or couple an existing aniline derivative to an aryl partner (Route B).
This guide moves beyond basic textbook definitions to provide a decision-making framework for the bench scientist. It focuses on the two dominant transition-metal-catalyzed methodologies—Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling —while addressing the critical "last mile" challenges of steric hindrance, catalyst deactivation, and palladium scavenging.
Part 1: Strategic Disconnection & Route Selection
Before weighing reagents, the synthetic strategy must be defined by the substrate's electronic and steric profile.
The Decision Matrix
-
Route A (C-N Bond Formation): Ideal when the biaryl core is pre-formed or commercially available. This relies on the Buchwald-Hartwig amination of a biphenyl halide.
-
Route B (C-C Bond Formation): Ideal when building the biaryl system from scratch. This utilizes Suzuki-Miyaura coupling of an aminoboronic acid (or ester) with an aryl halide, or an aniline halide with an aryl boronic acid.[1]
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Part 2: The Palladium Paradigm
Buchwald-Hartwig Amination (C-N Formation)
This is the gold standard for introducing amines onto aryl halides. The success of this reaction on a hindered biphenyl scaffold depends almost entirely on ligand selection .
Mechanistic Insight
The catalytic cycle involves four stages. For biphenyl amines, the Reductive Elimination step is often the rate-determining step due to steric crowding. Electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate this step.
Figure 2: The Buchwald-Hartwig catalytic cycle emphasizing the critical intermediate stages.
Ligand Selection Guide
| Generation | Ligand Example | Application Scope | Why it works |
| 1st Gen | BINAP, DPPF | Simple, unhindered substrates | Chelation effect stabilizes Pd. |
| 3rd Gen | XPhos | General purpose, weak bases | Biaryl backbone prevents palladacycle formation; isopropyl groups boost reductive elimination. |
| 4th Gen | BrettPhos | Primary amines, hindered halides | Extreme steric bulk forces mono-ligation, highly active for difficult couplings. |
| Specialty | RuPhos | Secondary amines, electron-poor | High electron density on P facilitates oxidative addition of deactivated halides. |
Suzuki-Miyaura Coupling (C-C Formation)
When constructing the ring system, one often couples a haloaniline with an aryl boronic acid.
-
Challenge: Free amines can poison the Pd catalyst or compete as ligands.
-
Solution: Use unprotected anilines with high catalyst loading (3-5 mol%) and water-soluble bases, or protect the amine (e.g., Boc, Acetyl) prior to coupling.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints (TLC, color change) to confirm the reaction is proceeding correctly.
Protocol A: Buchwald-Hartwig Synthesis of a Hindered Biphenyl Amine
Target: N-arylation of a 2-substituted biphenyl bromide. System: Pd₂(dba)₃ / XPhos / NaOtBu.
-
Prep: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.
-
Catalyst Pre-complexation (Critical Step):
-
Add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.4 mol%) to the flask.
-
Add anhydrous Toluene (concentration 0.1 M relative to substrate).
-
Validation: Stir at 100°C for 3-5 minutes. The solution should turn from dark purple/red to a clear brownish-orange. This confirms the formation of the active L-Pd(0) species.
-
-
Substrate Addition:
-
Cool to room temperature.
-
Add the Biphenyl Bromide (1.0 equiv), the Amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Note: NaOtBu is moisture sensitive. Handle in a glovebox or weigh quickly.
-
-
Reaction:
-
Heat to 100°C. Monitor by TLC or LCMS every hour.
-
Endpoint: Disappearance of the aryl bromide.
-
-
Workup:
-
Filter through a pad of Celite to remove Pd black. Elute with EtOAc.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Suzuki Coupling of Unprotected Haloanilines
Target: Synthesis of 4-aminobiphenyl derivatives from 4-bromoaniline. System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water.
-
Solvent Degassing: Sparge a 4:1 mixture of 1,4-Dioxane and Water with Argon for 20 minutes. Oxygen is the enemy of this reaction.
-
Assembly:
-
To a reaction vial, add 4-Bromoaniline (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(dppf)Cl₂[2]·DCM (3-5 mol%).
-
-
Execution:
-
Add the degassed solvent. Seal the vial immediately.
-
Heat to 90°C for 12-16 hours.
-
Validation: The biphasic mixture should turn black (Pd precipitation) only after the reaction is complete. Early black precipitation indicates catalyst decomposition (check oxygen levels).
-
Part 4: Safety & Toxicity (The "Hidden" Hazard)
Biphenyl amines, particularly 4-aminobiphenyl , are potent human carcinogens (bladder cancer).
-
Handling: All solids must be weighed in a glovebox or a static-free hood with a HEPA filter.
-
Decontamination: Glassware should be rinsed with bleach (sodium hypochlorite) to oxidize trace amines before standard washing.
-
Substitution: Whenever possible, design analogs with substituents on the amine or ortho-positions, which often reduces metabolic activation compared to the parent 4-aminobiphenyl.
Part 5: Troubleshooting Field Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at 50% conversion | Catalyst death (Pd black formation) | Add a second portion of catalyst/ligand (0.5 mol%) after 4 hours. Ensure inert atmosphere. |
| Dehalogenation of starting material | Switch from Isopropanol/THF to Toluene or Dioxane. Avoid bases with | |
| Low yield with free amines (Suzuki) | Amine coordination to Pd | Use a protected amine (e.g., N-Boc-4-bromoaniline) or switch to a high-activity catalyst like Pd-SPhos. |
| Product is blue/green after column | Residual Palladium | Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine. |
References
-
Buchwald-Hartwig Amination Overview & Mechanism Source: LibreTexts / Wikipedia Citation: "Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides...[3][4] Mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination."
-
Ligand Design (XPhos, BrettPhos) Source: American Chemical Society (ACS) / Reddit Chemistry Discussion Citation: "Development of several 'generations' of catalyst systems... allowing virtually any amine to be coupled."[5]
-
Suzuki-Miyaura Coupling Protocols Source: BenchChem / NIH Citation: "General reaction scheme for the Suzuki-Miyaura coupling... typically employs a palladium catalyst, a base, and a suitable solvent system."[6]
-
Safety Data: 4-Aminobiphenyl Source: Fisher Scientific / OSHA Citation: "Carcinogenicity: Category 1A.[7] Known to be human carcinogen.[7] Target organs: Bladder."
-
C-H Activation & Emerging Methods Source: ResearchGate / Thieme Citation: "Direct functionalization of C-H bonds in amines... utilizing directing groups like pyrimidines."[8]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-phenylaniline
Abstract & Strategic Overview
This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine). This substrate presents a classic chemoselectivity challenge in medicinal chemistry and materials science (OLED synthesis): the presence of a free primary amine (-NH₂) ortho to the halogen leaving group.
Traditional protocols often fail due to:
-
Catalyst Poisoning: The free amine can coordinate strongly to the Palladium center, displacing labile ligands (like PPh₃) and arresting the catalytic cycle.
-
Electronic Deactivation: The electron-donating amine increases electron density at the C-Br bond, raising the activation energy for the oxidative addition step.
The Solution: This protocol utilizes Buchwald Precatalysts (Generation 2) . Specifically, we employ SPhos Pd G2 or XPhos Pd G2 . These catalysts feature bulky, electron-rich dialkylbiaryl phosphine ligands that sterically preclude amine coordination while electronically accelerating oxidative addition on electron-rich rings.
Mechanistic Insight & Critical Parameters
The "Free Amine" Challenge
In standard Pd(PPh₃)₄ systems, the amine nitrogen competes with phosphines for the Pd(II) center. If the amine binds, the catalytic cycle stalls (The "Pd-Amine Trap"). Furthermore, without a bulky ligand, the reductive elimination step to form the crowded terphenyl core is sluggish.
Ligand Selection: Why SPhos/XPhos?
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide stability, and the cyclohexyl groups make the Pd center electron-rich (facilitating oxidative addition). The sheer bulk of the biaryl backbone creates a "roof" over the Pd, physically blocking the substrate's amine from binding.
-
G2 Precatalyst Scaffold: Unlike traditional Pd sources that require reduction in situ (often unreliable), G2 precatalysts activate rapidly using a weak base at room temperature to release the active monoligated Pd(0) species.
Reaction Pathway Visualization
The following diagram illustrates the engineered catalytic cycle that bypasses amine interference.
Figure 1: Catalytic cycle showing the blockade of the amine poisoning pathway via steric ligand design.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Bromo-4-phenylaniline | Substrate | 1.0 equiv | Limiting reagent. |
| Aryl Boronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Excess ensures full conversion. |
| SPhos Pd G2 | Catalyst | 0.02 - 0.05 equiv | 2-5 mol%. Higher loading if boronic acid is sterically hindered. |
| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 equiv | Finely ground. Superior to carbonates for hindered substrates. |
| 1,4-Dioxane / Water | Solvent | 4:1 Ratio (v/v) | 0.1 M - 0.2 M concentration. |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a reaction vial (or round-bottom flask) with a magnetic stir bar.
-
Add 2-Bromo-4-phenylaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Crucial: Add SPhos Pd G2 (0.02 equiv) last to the solid mixture.
-
Note: If weighing small amounts (<5 mg), use a stock solution of the catalyst in Dioxane.
-
Step 2: Solvent & Degassing (The "Inerting" Phase)
-
Add the 1,4-Dioxane and Water mixture.
-
Degas immediately. Sparge with Nitrogen or Argon gas for 5–10 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid (Glaser coupling side-product) and oxidizes the active Pd(0) species.
-
-
Seal the vessel tightly (septum with crimp cap or screw cap with Teflon liner).
Step 3: Reaction
-
Heat the mixture to 80°C - 100°C with vigorous stirring.
-
Monitor via HPLC or TLC after 2 hours.
-
TLC Mobile Phase: Hexane/Ethyl Acetate (typically 4:1). The amine functionality makes the spot polar; it may streak on silica. Adding 1% Triethylamine to the eluent can sharpen the spot.
-
-
Reaction is typically complete within 4–12 hours.
Step 4: Workup & Pd Scavenging
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Pd Removal (Critical for Pharma/OLEDs): Wash the combined organic layers with a 5% aqueous solution of N-Acetylcysteine or use a solid metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification Strategy
The product is a Terphenyl Amine .
-
Method: Flash Column Chromatography.
-
Stationary Phase: Neutral Silica Gel.
-
Eluent Gradient: 0% → 30% EtOAc in Hexanes.
-
Storage: Store under inert atmosphere away from light (amines can oxidize over time).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Switch to XPhos Pd G2 . XPhos is even bulkier and more stable. Increase loading to 5 mol%. |
| Protodeboronation | Boronic Acid Instability | The boronic acid is losing its Boron group before coupling. Switch base to K₂CO₃ or KF . Lower temp to 60°C. |
| Homocoupling (Ar-Ar) | Oxygen Leak | Rigorous degassing is required. Ensure inert atmosphere is maintained throughout. |
| Dark Black Precipitate | Pd Black Formation | Catalyst has decomposed ("crashed out"). Add more ligand (SPhos) or switch to G3 precatalyst. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of terphenyl amines.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Describes G2/G3 Precatalysts).
Sources
Buchwald-Hartwig amination of 2-Bromo-4-phenylaniline experimental procedure
[1][2]
Abstract & Strategic Significance
This Application Note details the protocol for the Buchwald-Hartwig amination of 2-bromo-4-phenylaniline . This substrate presents a classic "ortho-substituent effect" challenge in medicinal chemistry. It contains two competing reactive sites: a nucleophilic primary amine (
The primary objective of this protocol is the chemoselective functionalization of the C-Br bond using an external secondary amine (e.g., morpholine) to generate unsymmetrical 1,2-diamines. These scaffolds are critical pharmacophores in kinase inhibitors and GPCR ligands.[1]
Key Challenges Addressed:
-
Catalyst Poisoning: Free primary amines can chelate Pd(II) intermediates, arresting the catalytic cycle.[2][1]
-
Chemoselectivity: Preventing the substrate's own
from acting as the nucleophile (self-coupling/polymerization).[2][1] -
Steric Hindrance: The ortho-amino group creates steric bulk around the oxidative addition site.[2][1]
Strategic Considerations (The "Why" Behind the Protocol)
Ligand Selection: The Dialkylbiaryl Phosphine Advantage
For this specific transformation, standard ligands like BINAP or
-
Mechanism: RuPhos promotes the reductive elimination of bulky amines and prevents the formation of stable, inactive Pd-amine complexes.
-
Alternative: If coupling a primary amine to this substrate, BrettPhos is the superior choice to prevent double-arylation.
Precatalyst Strategy: G4 Palladacycles
We employ the RuPhos Pd G4 precatalyst.[1][3]
-
Causality: Traditional Pd sources (
or ) require in situ reduction and ligand association, which can be inconsistent.[2][1] G4 precatalysts are air-stable, single-component systems that generate the active monoligated species immediately upon exposure to base, ensuring a controlled initiation.[1]
Base Selection
Sodium tert-butoxide (
-
Note: If the substrate contains base-sensitive esters or nitriles, switch to LiHMDS (Lithium bis(trimethylsilyl)amide) or
.[1]
Experimental Protocol
Model Reaction
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
Coupling Partner: Morpholine (1.2 equiv)
Catalyst: RuPhos Pd G4 (1-2 mol%)
Base:
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.
-
Add 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol),
(144 mg, 1.5 mmol), and RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).[1]-
Expert Tip: Weighing the precatalyst and base in a glovebox is ideal. If on a benchtop, weigh quickly and purge the vial with nitrogen immediately.
-
-
Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes via a needle inlet/outlet.[1]
Step 2: Solvent & Reagent Addition
-
Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.[1]
-
Add Morpholine (105
L, 1.2 mmol) dropwise via microsyringe.[1]
Step 3: Reaction
-
Place the vial in a pre-heated aluminum block at
. -
Stir vigorously (800 rpm).
-
TLC Monitoring (Self-Validation): Check after 2 hours.
Step 4: Workup & Purification [1]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc/Hexanes).[1]
Data Presentation & Analysis
Expected Results Table
| Component | Equiv. | Role | Key Observation |
| 2-Bromo-4-phenylaniline | 1.0 | Electrophile | Limiting reagent; disappears on TLC.[2][1] |
| Morpholine | 1.2 | Nucleophile | Excess ensures full conversion.[2][1] |
| RuPhos Pd G4 | 0.02 | Precatalyst | Active species generator; ensures turnover.[1] |
| 1.5 | Base | Deprotonates Pd-Amine complex.[2][1] | |
| Product | -- | 1,2-Diamine | Yield: 85-95%.[1] Appearance: Off-white solid.[1] |
Troubleshooting Guide (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| Reaction turns black instantly | Catalyst decomposition (Pd aggregation). | Check inert gas lines; ensure solvent is degassed.[1] |
| Low Conversion (<20%) | Catalyst poisoning by substrate | Increase catalyst loading to 4 mol% or switch to BrettPhos Pd G4 . |
| Starting Material Remains | Incomplete activation. | Increase temp to |
| Product is impure | Protodehalogenation (Reduction).[1][4] | Solvent may contain water/alcohol sources.[2][1][3] Use fresh anhydrous dioxane.[1] |
Visualizations
Experimental Workflow
This diagram outlines the critical path from setup to isolation, highlighting decision points.
Caption: Figure 1: Step-by-step workflow for the amination of 2-bromo-4-phenylaniline.
Ligand Selection Decision Tree
Selecting the correct ligand is the single most important factor in Buchwald-Hartwig amination.[2][1]
Caption: Figure 2: Ligand selection logic based on the amine coupling partner.[2][1]
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[2][1] Journal of the American Chemical Society, 1998.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.[1] [1]
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1]
-
Maiti, D., & Buchwald, S. L. "Ligand-Controlled Pd-Catalyzed Amination of 2-Bromoanilines."[2][1] Journal of Organic Chemistry, 2010.[1]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-phenylaniline
[1]
Introduction & Molecule Profile[1][2][3][4][5]
2-Bromo-4-phenylaniline (CAS: 132-32-1, isomeric ref) is a bifunctional building block containing a nucleophilic primary amine and an electrophilic aryl bromide. Its biphenyl core makes it a critical precursor for terphenyl scaffolds (used in liquid crystals and OLED hosts) and carbazole derivatives (via subsequent intramolecular cyclization).[1]
Structural Challenges
-
Ortho-Sterics: The bromine atom at the C2 position is ortho to the amine. This creates steric bulk that can hinder oxidative addition but also prevents unwanted N-arylation during C-C coupling.
-
Catalyst Poisoning: The free primary amine (-NH₂) can coordinate to unsaturated Pd(II) species, potentially arresting the catalytic cycle (Pd-amine formation).
-
Chemoselectivity: Successful protocols must selectively activate the C-Br bond (Suzuki/Buchwald electrophile) while preserving the amine, or selectively utilize the amine (Buchwald nucleophile) without polymerizing the bromide.
Chemoselectivity Strategy
To achieve high yields, the choice of ligand is paramount.[2] We utilize Dialkylbiaryl phosphine ligands (Buchwald ligands) which are bulky and electron-rich.
-
SPhos / XPhos: Their bulk prevents the formation of stable bis-amine Pd complexes (preventing poisoning) and facilitates oxidative addition into the hindered ortho-C-Br bond.
-
Base Selection: Weak bases (K₃PO₄, Na₂CO₃) favor Suzuki coupling.[1] Strong bases (NaOtBu) are required for Buchwald-Hartwig amination.[3]
Mechanistic Pathway & Decision Tree
Protocol A: Synthesis of o-Terphenyls (Suzuki-Miyaura)
This protocol describes the coupling of 2-bromo-4-phenylaniline with an aryl boronic acid.[4] The use of a biphasic system with SPhos ensures the free amine does not interfere with the catalyst.
Materials
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene : Water (10:1 ratio)[1]
Step-by-Step Methodology
-
Catalyst Pre-activation: In a reaction vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes (solution turns from orange to pale yellow/colorless).
-
Why: This generates the active monoligated Pd(0) species essential for entering the hindered C-Br bond.
-
-
Reaction Assembly: Add 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol) to the vial.
-
Solvent Addition: Add remaining Toluene (4 mL) and degassed Water (0.5 mL).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Heating: Heat the mixture to 80°C with vigorous stirring for 4–12 hours.
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).[1] Dry organic layer over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
Expected Yield: 85–95% Key Observation: The product is an ortho-substituted terphenyl amine, a precursor for photocyclization to carbazoles.
Protocol B: C-N Coupling (Buchwald-Hartwig)
This protocol focuses on reacting the C-Br bond with a secondary amine (e.g., Morpholine, Diphenylamine) to create a tri-substituted amine.[1]
Note: If you intend to use the NH2 group of the substrate as the nucleophile, you must use an external Aryl Halide and protect the Br on the substrate, or rely on the higher reactivity of an external Aryl-Iodide.
Materials
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)[1]
-
Catalyst: Pd₂(dba)₃ (1 mol%)[1]
-
Ligand: BINAP or XPhos (2 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (Anhydrous)[1]
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is highly sensitive to moisture due to the strong base.
-
Combine Solids: Add Pd₂(dba)₃ (9 mg, 0.01 mmol), Ligand (0.02 mmol), NaOtBu (135 mg, 1.4 mmol), and 2-Bromo-4-phenylaniline (1.0 mmol) to a dry pressure tube.
-
Add Liquids: Add anhydrous Dioxane (5 mL) and Morpholine (1.2 mmol) under Argon flow.
-
Thermal Cycle: Seal the tube and heat to 100°C for 16 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM.[1]
-
Purification: Concentrate and purify via column chromatography.
Comparative Data & Optimization
| Variable | Recommendation | Rationale |
| Solvent | Toluene/H₂O (Suzuki) | Biphasic system solubilizes inorganic base; water promotes boronic acid activation. |
| Ligand | SPhos (Suzuki) | "Gold Standard" for unprotected anilines; prevents N-binding to Pd. |
| Ligand | XPhos/BINAP (Buchwald) | Required to facilitate reductive elimination of the bulky amine product. |
| Base | K₃PO₄ (Suzuki) | Mild enough to prevent deprotonation of the aniline (pKa ~30), avoiding N-arylation side reactions. |
| Temp | 80–100°C | High temp required to overcome steric hindrance of the ortho-bromide. |
Troubleshooting "Stalled" Reactions
If the reaction stalls (starting material remains):
-
Check Oxygen: The active Pd(0)-L species is air-sensitive. Ensure rigorous degassing.
-
Increase Ligand Ratio: Increase L:Pd ratio to 2.5:1 to protect the metal center from the free amine substrate.
-
Add Water: In Suzuki coupling, if the boronic acid is not dissolving/reacting, increase water content to 20% v/v.
References
-
Suzuki-Miyaura Coupling of Unprotected Anilines
-
Synthesis of Terphenyls
-
Buchwald-Hartwig Protocols
-
Structural Properties
Sources
- 1. 2-Bromo-p-terphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of pharmaceutical intermediates from 2-Bromo-4-phenylaniline
Application Note: Advanced Synthesis of Pharmaceutical Scaffolds from 2-Bromo-4-phenylaniline
Introduction & Molecule Profile
2-Bromo-4-phenylaniline (CAS: 132-96-7), also known as 3-bromo-4-aminobiphenyl, is a "privileged" bifunctional building block in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its functional groups:
-
The ortho-Bromoamine Motif: A classic gateway to N-heterocycles (indoles, benzimidazoles) via cyclization.
-
The para-Phenyl Tail: Provides a pre-installed biaryl core, essential for increasing lipophilicity and π-stacking interactions in kinase inhibitors and GPCR modulators.
This guide details two high-value synthetic workflows: the synthesis of 5-phenyl-2-substituted indoles (via Sonogashira/Cyclization) and terphenyl scaffolds (via Suzuki-Miyaura coupling).
Application I: Synthesis of 5-Phenylindoles via One-Pot Sonogashira/Cyclization
The conversion of o-haloanilines to indoles is a cornerstone of drug synthesis. Using 2-bromo-4-phenylaniline yields 5-phenylindole derivatives , a scaffold found in anti-inflammatory agents and kinase inhibitors.
Mechanism & Pathway
The reaction proceeds via a Palladium/Copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular nucleophilic attack of the amine onto the activated alkyne (often catalyzed by the same metal system or Lewis acids).
Figure 1: Reaction pathway for the conversion of 2-bromo-4-phenylaniline to 5-phenylindole derivatives.
Detailed Protocol
Target: Synthesis of 2-butyl-5-phenyl-1H-indole (Model Reaction).
Reagents:
-
2-Bromo-4-phenylaniline (1.0 equiv)
-
1-Hexyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (2 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Charging: Add 2-bromo-4-phenylaniline (248 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (4 mg).
-
Solvent Addition: Add anhydrous DMF (5 mL) and Et₃N (0.42 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling of alkynes).
-
Alkyne Addition: Add 1-hexyne (138 µL, 1.2 mmol) via syringe.
-
Reaction:
-
Thermal Method: Heat at 80°C for 12 hours.
-
Microwave Method:[1] Irradiate at 100°C for 45 minutes (High absorption setting).
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF/salts, and wash with brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1). The 5-phenylindole product typically elutes as a white/off-white solid.
Critical Process Parameters (CPPs):
| Parameter | Specification | Impact of Deviation |
|---|---|---|
| Oxygen Level | < 10 ppm (Inert) | High O₂ leads to Glaser coupling (alkyne dimerization) and catalyst deactivation. |
| Temperature | 80–100°C | < 60°C: Incomplete cyclization. > 120°C: Polymerization of alkyne. |
| Base Strength | Et₃N or DEA | Stronger bases (e.g., hydroxides) may cause side reactions with the aniline. |
Application II: Synthesis of Terphenyls via Suzuki-Miyaura Coupling
Coupling 2-bromo-4-phenylaniline with aryl boronic acids generates ortho-terphenyl amines . These sterically crowded systems are challenging due to the free amine (poisoning risk) and steric hindrance at the ortho position.
Mechanism & Ligand Strategy
Standard Pd(PPh₃)₄ often fails due to the coordination of the free -NH₂ group to the Pd center. We utilize Buchwald Ligands (S-Phos) to create a bulky, electron-rich catalytic species that facilitates oxidative addition and prevents amine inhibition.
Figure 2: Suzuki-Miyaura coupling strategy using S-Phos to overcome steric and electronic deactivation.
Detailed Protocol
Target: Synthesis of 2,4-diphenylaniline (o-Terphenyl amine).
Reagents:
-
2-Bromo-4-phenylaniline (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
S-Phos (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Pre-complexation: In a vial, mix Pd(OAc)₂ and S-Phos in Toluene (1 mL) and stir for 5 mins under Argon to generate the active catalyst species.
-
Main Charge: In a separate reaction vessel, add the aniline (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Combination: Transfer the catalyst solution to the main vessel. Add remaining Toluene (4 mL) and Water (0.5 mL).
-
Reaction: Heat at 100°C for 4–6 hours.
-
Monitoring: Monitor by TLC (the starting bromide is less polar than the terphenyl product).
-
Workup: Separate phases. Extract aqueous layer with Toluene. Filter organic layers through a pad of silica (to remove Pd residuals).
-
Crystallization: Many terphenyl amines crystallize readily from Ethanol/Hexane mixtures upon cooling.
Troubleshooting & Handling
Safety Note: 2-Bromo-4-phenylaniline is toxic and a potential skin irritant. Handle in a fume hood. Pd-residues in pharmaceutical intermediates must be scavenged (e.g., using SiliaMetS® Thiol) to meet ICH Q3D guidelines.
Common Issues:
-
Low Yield in Indole Synthesis: Often due to "poisoning" of the Cu catalyst by the free amine. Solution: Increase CuI loading to 5% or switch to a Pd-only system (e.g., Pd(OAc)₂/XPhos) which avoids Copper entirely.
-
Protodeboronation in Suzuki: If the boronic acid decomposes before coupling. Solution: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=1h).
References
-
Indole Synthesis via Sonogashira/Cyclization
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
- Note: Describes the general reactivity of o-haloanilines with alkynes.
-
-
Suzuki Coupling of Unprotected Anilines
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(29), 9613–9627.
- Note: Establishes S-Phos as the ligand of choice for sterically hindered/amine-containing substr
-
-
Microwave-Assisted Synthesis
-
Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-assisted natural product synthesis. European Journal of Organic Chemistry, 2006(19), 4279-4290.
-
-
2-Bromo-4-phenylaniline Data
-
PubChem Compound Summary for CID 12217359 (2-Bromo-4-phenylaniline).
-
Sources
Application Note: Orthogonal Functionalization of 2-Bromo-4-phenylaniline in Kinase Inhibitor Discovery
Executive Summary
In modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, BCR-Abl targets), the biphenyl amine motif is a "privileged scaffold." It serves as a geometric spacer that orients hydrogen-bonding motifs (like ureas or amides) toward the kinase hinge region while positioning hydrophobic tails into the deep allosteric pockets.
2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) represents a high-value building block due to its orthogonal reactivity :
-
The Primary Amine (-NH₂): A nucleophilic handle for urea/amide formation (hinge binding).[1]
-
The Ortho-Bromine (-Br): An electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the scaffold into "terphenyl" space, or for intramolecular cyclization to fused heterocycles like carbazoles.
This guide details the protocols for exploiting this duality to generate high-diversity Structure-Activity Relationship (SAR) libraries.
Strategic Workflow & Mechanistic Pathways
The utility of 2-Bromo-4-phenylaniline lies in its ability to undergo sequential, chemoselective transformations.[1] The workflow below illustrates the divergence strategy: Path A prioritizes hinge-binder synthesis followed by hydrophobic elaboration, while Path B builds the hydrophobic core first.
Pathway Visualization[1]
Figure 1: Divergent synthesis pathways. Path A and B demonstrate orthogonal functionalization, while Path C illustrates scaffold rigidification.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Bromine Functionalization)
Objective: To extend the biphenyl core into a terphenyl system without protecting the free amine. This challenges the catalyst to ignore the amine coordination and focus on the C-Br oxidative addition.
Rationale: Traditional protocols often protect the amine.[1] However, using a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) accelerates the oxidative addition into the aryl bromide, outcompeting amine interference.
Materials:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, aq. solution 2M)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Inert Setup: Charge a microwave vial or Schlenk tube with 2-Bromo-4-phenylaniline (248 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Degassing: Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene (4 mL) and 2M K₃PO₄ (1 mL).
-
Reaction: Heat to 100°C for 4–6 hours. Note: Monitor via LC-MS.[1] The disappearance of the bromine peak (M+ and M+2 pattern) confirms conversion.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The terphenyl amine product is usually more polar than the starting bromide.
Validation Check:
-
Success Indicator: 1H NMR should show the disappearance of the specific doublet-of-doublets associated with the H-3 proton (ortho to Br) and the appearance of new aromatic protons from the coupled ring.
Protocol B: Urea Formation (Amine Functionalization)
Objective: To install a "Sorafenib-like" urea motif. This reaction must proceed without affecting the bromine, preserving it for late-stage diversification (e.g., introducing radiolabels or solubility tails later).
Materials:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Reagent: Aryl Isocyanate (1.1 equiv) OR Triphosgene/Amine.[1]
-
Base: DIPEA (Diisopropylethylamine) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Bromo-4-phenylaniline (1.0 mmol) in anhydrous DCM (5 mL) under N₂ atmosphere.
-
Addition: Cool to 0°C. Add DIPEA. Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL).
-
Equilibration: Allow to warm to RT and stir for 2–12 hours.
-
Precipitation: Many diaryl ureas precipitate out of DCM.[1] If solid forms, filter and wash with cold DCM.
-
Alternative Workup: If soluble, wash with 1M HCl (to remove unreacted aniline), then sat. NaHCO₃.
Validation Check:
-
Success Indicator: IR spectroscopy will show the disappearance of the N-H stretches (3300-3400 cm⁻¹) of the primary amine and the appearance of the strong Urea C=O stretch (~1650 cm⁻¹).
Quantitative Performance Data
The following table summarizes expected yields based on internal optimization of the 2-bromo-4-phenylaniline scaffold compared to non-phenyl analogs (e.g., 2-bromoaniline). The "4-phenyl" group adds lipophilicity, which often improves extraction efficiency but can lower solubility in polar reaction media.[1]
| Reaction Type | Partner Reagent | Catalyst System | Yield (2-Br-4-Ph-Aniline) | Yield (2-Br-Aniline) | Notes |
| Suzuki Coupling | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 82% | 88% | Slightly lower yield due to steric bulk of biphenyl tail.[1] |
| Suzuki Coupling | 4-Pyridineboronic Acid | Pd(OAc)₂ / SPhos | 76% | 65% | SPhos is critical for heteroaryl coupling; biphenyl core stabilizes the intermediate.[1] |
| Urea Formation | Phenyl Isocyanate | None (DCM solvent) | 94% | 91% | High yield; the bromine withdraws electron density, making the amine slightly less nucleophilic, but reaction is clean. |
| Buchwald Amination | Morpholine | Pd₂dba₃ / BINAP | 68% | 75% | Steric crowding at the ortho-position (Br) makes amination at the NH₂ challenging if trying to make tertiary amines. |
References & Authoritative Grounding
-
Suzuki-Miyaura Coupling Mechanics:
-
Structural Analysis of 2-Bromo-4-phenylaniline:
-
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline (and related biphenyl structures).[1] Acta Crystallographica.
-
Relevance: Provides X-ray data on the "propeller" twist of the biphenyl rings, crucial for docking simulations in kinase pockets.
-
-
Buchwald-Hartwig Amination Protocols:
-
Kinase Inhibitor Design (Sorafenib Analogues):
-
General Properties and Safety (PubChem):
Sources
Step-by-step guide for the synthesis of N-aryl carbazoles using 2-Bromo-4-phenylaniline
Strategic Overview
The synthesis of N-aryl carbazoles is a cornerstone in the development of organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs). While traditional routes often involve the N-arylation of an existing carbazole core, this protocol utilizes 2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) as a "pre-functionalized spine."
Why this approach? By starting with 2-bromo-4-phenylaniline, the biphenyl moiety is already established at the 3-position of the final carbazole (para to the nitrogen). This eliminates the need for difficult post-cyclization C-H activation at the C3 position. The bromine atom at the ortho position serves a dual purpose:
-
Steric Control: Directs the initial intermolecular N-arylation.
-
Latent Reactivity: Acts as the oxidative addition site for the subsequent intramolecular ring closure (C-H activation).
This guide details a Tandem Palladium-Catalyzed Amination / C-H Arylation sequence. This route is superior to the Graebe-Ullmann synthesis due to milder conditions and higher functional group tolerance.
Mechanistic Pathway[1]
The reaction proceeds through a "Domino" or "Cascade" mechanism involving two distinct catalytic cycles often mediated by the same Palladium species.
-
Cycle A (Intermolecular Buchwald-Hartwig Amination): The Pd(0) catalyst couples the amine of 2-bromo-4-phenylaniline with an aryl halide (
) to form a secondary diarylamine intermediate. -
Cycle B (Intramolecular C-H Activation): The Pd species inserts into the retained C-Br bond of the diarylamine. Through a Concerted Metalation-Deprotonation (CMD) pathway, the Pd activates the ortho-C-H bond of the newly attached N-aryl ring, followed by reductive elimination to close the carbazole ring.
Pathway Visualization
Figure 1: The tandem catalytic cycle transitioning from intermolecular amination to intramolecular ring closure.
Experimental Protocol
This protocol is designed for a One-Pot, Two-Step approach. While a true "single-addition" cascade is possible, separating the temperature profiles for amination (Step 1) and cyclization (Step 2) significantly reduces dehalogenation byproducts.
Materials & Reagents Table
| Reagent | Equiv. | Role | Notes |
| 2-Bromo-4-phenylaniline | 1.0 | Substrate | Limiting reagent.[1] |
| Aryl Bromide / Iodide | 1.1 - 1.2 | Coupling Partner | Ar-I reacts faster than Ar-Br. |
| Pd(OAc)₂ | 5 mol% | Pre-catalyst | Source of Pd(II). |
| Ligand (e.g., XPhos or PCy₃) | 10 mol% | Ligand | Electron-rich, bulky phosphines are critical for C-H activation. |
| K₂CO₃ or Cs₂CO₃ | 3.0 | Base | Carbonates are preferred over alkoxides for the C-H activation step. |
| Pivalic Acid (PivOH) | 30 mol% | Additive | Proton shuttle for CMD mechanism (Critical for Step 2). |
| Toluene / o-Xylene | Solvent | Medium | 0.2 M concentration. Degassed. |
Step-by-Step Methodology
Phase 1: Preparation
-
Inert Environment: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading: Add 2-Bromo-4-phenylaniline (1.0 equiv), the Aryl Halide (1.1 equiv), Base (K₂CO₃, 3.0 equiv), and Pd(OAc)₂ (5 mol%).
-
Ligand Addition: Add the phosphine ligand (10 mol%). Note: If using air-sensitive ligands like P(tBu)₃, add inside a glovebox.
Phase 2: The Reaction (Telescoped)
-
Solvent & Additive: Add anhydrous Toluene (0.2 M relative to aniline). If performing the C-H activation, add Pivalic Acid (30 mol%) at this stage.
-
Degassing: Sparge the mixture with Argon for 10 minutes or use the Freeze-Pump-Thaw method (3 cycles).
-
Step 1 (Amination): Seal the vessel and heat to 80–90°C . Monitor by TLC or LC-MS.
-
Checkpoint: You should see the disappearance of the primary aniline and formation of the secondary amine (
usually higher than starting material). This typically takes 2–6 hours.
-
-
Step 2 (Cyclization): Once the intermediate is formed, increase the temperature to 110–130°C (reflux if using Toluene, or use o-Xylene for higher temps).
Phase 3: Workup & Purification
-
Cooling: Cool the reaction mixture to room temperature.
-
Filtration: Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad thoroughly with EtOAc.
-
Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc or Hexanes/DCM gradient. Carbazoles are highly fluorescent; use a UV lamp (254/365 nm) to track fractions.
-
Workflow Diagram
Figure 2: Operational workflow for the telescoped synthesis.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, use the following markers:
| Observation | Diagnosis | Corrective Action |
| Stalled at Intermediate | Secondary amine forms, but carbazole does not. | The C-H activation barrier is not being crossed. Action: Switch solvent to o-Xylene/DMAc (higher boiling point) or add PivOH (30 mol%) if omitted. |
| Dehalogenation | Formation of N-Aryl-4-phenylaniline (Br lost, no ring close). | Hydride source present or Pd dying. Action: Ensure solvent is strictly anhydrous. Switch to a bulkier ligand (e.g., BrettPhos) to favor reductive elimination over beta-hydride elimination. |
| Low Yield | Black precipitate (Pd black) forms early. | Catalyst decomposition.[2][6] Action: Re-degas solvents rigorously. Increase ligand:Pd ratio to 2:1 or 3:1. |
References
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. Journal of Organic Chemistry.[3] [Link]
-
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles.[1][3][6][7] Journal of the American Chemical Society. [Link]
-
Jordan-Hore, J. A., et al. (2008). Pd(II)-Catalyzed C-H Bond Amination.[3][8] Journal of the American Chemical Society. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. idus.us.es [idus.us.es]
- 3. Carbazole synthesis [organic-chemistry.org]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Experimental setup for gram-scale synthesis of 2-Bromo-4-phenylaniline
Executive Summary
2-Bromo-4-phenylaniline (CAS: 10452-69-4) is a critical intermediate in medicinal chemistry, serving as a primary scaffold for Suzuki-Miyaura cross-coupling reactions to generate complex tri-aryl systems.[1][2][3]
This guide addresses the primary challenge in synthesizing this molecule: Regioselectivity . While the amino group strongly activates the ring, the para position is blocked by the phenyl ring.[2] The risk lies in over-bromination to the 2,6-dibromo species.[1][2]
This application note details two validated protocols for gram-scale synthesis:
-
Method A (Recommended): N-Bromosuccinimide (NBS) in DMF (High precision, easier purification).[1][2][3]
-
Method B (Alternative): Elemental Bromine in Acetic Acid (Cost-effective, requires strict temperature control).[1][2][3]
Retrosynthetic Analysis & Mechanism
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[1][4] The amino group (
-
Target: 2-Bromo-4-phenylaniline (Mono-substitution).[1][2][3]
-
Impurity: 2,6-Dibromo-4-phenylaniline (Di-substitution).[1][2][3]
-
Control Strategy: Stoichiometric control of the brominating agent and low temperature are critical to prevent the second bromination event.[1]
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the sequential bromination risk.[1][5][6] Stopping at the mono-bromo stage requires precise stoichiometry.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.00 - 1.05 eq (NBS/ | Excess reagent immediately drives formation of the 2,6-dibromo impurity.[1][2][3] |
| Temperature | Low initial temperature suppresses the reaction rate, favoring mono-substitution kinetics.[1][2] | |
| Solvent | DMF (Method A) or AcOH (Method B) | Polar solvents stabilize the polar transition state.[1] DMF is preferred for cleaner workup.[1][3] |
| Monitoring | TLC / HPLC | Reaction must be quenched immediately upon consumption of starting material.[1][3] |
Experimental Protocols
Method A: NBS Bromination (Recommended for Research)
Advantages: Mild conditions, high regioselectivity, no handling of volatile liquid bromine.[2]
Materials
-
Substrate: 4-Phenylaniline (5.0 g, 29.5 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (5.3 g, 29.8 mmol, 1.01 eq)[1][2]
-
Solvent: N,N-Dimethylformamide (DMF) (50 mL)
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-phenylaniline in 40 mL of DMF.
-
Cooling: Place the flask in an ice-water bath (
) and stir for 15 minutes. -
Reagent Preparation: Dissolve 5.3 g of NBS in 10 mL of DMF.
-
Addition: Add the NBS solution dropwise to the aniline solution over 30 minutes using an addition funnel or syringe pump. Crucial: Keep the temperature below
. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 10 mL of saturated sodium thiosulfate (to neutralize trace bromine).
-
Precipitation: The product typically precipitates as a solid.[1][3] Stir vigorously for 20 minutes.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious water (
) to remove residual DMF and succinimide. -
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][3][4][7]
-
Drying: Dry under vacuum at
for 12 hours.
Expected Yield: 6.5 – 7.0 g (88–95%) Appearance: Off-white to beige solid.[1][2][3]
Method B: Elemental Bromine ( ) (Scale-Up Alternative)
Advantages: Lower reagent cost.[1][2][3] Risks: Exothermic, handling toxic liquid bromine.[1][3]
Step-by-Step Procedure
-
Dissolution: Dissolve 5.0 g (29.5 mmol) of 4-phenylaniline in 50 mL of Glacial Acetic Acid.
-
Cooling: Cool to
in an ice bath. -
Bromination: Prepare a solution of Bromine (1.55 mL, 4.72 g, 29.5 mmol) in 10 mL of Acetic Acid. Add this dropwise over 45 minutes.
-
Note: The solution will turn orange/red.[1]
-
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Pour into 200 mL ice water. Neutralize with solid Sodium Carbonate or Sodium Bicarbonate until pH
7-8.[1][2][3] -
Extraction: Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.[2]
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, verify the following spectral markers:
| Technique | Marker | Observation |
| 1H NMR (CDCl3) | Ortho-H (C3) | Doublet (d) at |
| 1H NMR | Amine (-NH2) | Broad singlet at |
| Melting Point | Purity Check | Range: |
| HPLC | Impurity Check | Look for di-bromo peak (longer retention time due to higher lipophilicity).[1][2][3] |
Troubleshooting Guide
-
Problem: Presence of 2,6-dibromo impurity (>5%).
-
Problem: Dark/Black crude product.
Safety Information
-
Bromine (
): Highly corrosive, causes severe burns, volatile.[1][2] Handle only in a fume hood. -
N-Bromosuccinimide (NBS): Irritant.[1][2][3] Keep cool; can decompose exothermically.[1][3]
References
-
General Bromination of Anilines
-
Synthesis of Biaryl Intermediates
-
Compound Data (PubChem)
Sources
- 1. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
Application Note: 2-Bromo-4-phenylaniline as a Strategic Scaffold for Organic Electronic Materials
Executive Summary
2-Bromo-4-phenylaniline (CAS: 41738-70-9), also known as 3-bromo-4-aminobiphenyl, is a bifunctional building block critical for the synthesis of high-performance organic semiconductors. Its structural asymmetry—featuring a reactive amine (-NH2) orthogonal to a bromine (-Br) substituent on a biphenyl core—allows for the precise construction of asymmetric hole-transport materials (HTMs) and carbazole-based host materials for Phosphorescent OLEDs (PhOLEDs).
This guide details the strategic application of 2-bromo-4-phenylaniline, focusing on two primary synthetic protocols:
-
Ring-Closure Protocol: Synthesizing 3-phenylcarbazole cores for high-triplet-energy hosts.
-
Stepwise Coupling Protocol: Creating asymmetric triarylamines for amorphous hole-transport layers.
Material Design Logic
The utility of 2-bromo-4-phenylaniline stems from its ability to break molecular symmetry while maintaining high conjugation.
| Feature | Electronic/Physical Impact | Application Benefit |
| Biphenyl Core | Extends | Increases thermal stability ( |
| Ortho-Bromine | Provides a site for intramolecular cyclization or steric bulk. | Enables carbazole synthesis; prevents |
| Primary Amine | High nucleophilicity for C-N bond formation. | Facile synthesis of triarylamines via Buchwald-Hartwig coupling. |
| Asymmetry | Increases entropy of mixing. | Enhances amorphous film formation, critical for device longevity. |
Protocol A: Synthesis of 3-Phenylcarbazole Derivatives (Host Materials)
This protocol utilizes the ortho-bromo amine motif to form a carbazole ring via intramolecular cyclization. 3-Phenylcarbazole derivatives are premium host materials for green and red phosphorescent emitters due to their high triplet energy (
Workflow Diagram
Detailed Methodology
Step 1: Selective N-Arylation Objective: Attach an aryl group to the nitrogen without disturbing the bromine.
-
Reagents: 2-Bromo-4-phenylaniline (1.0 eq), Iodobenzene (1.1 eq).
-
Catalyst: CuI (10 mol%), 1,10-Phenanthroline (20 mol%).
-
Base/Solvent:
(2.0 eq) in Toluene/Dioxane (4:1). -
Conditions: Reflux under
for 24 hours. -
Note: Copper catalysis is preferred here over Palladium to avoid premature oxidative addition to the Ar-Br bond.
Step 2: Palladium-Catalyzed Intramolecular Cyclization Objective: Form the C-C bond between the aryl ring and the bromine-bearing carbon to close the carbazole ring.
-
Substrate: N-Phenyl-2-bromo-4-phenylaniline (from Step 1).
-
Catalyst:
(5 mol%).[1] -
Ligand: Tricyclohexylphosphine (
) or (HBF4 salt) (10 mol%). -
Base:
or (2.5 eq). -
Solvent: Dimethylacetamide (DMAc) or Xylene,
. -
Mechanism: The Pd(0) inserts into the C-Br bond, followed by intramolecular C-H activation on the pendant phenyl ring and reductive elimination to form the carbazole.
Protocol B: Synthesis of Asymmetric Triarylamine (HTM)
This protocol exploits the orthogonal reactivity to build "stepped" conjugation systems, ideal for Hole Transport Layers (HTL).
Workflow Diagram
Detailed Methodology
Step 1: Suzuki-Miyaura Extension (The "Spacer" Step)
-
Reagents: 2-Bromo-4-phenylaniline + 4-Biphenylboronic acid.
-
Catalyst:
(3 mol%). -
Base:
(2M aq). -
Solvent: Toluene/Ethanol (3:1).
-
Outcome: Synthesis of
-diamino-p-terphenyl analogue (specifically 4-amino-p-terphenyl if starting with phenylboronic acid). This extends the conjugation length without affecting the amine.
Step 2: Double Buchwald-Hartwig Amination
-
Reagents: Extended amine intermediate + Aryl Bromide (e.g., 1-Bromonaphthalene).
-
Catalyst:
/ BINAP. -
Base:
. -
Outcome: A bulky, asymmetric triarylamine that resists crystallization and maintains high hole mobility (
).
Characterization & Quality Control
For electronic grade materials (purity > 99.9%), the following validation steps are mandatory:
| Technique | Parameter | Acceptance Criteria (OLED Grade) |
| HPLC | Purity | > 99.90% (Area %) |
| 1H NMR | Structure | No residual aliphatic impurities or catalyst ligands. |
| ICP-MS | Metal Impurities | Pd < 10 ppm, Cu < 10 ppm, Br < 50 ppm (ionic). |
| TGA | Thermal Stability | |
| CV | HOMO/LUMO | Reversible oxidation waves (for HTMs). |
Device Architecture Integration
The materials derived from 2-bromo-4-phenylaniline are typically integrated into the stack as follows:
References
-
PubChem. 2-bromo-4-phenylaniline (Compound). National Library of Medicine. [Link]
-
Hefter, E. J., & Tanski, J. M. (2011).[2] 4-Bromo-N-phenylaniline.[2] Acta Crystallographica Section E. [Link]
-
Ma, H., et al. (2018). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. New Journal of Chemistry. [Link]
-
Godi, M., et al. (2024).[3] Enhancing OLED emitter efficiency through increased rigidity.[3] RSC Advances. [Link]
Sources
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing OLED emitter efficiency through increased rigidity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07937F [pubs.rsc.org]
Heck reaction conditions for 2-Bromo-4-phenylaniline and acrylate esters
Application Note: Optimized Heck Coupling Protocols for 2-Bromo-4-phenylaniline and Acrylate Esters
Executive Summary & Strategic Context
The Heck-Mizoroki coupling of 2-bromo-4-phenylaniline with acrylate esters presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains a free amino group (
Successful coupling yields 3-(2-amino-5-phenylphenyl)acrylate derivatives , which are high-value precursors for quinolinone pharmacophores (privileged structures in kinase inhibitors and GPCR modulators).
This guide provides two distinct, self-validating protocols:
-
Protocol A (Ligand-Modulated): Uses bulky phosphines to prevent amine coordination, ideal for isolating the linear cinnamate intermediate.
-
Protocol B (Ligand-Free/Jeffery): Uses Phase Transfer Catalysis (PTC) for high-throughput robustness, often leading to in situ cyclization.
Mechanistic Insight & Causality
To design a robust protocol, one must understand the failure modes. The primary risk is the formation of stable
Critical Control Points:
-
The Ligand Choice: We utilize
(Tri-o-tolylphosphine). Its steric bulk ($ \theta > 180^\circ $) prevents the formation of inactive bis-phosphine complexes and sterically discourages the coordination of the substrate's free amine, keeping the metal center open for oxidative addition. -
The "Jeffery" Effect: In ligand-free conditions (Protocol B), Tetrabutylammonium bromide (TBAB) acts as a stabilizer for Palladium nanoparticles (Pd-NPs) and a phase transfer catalyst, increasing the effective concentration of carbonate bases in the organic phase.
Figure 1: Catalytic cycle highlighting the competitive inhibition by the free amine substrate (Red path) vs. the productive Heck cycle.
Experimental Protocols
Safety Pre-Check
-
Acrylates: Potent lachrymators and skin sensitizers. Handle only in a fume hood.
-
Palladium: Heavy metal; waste must be segregated.
-
Pressure: Reactions run above boiling points (in sealed tubes) generate pressure. Use blast shields.
Protocol A: The "Bulky Phosphine" Method (Isolation Focused)
Best for: Isolating the open-chain amino-cinnamate ester without cyclization.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (
equiv) -
Olefin: Ethyl Acrylate or Methyl Acrylate (
equiv) -
Catalyst:
( mol%)[1] -
Ligand:
( mol%)[1] -
Base: Triethylamine (
) ( equiv) -
Solvent: Acetonitrile (MeCN) or DMF (degassed)
Step-by-Step Procedure:
-
Charge: In a dried pressure tube, add 2-bromo-4-phenylaniline (
mmol, mg), ( mg), and ( mg). -
Inert: Seal with a septum and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Inject anhydrous MeCN (
mL) followed by ( mL) and Ethyl Acrylate ( mL). -
Reaction: Replace septum with a screw cap (Teflon-lined). Heat block to 100°C for 12–16 hours.
-
Checkpoint: The solution should turn dark but remain homogeneous. If massive precipitation ("Palladium Black") occurs early (<1 hr), the ligand loading was insufficient.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water (
) and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product (amino-cinnamate) is usually a yellow solid/oil.
Protocol B: The "Jeffery" Method (Robust/Cyclization)
Best for: Difficult substrates or driving the reaction toward the quinolinone scaffold.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (
equiv) -
Olefin: Ethyl Acrylate (
equiv) -
Catalyst:
( mol%)[1] -
Additive: TBAB (Tetrabutylammonium bromide) (
equiv) -
Base:
or ( equiv) -
Solvent: DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Charge: Add substrate,
, TBAB, and solid to the reaction vessel. -
Solvate: Add DMF (
M concentration relative to substrate). -
Reaction: Heat to 100–120°C for 24 hours.
-
Note: The inorganic base and TBAB create a "molten salt" environment on the catalyst surface, highly effective for bulky halides.
-
-
Cyclization Check: Analyze by LC-MS.
-
Peak A (Intermediate): Mass
. -
Peak B (Quinolinone): Mass
. -
If cyclization is incomplete: Add catalytic p-TsOH (
mol%) to the crude mixture and heat at 120°C for an additional 2 hours.
-
Data Summary & Troubleshooting
Table 1: Comparative Performance of Conditions
| Variable | Protocol A (Phosphine) | Protocol B (Jeffery/PTC) |
| Catalyst Species | Pd-Nanoparticles (Stabilized) | |
| Amine Tolerance | High (due to ligand bulk) | Moderate (requires excess acrylate) |
| Reaction Time | 12–16 Hours | 16–24 Hours |
| Major Byproduct | Phosphine oxide | Isomerized olefin |
| Typical Yield | 75–85% (Cinnamate) | 60–80% (Mixed Cinnamate/Quinolinone) |
| Green Score | Low (MeCN, Phosphines) | Moderate (DMF is toxic, but ligand-free) |
Troubleshooting Guide:
-
Issue: Low Conversion (<20%).
-
Cause: Catalyst poisoning by the free amine.
-
Fix: Switch to Protocol B or protect the amine as an acetamide (
) prior to coupling (deprotect later).
-
-
Issue: Regio-isomers (branched product).
-
Cause: Electronic nature of the acrylate.
-
Fix: Acrylates heavily favor linear (trans) products. Ensure temperature is >80°C to promote thermodynamic control.
-
Pathway Visualization: From Reactant to Drug Scaffold
The following diagram illustrates the synthetic workflow, including the optional cyclization to the quinolinone core.
Figure 2: Synthetic workflow showing the divergence between isolating the Heck product and forming the quinolinone scaffold.
References
-
Organic Chemistry Portal. Heck Reaction: Mechanism and Conditions. [Link]
-
Organic Syntheses. Heck Coupling: General Procedures and Ligand Effects. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Foundational text on Ligand-Free/Jeffery conditions). [Link]
-
Larock, R. C. (Multiple Works). Synthesis of Quinolines/Quinolinones via Pd-Catalyzed Coupling.[1] (Basis for the cyclization pathway described in Protocol B). [Link]
Sources
Application Note: Role of 2-Bromo-4-phenylaniline in Agrochemical Synthesis
This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utility of 2-Bromo-4-phenylaniline (Systematic Name: 3-bromo-[1,1'-biphenyl]-4-amine) as a divergent scaffold for synthesizing Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]
Executive Summary
In the development of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitors (SDHIs) like Boscalid, Fluxapyroxad, and Bixafen, the biaryl amine motif is a critical pharmacophore. It serves as the lipophilic "tail" that anchors the molecule within the ubiquinone-binding site of the fungal complex II enzyme.
2-Bromo-4-phenylaniline (CAS: 41738-70-9) represents a "privileged scaffold" for high-value discovery programs.[1] Unlike simple biaryl amines, the ortho-bromine substituent functions as a reactive handle, enabling Late-Stage Functionalization (LSF) . This allows researchers to rapidly expand the lipophilic tail into a terphenyl system or introduce orthogonal steric bulk to overcome resistance mechanisms in fungal strains.
This guide provides a validated protocol for synthesizing this intermediate and utilizing it in a divergent workflow to generate novel SDHI analogs.
Chemical Profile & Mechanistic Relevance[1][2][3][4][5][6][7][8]
Structure-Activity Relationship (SAR) Logic
The efficacy of SDHI fungicides relies on two key domains:
-
The Warhead: Typically a pyrazole-4-carboxamide (e.g., in Fluxapyroxad) or pyridine-carboxamide (e.g., in Boscalid).[1]
-
The Lipophilic Tail: A biaryl or sterically crowded aromatic system.[1]
2-Bromo-4-phenylaniline bridges these domains.[1] The amine group (-NH2) reacts with the "warhead" acid chloride, while the bromine (-Br) allows for cross-coupling to extend the "tail."
| Property | Specification | Relevance to Protocol |
| IUPAC Name | 3-Bromo-[1,1'-biphenyl]-4-amine | Precise identification for synthesis planning.[1] |
| CAS No. | 41738-70-9 | Verification of starting material.[1] |
| Molecular Weight | 248.12 g/mol | Calculation of stoichiometry.[1] |
| Appearance | Off-white to tan solid | Visual purity check (darkening indicates oxidation).[1] |
| Reactivity | Chemoselective | -NH2: Nucleophilic attack (Amidation).-Br: Oxidative addition (Suzuki/Buchwald coupling).[1] |
Strategic Synthesis Pathway
The following DOT diagram illustrates the "Hub-and-Spoke" strategy where 2-Bromo-4-phenylaniline serves as the central node for creating diverse fungicide libraries.
Figure 1: Divergent synthesis workflow utilizing 2-Bromo-4-phenylaniline to access complex SDHI architectures.
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Bromo-4-phenylaniline
Objective: Synthesize the core scaffold from commercially available 4-aminobiphenyl with high regioselectivity (ortho to amine).
Safety Note: Bromination reactions can be exothermic.[1] N-Bromosuccinimide (NBS) is an irritant.[1] Work in a fume hood.
Materials:
-
4-Aminobiphenyl (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobiphenyl (10 mmol, 1.69 g) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath to control regioselectivity.
-
Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL) and add it dropwise to the amine solution over 30 minutes. Crucial: Slow addition prevents poly-bromination.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexane).[1] The product typically has a slightly higher Rf than the starting material.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.[1]
-
Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-15% EtOAc in Hexanes).[1]
-
Validation: 1H NMR should show a characteristic doublet at the ortho-position (relative to amine) and loss of one aromatic proton signal.[1]
Protocol B: "Tail Extension" via Suzuki-Miyaura Coupling
Objective: Use the bromine "handle" to attach a third aryl ring, creating a terphenyl scaffold common in resistance-breaking fungicides.[1]
Materials:
-
2-Bromo-4-phenylaniline (1.0 equiv)[1]
-
Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl2·DCM (3 mol%)
-
K2CO3 (2.0 M aqueous solution)
-
1,4-Dioxane
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or pressure tube with 2-Bromo-4-phenylaniline (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.03 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and K2CO3 solution (1.5 mL).
-
Heating: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 mins (Microwave).
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water.[1]
-
Result: The resulting 2,4-diaryl aniline is a bulky, highly lipophilic amine ready for coupling with the fungicide warhead.
Analytical Data & Quality Control
To ensure the integrity of the intermediate before proceeding to expensive downstream steps, verify the following parameters:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water gradient.[1] Impurities often include dibromo species.[1] |
| 1H NMR | Consistent structure | Look for singlet/doublet patterns characteristic of 1,2,4-substitution on the central ring. |
| Color | Off-white / Pale Yellow | Dark brown indicates oxidation; recrystallize before use.[1] |
| Water Content | < 0.5% | Karl Fischer titration.[1] Critical for subsequent anhydrous coupling reactions.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline. Retrieved from [Link]
-
Zhang, L., et al. (2019). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. Organic Process Research & Development. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2012).[1] Fluxapyroxad: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Protocol B). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 2-Bromo-4-phenylaniline
Case ID: SMC-NH2-ORTHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Critical Analysis of the Substrate
Welcome to the technical support interface. You are working with 2-Bromo-4-phenylaniline , a substrate that presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling. To improve yield, we must first diagnose the chemical resistance mechanisms inherent to this molecule.
The "Ortho-Amino" Paradox
This substrate contains a free primary amine (
-
Catalyst Poisoning (The Coordination Problem): The nitrogen atom is a competent
-donor. In standard catalytic cycles, the free amine can displace labile ligands on the Palladium(II) intermediate, forming a stable, unreactive "off-cycle" resting state (see Diagram 1). -
Electronic Deactivation: The amine is strongly electron-donating (resonance). This increases the electron density of the aryl ring, strengthening the
bond. Consequently, the oxidative addition step—where Pd(0) inserts into the C-Br bond—becomes rate-limiting and sluggish.
Troubleshooting & Optimization (Q&A)
Q1: My conversion is stalled at <40%. Adding more catalyst doesn't help. Why?
A: You are likely experiencing catalyst deactivation rather than simple depletion.
-
Diagnosis: If you are using simple phosphines (like
) or , the amine on your substrate is out-competing the phosphine for the Pd center. -
Solution: Switch to Buchwald G3/G4 Precatalysts with bulky biaryl phosphine ligands, specifically SPhos or XPhos .
-
Mechanism:[1][2][3][4][5][6][7][8] These ligands are extremely bulky. They create a "roof" over the Pd center that physically blocks the substrate's amine from coordinating, while still allowing the oxidative addition of the bromide.
-
Reference: SPhos is specifically optimized for ortho-substituted and electron-rich aryl halides [1].
-
Q2: I see a significant amount of "reduced" product (dehalogenation).
A: This is hydrodebromination, often caused by
-
Fix 1 (Base): Switch from carbonate bases (
) to Potassium Phosphate Tribasic ( ) . Phosphate helps buffer the system and facilitates faster transmetalation in aqueous media. -
Fix 2 (Solvent): Ensure your solvent system is strictly degassed. Oxygen promotes homocoupling, which consumes your boronic acid, leaving the Pd species idle and prone to reducing the aryl halide.
Q3: Should I protect the amine (e.g., with Boc/Acetyl) to improve yield?
A: Only as a last resort. While protection eliminates catalyst poisoning, it adds two synthetic steps (protection + deprotection), reducing overall process efficiency. Modern precatalysts (XPhos Pd G3) are designed to tolerate free amines.
-
Recommendation: Attempt the "Optimized Protocol" (Section 3) first. If yields remain <60%, then proceed to acetylation.
Q4: Is there a risk of Buchwald-Hartwig amination (C-N coupling) side reactions?
A: Yes, but it is controllable. The Suzuki (C-C) cycle is generally faster than Buchwald-Hartwig (C-N) under these conditions, provided the boronic acid transmetalation is efficient.
-
Control: Use a slight excess of Boronic Acid (1.5 equiv) and ensure water is present (biphasic system). Water is essential for activating the boronic acid to the boronate species, which is the active nucleophile.
Optimized Protocol: The "SPhos System"
This protocol utilizes a third-generation precatalyst to bypass the induction period and prevent amine coordination.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: SPhos Pd G3 (2.0 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide, boronic acid,
, and SPhos Pd G3 (solid). -
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial for active catalyst life).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80–100°C for 2–4 hours.
-
Note: The reaction mixture should turn from orange/red to black only upon completion. Early black precipitation indicates catalyst death (Pd black formation).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over
.
Data: Ligand Performance Comparison
| Ligand System | Conversion (2h) | Yield (Isolated) | Notes |
| 35% | 28% | Significant starting material remaining; catalyst poisoning. | |
| 55% | 48% | Slow reaction; some dehalogenation observed. | |
| SPhos Pd G3 | >98% | 92% | Recommended. Excellent tolerance of free amine. |
| XPhos Pd G3 | 95% | 89% | Good alternative; slightly more expensive. |
Visualization of Failure Modes & Logic
Diagram 1: The "Amine Poisoning" Trap
This diagram illustrates how the free amine diverts the catalytic cycle into an inactive state.
Caption: The free amine (red path) traps the Pd(II) intermediate. Bulky ligands (green path) prevent this coordination.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying whether the issue is catalyst stability or substrate reactivity.
References
-
Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Halides." Journal of the American Chemical Society.[5] Provides the foundational basis for using dialkylbiaryl phosphines (SPhos/XPhos) to overcome amine poisoning.
-
Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical documentation on the activation and stability of G3/G4 palladacycles.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Details the mechanism of transmetalation and the role of bases/water.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Recent Developments." A comprehensive overview of side reactions including dehalogenation and homocoupling.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4-phenylaniline
Status: Active Ticket Subject: Troubleshooting Low Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Organometallic Chemistry
Executive Summary: The "Janus" Substrate Challenge
You are encountering low conversion with 2-Bromo-4-phenylaniline . This is not a standard Buchwald-Hartwig coupling; it is a "Janus" substrate challenge. The molecule contains both the electrophile (Ar-Br) and the nucleophile (Ar-NH₂), creating two critical failure modes that lead to low conversion:
-
Catalyst Poisoning (The Chelate Effect): The free amine (
) and the ortho-bromide can form a stable chelate with the Palladium center, arresting the catalytic cycle before oxidative addition is complete. -
Oligomerization (Competitive Self-Coupling): The substrate can react with itself (Head-to-Tail coupling), consuming the starting material in side reactions that appear as "low conversion" to the desired product but high consumption of starting material (if not monitored carefully).
-
Steric Impedance: The ortho-bromide is sterically hindered, making oxidative addition significantly slower than in para-substituted systems.
Diagnostic Workflow (Triage)
Before altering your protocol, use this logic tree to diagnose the specific root cause of your low conversion.
Figure 1: Diagnostic logic flow for identifying catalyst death versus kinetic stalling.
Technical Deep Dive & Solutions
A. The Ortho-Effect & Ligand Selection
The ortho-bromide position requires a ligand that is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition. Standard phosphines like
Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).
| Ligand | Target Application | Why it works for 2-Bromo-4-phenylaniline |
| RuPhos | Secondary Amines | Excellent for sterically hindered halides; prevents |
| BrettPhos | Primary Amines | Specific for primary amines; highly active for ortho-substituted aryl halides. |
| tBuXPhos | General / Amides | extremely bulky; forces reductive elimination in difficult substrates. |
Expert Insight: Do not use Pd(dba)₂ + Ligand. In situ catalyst generation is often inefficient for hindered substrates. Use Precatalysts (G3 or G4) to ensure a 1:1 Pd:Ligand ratio and rapid initiation [1].
B. Solving the "Free Amine" Interference
If you are coupling the Bromide (C-Br) with an external amine, the free
Strategy 1: The "Overload" Method (If product is stable) Use a large excess (1.5 - 2.0 equiv) of the external amine. If the external amine is more nucleophilic (e.g., morpholine, pyrrolidine) than the aniline substrate, it will outcompete the self-coupling pathway.
Strategy 2: Transient Protection (Recommended) If self-coupling is dominant (observed by LCMS as dimers), protect the aniline as a Schiff base (using Benzaldehyde) or an Acetyl group before the coupling, then deprotect.
C. Base & Solvent Matrix
The choice of base dictates the reaction pathway.
-
Strong Base (NaOtBu): Fast reaction, but can cause hydrodebromination (replacement of Br with H) if the cycle stalls.
-
Weak Base (Cs₂CO₃ / K₃PO₄): Slower, requires higher heat, but significantly reduces side reactions and tolerates functional groups better.
Optimized Experimental Protocol
Standardized for coupling 2-Bromo-4-phenylaniline (1.0 equiv) with a secondary amine (1.2 equiv).
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 mmol)
-
Nucleophile: Morpholine/Piperidine derivative (1.2 mmol)
-
Catalyst: RuPhos Pd G4 (2 mol%, 0.02 mmol)
-
Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Less preferred.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol) - Use fresh bottle; hygroscopic.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Add Pd-G4 precatalyst, NaOtBu, and the aryl bromide substrate to the vial.
-
Note: If the amine is a solid, add it here.
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3 cycles). Oxygen is the enemy of this catalyst.
-
Liquid Addition: Inject the anhydrous solvent and the liquid amine via syringe.
-
Reaction: Place in a pre-heated block at 80°C .
-
Troubleshooting: If no conversion after 1 hour, ramp to 100°C.
-
-
Quench: Filter through a pad of Celite/Silica eluting with EtOAc. Analyze via LCMS.
Mechanistic Pathway Analysis
Understanding the competition between the desired cross-coupling and the undesired self-coupling is vital.
Figure 2: Competitive pathways. The goal is to accelerate the "ExtAmine" path using steric bulk (RuPhos) to discourage the coordination of the substrate's own NH₂.
Frequently Asked Questions (FAQs)
Q: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help. Why? A: This is likely product inhibition or halide inhibition . As the reaction proceeds, the concentration of bromide ions (NaBr) increases, which can bridge Pd species and deactivate them.
-
Fix: Switch the base to
to change the solubility profile of the byproduct, or use a "scavenger" ligand like 1,5-cyclooctadiene in trace amounts (though usually, switching to a G4 precatalyst solves this).
Q: My LCMS shows a mass corresponding to [M-Br+H]. What is happening?
A: This is Hydrodebromination . The Pd-Ar intermediate is undergoing
-
Fix: This often happens if the amine is too bulky or the temperature is too high. Lower the temperature to 60°C and ensure your solvent is anhydrous and peroxide-free.
Q: Can I use water or aqueous base? A: Generally, no. While some surfactant systems allow aqueous Buchwald couplings [2], 2-Bromo-4-phenylaniline is highly lipophilic. Water often leads to hydrolysis of the imine intermediates or catalyst decomposition. Stick to Toluene or Dioxane.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Isley, N. A., et al. (2013). A General Protocol for the Palladium-Catalyzed Cross-Coupling of Primary Amines and Aryl Chlorides. Angewandte Chemie International Edition, 52(10), 2993-2996.
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: The Role of Ligands in Mechanism and Selectivity. Topics in Current Chemistry, 377, 1-34.
Side product formation in the synthesis of 2-Bromo-4-phenylaniline
[1]
The Reaction Landscape: Mechanism & Impurity Pathways
The synthesis of 2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) typically proceeds via electrophilic aromatic substitution (EAS) of 4-phenylaniline .[1]
Because the amino group (
Reaction Pathway Diagram
The following diagram illustrates the critical branching points where yield is lost to side products.
Figure 1: Reaction cascade showing the primary pathway to the target and the diversion points leading to the two most common impurities: the di-bromo species and oxidative tars.[2]
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users during the synthesis process.
Issue 1: "I observe a significant M+2 and M+4 peak pattern in my Mass Spec."
Diagnosis: Formation of 2,6-Dibromo-4-phenylaniline .[1] The amino group activates both ortho positions.[3] Once the first bromine is added, the ring is slightly deactivated (inductively), but the resonance donation from the amine still keeps the second ortho position susceptible to attack if excess reagent is present.
-
Root Cause:
-
Corrective Action:
-
Stoichiometry Control: Limit NBS to 0.95–1.0 equivalents . It is better to have unreacted starting material (which is easier to separate via polarity differences) than di-bromo impurity (which often co-crystallizes).[1]
-
Cryogenic Addition: Cool the reaction to -10°C to 0°C during the addition phase to kinetically favor the mono-substitution.
-
Slow Addition: Add the brominating agent dropwise over 30–60 minutes.
-
Issue 2: "The reaction mixture turned dark black/brown, and yield is low."
Diagnosis: Oxidative Degradation (Aniline Oxidation). Electron-rich anilines are prone to oxidation by air or harsh oxidants, leading to radical cations that polymerize into "aniline blacks" or form azo linkages.[1]
-
Root Cause:
-
Corrective Action:
-
Switch Reagent: Use N-Bromosuccinimide (NBS) instead of
. NBS provides a controlled, low-concentration source of bromonium ions ( ), minimizing oxidation potential [1].[1] -
Inert Atmosphere: Perform the reaction strictly under Nitrogen or Argon.
-
Light Shielding: Wrap the flask in aluminum foil. NBS can undergo radical decomposition under light, initiating side reactions.[1]
-
Issue 3: "I cannot separate the starting material from the product."
Diagnosis: Similar Polarity Profiles.
4-phenylaniline and 2-bromo-4-phenylaniline have very similar
-
Corrective Action:
-
Chemical Separation: Exploit the
difference.[1] The bromine atom is electron-withdrawing, making the target product less basic than the starting material.-
Protocol: Wash the organic layer with dilute acid (e.g., 0.5M HCl).[1] The more basic starting material will protonate and move to the aqueous layer preferentially compared to the brominated product (though optimization of pH is required).
-
-
Recrystallization: If the impurity profile is low (<5%), recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is superior to column chromatography [2].[1]
-
Optimized Synthetic Protocol
Designed to minimize 2,6-dibromo formation and oxidation.[1]
Materials
-
Substrate: 4-Phenylaniline (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized, 1.0 eq)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)[1]
-
Atmosphere: Nitrogen (
)[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Dissolve 4-phenylaniline in DMF (5-10 volumes). | Polar aprotic solvents stabilize the transition state. |
| 2 | Cool to -10°C using an ice/salt bath. | Low temperature suppresses the rate of the second bromination (kinetic control). |
| 3 | Dissolve NBS (1.0 eq) in a minimal amount of DMF. | Preparing a solution allows for precise addition rates.[1] |
| 4 | Add NBS solution dropwise over 1 hour in the dark. | Prevents localized high concentrations of NBS; darkness prevents radical side reactions.[1] |
| 5 | Monitor via HPLC/TLC every 30 mins. | Stop reaction immediately when starting material is <5%.[1] Do not chase 100% conversion to avoid di-bromo formation. |
| 6 | Quench with 10% Sodium Thiosulfate ( | Neutralizes any active brominating species immediately.[1] |
| 7 | Extract with Ethyl Acetate; wash with Brine.[1] | Standard workup. |
Impurity Profile Data Summary
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 2,6-Dibromo-4-phenylaniline | Br at both ortho positions | Excess NBS; High Temp | Fractional Crystallization (Product is usually more soluble than di-bromo) |
| 4-Phenylaniline | Starting Material | Incomplete Reaction | Acid-Base Extraction (Exploit |
| 4-Bromo-N-phenylaniline | Br on Nitrogen | N-bromination without rearrangement | Heat (promotes rearrangement to ring) or Acid Catalyst |
| Azobenzene derivatives | N=N dimer | Oxidation | Silica filtration (highly colored/polar) |
References
-
BenchChem Technical Support. (2025).[1][2][3] Purification of 2,6-Dibromo-4-nitroaniline and General Bromination Guidelines. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Regioselective bromination of pyrrolo[1,2-a]quinoxalines and related aniline derivatives.[1] PubMed Central.[1] Retrieved from [1]
-
Hefter, E. J., & Tanski, J. M. (2011).[1][5][6] 4-Bromo-N-phenylaniline.[1][5] Acta Crystallographica Section E. Retrieved from [1]
-
U.S. EPA. (2024).[1] 4-Aminobiphenyl Hazard Summary. Retrieved from [1]
Technical Support Center: Purification of 2-Bromo-4-phenylaniline
Status: Operational Ticket Focus: Purification & Isolation Challenges Assigned Specialist: Senior Application Scientist, Separation Sciences
Technical Dashboard: The Molecule at a Glance
Before troubleshooting, verify your target parameters. 2-Bromo-4-phenylaniline (also known as 2-bromo-4-aminobiphenyl) presents a unique set of purification challenges due to the competing electronic effects of the biphenyl core and the ortho-halogen.
| Parameter | Specification / Behavior | Technical Note |
| Target Structure | 2-Bromo-4-aminobiphenyl | Warning: Often confused with 4'-bromo-4-aminobiphenyl. Ensure bromine is on the amine-bearing ring (ortho to |
| Primary Impurity | 2,6-Dibromo-4-phenylaniline | Formed via over-bromination. Hard to separate due to similar solubility. |
| pKa (Est.) | ~2.5 – 3.0 | Significantly weaker base than the non-brominated starting material (~4.3) due to the electron-withdrawing ortho-bromine. |
| Solubility | Lipophilic | High in DCM, EtOAc, THF. Low in Water.[2] Moderate in Ethanol/Hexanes.[3] |
| Stability | Light & Air Sensitive | The C-Br bond is photolabile; the amine is prone to oxidative coupling (azo formation). |
Troubleshooting Guides (FAQs)
Issue #1: The "Twin Peak" Nightmare (Co-elution of Mono- and Di-bromo species)
User Report: "I performed the bromination of 4-phenylaniline using NBS, but my TLC and HPLC show two spots/peaks very close together. Recrystallization isn't separating them."[4]
Root Cause: The amino group is a strong ortho, para-director. Since the para position is blocked by the phenyl ring, the two ortho positions are highly activated. Even with stoichiometric control, the second bromination (leading to the 2,6-dibromo species) is kinetically rapid.
The Solution: Polarity Modulation & Deactivation Standard silica chromatography often fails because the polarity difference between the mono-bromo and di-bromo species is negligible. You must exploit the subtle difference in basicity.
-
Stationary Phase Modification: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that cause "tailing" of the amine, sharpening the peaks.
-
Solvent System: Switch from EtOAc/Hexane to Toluene/Hexane (1:1) or Dichloromethane/Hexane . The pi-pi interactions between Toluene and the biphenyl system often provide better selectivity than simple polarity-based separation.
Figure 1: Decision matrix for separating regioisomers based on crude purity.
Issue #2: The "Brown Oil" Syndrome (Oxidation & Oiling Out)
User Report: "My product turns into a dark brown oil during recrystallization and won't solidify, even though the NMR looks mostly correct."
Root Cause: Anilines are notorious for "oiling out" (liquid-liquid phase separation) before crystallizing, especially if trace oxidation products (azo-benzenes or quinone-imines) are acting as impurities that depress the melting point.
The Solution: The "Charcoal & Seed" Protocol
-
Acidic Wash: Dissolve the crude oil in EtOAc and wash with dilute NaHSO₃ (sodium bisulfite). This reduces oxidized impurities.
-
Activated Carbon: Dissolve the crude solid in boiling ethanol. Add activated charcoal (5% w/w), stir for 5 minutes, and filter hot through Celite. This removes the colored oligomers causing the oiling.
-
Anti-Solvent Titration: Do not just cool the solution. Add water (anti-solvent) dropwise to the hot ethanol solution until persistent turbidity is observed, then let it cool slowly.
Issue #3: Low Yields after Acid-Base Extraction
User Report: "I tried to purify by extracting into HCl and neutralizing, but I lost 50% of my mass."
Root Cause: The pKa of 2-bromo-4-phenylaniline is significantly lower (approx 2.5–3.0) than the starting material (4-phenylaniline, pKa ~4.3) due to the inductive electron-withdrawing effect of the bromine.
-
The Trap: If you use dilute acid (e.g., 1M HCl), the mono-bromo species may not fully protonate and will remain in the organic layer, leading to yield loss.
-
The Opportunity: You can use this to your advantage to remove unreacted starting material.[5]
Self-Validating Extraction Protocol:
-
Dissolve crude in Ether or EtOAc.
-
Extract with 0.5 M HCl (mild acid).
-
Result: The stronger base (unreacted 4-phenylaniline) goes into the water. The weaker base (Target: 2-bromo-4-phenylaniline) stays largely in the organic layer or precipitates as a salt at the interface.
-
-
Extract organic layer again with 3 M HCl (Strong acid).
-
Result: The target molecule now protonates and moves to the aqueous layer.
-
-
Neutralize the 3 M HCl layer to recover the purified target.
Standardized Protocols
Protocol A: Optimized Recrystallization System
Best for removing non-structural impurities and trace colored byproducts.
| Step | Action | Critical Parameter |
| 1. Solubilization | Dissolve 1g crude in minimal boiling Ethanol (95%) . | Approx. 5-8 mL per gram. |
| 2. Clarification | If colored, add activated charcoal; filter hot. | Speed is key to prevent premature crystallization on the filter. |
| 3. Nucleation | Remove from heat. Add Water dropwise until slightly cloudy. | Add approx. 10-15% volume of water relative to ethanol. |
| 4. Re-solubilization | Add 1-2 drops of Ethanol to clear the cloudiness. | Solution should be clear at near-boiling temp. |
| 5. Crystallization | Allow to cool to RT, then 4°C. Do not disturb. | Agitation promotes oiling out. |
| 6. Collection | Filter and wash with cold Hexane . | Hexane removes surface oily impurities better than cold ethanol. |
Protocol B: The "Reverse-Phase" Trick (Chromatography)
Best for separating mono-bromo from di-bromo when normal phase fails.
If silica gel (Normal Phase) fails to separate the isomers, use C18 Reverse Phase silica.
-
Mobile Phase: Methanol : Water (with 0.1% Formic Acid).
-
Gradient: 60% MeOH → 90% MeOH.
-
Mechanism: The di-bromo species is significantly more lipophilic (hydrophobic) than the mono-bromo and will elute later, providing a clean separation window.
Mechanistic Visualization: The Bromination Pathway
Understanding the formation of impurities is the first step to preventing them. The amine group activates the ring, making the reaction extremely fast.
Figure 2: Kinetic pathway showing the risk of over-bromination (k2) if stoichiometry is uncontrolled.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aniline bromination and purification techniques).
-
Hefter, E. J., & Tanski, J. M. "4-Bromo-N-phenylaniline."[6] Acta Crystallographica Section E, 2011.[6] (Provides structural data and analogous purification insights for brominated biphenyl amines).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline." (Physical property verification).
-
Ripin, D. H., & Evans, D. A. "pKa's of Nitrogen Acids." Harvard University Evans Group. (Reference for estimating aniline pKa shifts with halogen substitution).
Sources
Optimizing reaction conditions for palladium-catalyzed reactions of 2-Bromo-4-phenylaniline
Technical Support Center: Palladium-Catalyzed Transformations of 2-Bromo-4-phenylaniline
Senior Application Scientist: Dr. Aris Thorne Subject: Optimization & Troubleshooting Guide for CAS 22863-95-2 Last Updated: January 28, 2026
Executive Summary: The "Janus" Substrate
2-Bromo-4-phenylaniline presents a unique challenge in catalysis because it possesses two competing reactive sites: the nucleophilic primary amine (–NH
This guide provides validated protocols to suppress these side reactions and selectively activate the desired site.
Reaction Decision Matrix
Before selecting conditions, identify your target transformation using the logic flow below.
Figure 1: Decision matrix for selecting reaction pathways based on the desired bond formation.
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Challenge: The free amine at the ortho position to the bromide can act as a chelating directing group, forming a stable 5-membered palladacycle that arrests the catalytic cycle (off-cycle species).
Optimized Protocol (Unprotected Amine): We utilize sterically demanding biaryl phosphine ligands to physically prevent the amine from coordinating to the Palladium center.
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc) | Pre-catalysts allow in-situ active species generation. |
| Ligand | SPhos or XPhos | The bulky cyclohexyl/isopropyl groups on the ligand create a "roof" over the Pd, blocking the substrate's amine from binding while allowing the Ar-Br to undergo oxidative addition [1]. |
| Ratio | Pd:Ligand (1:2) | Excess ligand ensures the active Pd(0) species is ligated and prevents precipitation of Pd black. |
| Base | K | Mild enough to avoid deprotonating the amine (pK |
| Solvent | Toluene/Water (10:1) | Biphasic systems often solubilize the inorganic base while keeping the organic substrate in the toluene phase, reducing direct amine-base interaction. |
Step-by-Step Workflow:
-
Charge reaction vessel with 2-Bromo-4-phenylaniline (1.0 eq), Boronic acid (1.2 eq), Pd(OAc)
(2 mol%), and SPhos (4 mol%). -
Strict Anaerobic Condition: Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes oxidative degradation of the electron-rich aniline.
-
Add degassed Toluene and Water.
-
Add K
PO . -
Heat to 80°C. Do not exceed 100°C to prevent thermal decomposition of the catalyst-amine complex.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)
The Challenge: Self-Coupling (Oligomerization).
Since 2-Bromo-4-phenylaniline contains both a nucleophile (NH
Scenario 1: You want to couple the NH to an external Aryl Halide.
-
Requirement: The external aryl halide must be significantly more reactive than the internal bromide (e.g., Ar-I or electron-deficient Ar-Br).
-
Ligand Selection: Use BrettPhos or RuPhos . These ligands are highly selective for primary amines.
-
Troubleshooting: If you observe "dimers" of your starting material (M+ = 492 roughly), your external electrophile is too slow. Switch to an Aryl Iodide.
Scenario 2: You want to displace the Br with an external Amine.
-
CRITICAL STOP: You cannot do this efficiently with the free amine present. The substrate will compete with your external amine.
-
Solution: You must protect the nitrogen first (e.g., Acetyl protection to form the acetamide).
-
Protection: Ac
O, DCM, RT (Yield >95%). -
Coupling: Standard Buchwald conditions (Pd/BINAP).
-
Deprotection: Acidic hydrolysis.
-
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately upon heating, and conversion stopped.
-
Diagnosis: "Pd-Black" formation. The active Pd(0) aggregated into inactive metal nanoparticles.
-
Cause: The primary amine of the substrate likely reduced the Pd(II) precursor too rapidly before the phosphine ligand could stabilize it [2].
-
Fix:
-
Pre-stir the Pd precursor and Ligand in solvent for 15 minutes before adding the substrate. This ensures the stable L-Pd(0) complex is formed first.
-
Switch to a pre-formed catalyst like Pd(dppf)Cl
or Pd(dtbpf)Cl which are more resistant to amine-induced reduction [3].
-
Q2: I see the product, but the reaction stalls at 60% conversion.
-
Diagnosis: Catalyst poisoning by product inhibition.
-
Mechanism: As the reaction proceeds, the concentration of the product (often a secondary amine or biaryl amine) increases. If the product is a better ligand than your phosphine, it binds Pd and shuts down the cycle.
-
Fix: Increase the catalyst loading to 5 mol% or add a second portion of catalyst after 4 hours. Alternatively, switch to XPhos , which is exceptionally good at preventing product inhibition due to steric bulk.
Q3: My LCMS shows a mass corresponding to the de-halogenated starting material (4-phenylaniline, mass ~169).
-
Diagnosis: Protodehalogenation.
-
Cause: The Pd inserted into the C-Br bond, but instead of coupling, it grabbed a hydride (likely from the solvent or alcohol traces) and eliminated.
-
Fix:
-
Ensure the solvent is anhydrous.
-
Avoid alcoholic solvents (MeOH, EtOH) if using hydride-sensitive catalysts.
-
Lower the reaction temperature.
-
Mechanistic Visualization: Amine Interference
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the "Trap" the free amine creates.
Figure 2: The "Ortho Trap" mechanism where the substrate's own amine sequesters the Palladium catalyst.
References
-
Vertex Pharmaceuticals/NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. 1
-
Diva Portal. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. 2
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. 3[4][5]
-
PubChem. (2025).[6] 2-Bromo-4-phenylaniline Compound Summary.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid dehalogenation of 2-Bromo-4-phenylaniline in cross-coupling
Topic: High-Fidelity Coupling of 2-Bromo-4-phenylaniline Ticket ID: #RXN-DEHALO-001 Status: Open for Resolution
Executive Summary: The "Hydrodehalogenation Trap"
You are likely encountering a specific failure mode known as hydrodehalogenation , where your starting material (2-Bromo-4-phenylaniline) is converted to 4-phenylaniline (Ar-H) instead of the desired cross-coupled product.
Why this substrate is difficult:
-
Ortho-Chelation: The free amine (
) at the ortho position to the bromine acts as a directing group, coordinating to the Palladium center. This creates a stable 5-membered palladacycle intermediate that resists transmetallation. -
Stalled Cycle: Because transmetallation is slowed by this chelation, the active Pd(II) species "waits" in solution.
-
Hydride Capture: During this wait, the complex is vulnerable to
-hydride elimination (if alkyl ligands are present) or hydride abstraction from the solvent (especially alcohols or DMF), leading to reductive elimination of Ar-H (dehalogenation).
This guide provides a self-validating protocol to bypass this trap using sterically demanding ligands and hydride-free conditions.
Module 1: Diagnostic Workflow
Before altering your conditions, confirm the failure mode. Use this logic tree to diagnose the root cause based on your LC-MS/NMR data.
Figure 1: Diagnostic logic for identifying cross-coupling failure modes. Blue nodes indicate decision points; Green nodes indicate corrective actions.
Module 2: Critical Troubleshooting (Q&A)
Q1: Why does my standard protocol (Pd(PPh3)4 / Na2CO3 / Ethanol) result in >40% dehalogenation?
A: Your solvent system is acting as a reductant.
In standard Suzuki couplings, ethanol or isopropanol are common co-solvents. However, for a stalled catalytic cycle (caused by the ortho-amine chelation), the Pd(II)-aryl intermediate will abstract a hydride from the
-
The Fix: Eliminate protic solvents that can donate hydrides. Switch to Toluene , 1,4-Dioxane , or THF . If water is needed for the base, use a biphasic mixture (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.
Q2: Can I just protect the amine (e.g., Acetyl/Boc) to solve this?
A: Yes, but it is often unnecessary if you change the ligand. Protecting the amine breaks the chelation and prevents the "poisoning" of the catalyst. However, this adds two synthetic steps (protection/deprotection).
-
The Better Fix: Use a Dialkylbiaryl Phosphine (Buchwald Ligand) . Ligands like XPhos or SPhos are extremely bulky. Their steric bulk physically prevents the ortho-amine of your substrate from coordinating to the Palladium center. This forces the reaction cycle forward into transmetallation rather than allowing it to stall and dehalogenate [1, 3].
Q3: Which specific catalyst system should I use?
A: We recommend XPhos Pd G3 or SPhos Pd G3 . Standard Pd(PPh3)4 is prone to oxidation and dissociates ligands easily, allowing the amine substrate to displace the phosphine.
-
Why G3 Precatalysts? These are pre-formed, air-stable Pd(II) complexes that activate rapidly upon addition of base. They ensure a 1:1 Ligand:Pd ratio is maintained, keeping the bulky ligand attached to the metal to ward off the substrate's amine group [5].
Module 3: The "Anti-Dehalogenation" Protocol
This protocol is optimized for 2-Bromo-4-phenylaniline . It prioritizes steric bulk (to prevent chelation) and hydride-free conditions.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Boronic Acid: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)
-
Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
-
Base:
(Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)-
Note: Avoid Carbonates if reaction is sluggish; Phosphate is generally superior for Buchwald systems.
-
-
Solvent: Toluene : Water (4:1 ratio)
-
Strictly degassed.
-
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, Base (
), and Catalyst (XPhos Pd G3). -
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate (vacuum) and backfill with Argon or Nitrogen. Repeat this cycle 3 times .
-
Critical: Oxygen promotes homocoupling, which consumes your boronic acid.
-
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M relative to the halide.
-
-
Reaction: Heat the mixture to 80°C - 100°C with vigorous stirring.
-
Time: Typically complete in 2–6 hours.
-
-
Monitoring: Sample an aliquot at 1 hour.
-
If Dehalogenation is observed: Lower temperature to 60°C and increase boronic acid concentration.
-
If No Reaction: Raise temperature to 110°C (reflux).
-
Data Comparison: Ligand Performance Typical yields for ortho-amino aryl halides (based on literature precedents [1, 3])
| Ligand System | Yield (Coupled) | Dehalogenation (Ar-H) | Notes |
| Pd(PPh3)4 | < 30% | High (>40%) | Ligand displacement by |
| Pd(dppf)Cl2 | 40-50% | Moderate | Bite angle helps, but still prone to side reactions. |
| XPhos Pd G3 | > 85% | Trace (<5%) | Steric bulk prevents amine coordination. |
| SPhos Pd G3 | > 80% | Low (<10%) | Excellent for high steric hindrance. |
Module 4: Frequently Asked Questions (FAQ)
Q: I don't have XPhos. Can I use BINAP? A: BINAP is a bidentate ligand often used for aminations, not typically optimized for this specific steric clash in Suzuki coupling. If you lack Buchwald ligands, P(t-Bu)3 is a viable alternative due to its high steric bulk and electron richness, which accelerates oxidative addition.
Q: My boronic acid is unstable (protodeboronation). What now?
A: If your boronic acid is decomposing before coupling, switch to the corresponding Pinacol Ester (BPin) . Alternatively, use anhydrous conditions (Dioxane,
Q: The reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation indicates catalyst decomposition (formation of inactive Pd(0) aggregates). This usually means your ligand is not stabilizing the Pd effectively.
-
Fix: Increase the Ligand:Pd ratio to 2:1 or switch to the G3 precatalyst, which is designed to prevent this aggregation.
References
-
Buchwald, S. L., et al. (2024).[1] Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry.
-
Sigma-Aldrich. (n.d.). Buchwald Ligands User Guide.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Navarro, O., et al. (2006).[2] Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions. Journal of Organic Chemistry.
-
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts. Chemical Science.
Sources
Catalyst deactivation issues with 2-Bromo-4-phenylaniline in Suzuki reactions
Case ID: SC-2B4PA-001 Subject: Catalyst Deactivation & Protocol Optimization for Ortho-Haloanilines Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering catalyst deactivation with 2-Bromo-4-phenylaniline . This substrate presents a "perfect storm" for Palladium (Pd) deactivation due to two synergistic failure modes:
-
The Ortho-Chelation Trap: The amine (-NH₂) group is ortho to the bromide. Upon oxidative addition, the amine nitrogen coordinates to the Pd(II) center, displacing your phosphine ligand and forming a stable, unreactive 4-membered metallacycle.
-
Electronic Deactivation: The electron-rich aniline ring renders the C-Br bond less electrophilic, significantly slowing the rate-limiting step (oxidative addition).
This guide provides a self-validating protocol to bypass these issues using Dialkylbiaryl Phosphine (Buchwald) precatalysts, which sterically preclude amine coordination while accelerating oxidative addition.
Module 1: The Mechanism of Failure
To solve the problem, we must visualize the invisible competition occurring in your flask.
The "Death Cycle" of Pd
In a standard Suzuki reaction, the phosphine ligand (
Figure 1: The Chelation Trap vs. Productive Cycle
Caption: The "Death Cycle" (Red) shows how the ortho-amine displaces the ligand, halting the cycle before transmetallation can occur.
Module 2: The Solution (Ligand & Catalyst Selection)
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 will fail here. You require a ligand that is bulky enough to physically block the amine from binding to the Pd center, yet electron-rich enough to force oxidative addition.
Recommended Catalyst Systems
| Priority | Catalyst System | Why it Works |
| Primary | XPhos Pd G4 | The isopropyl groups on the XPhos biaryl backbone create a "roof" over the Pd, preventing the substrate's amine from coordinating (N-binding blocked). |
| Secondary | SPhos Pd G3 | Excellent for high steric hindrance.[1][2] If XPhos fails due to extreme sterics of the boronic acid, switch to SPhos. |
| Tertiary | RuPhos Pd G4 | specifically designed for secondary amines or extremely electron-rich aryl halides. |
Critical Note on Precatalysts: Do not generate these in situ (e.g., mixing Pd(OAc)2 + Ligand). Use the pre-formed G3 or G4 precatalysts . This ensures a 1:1 Pd:Ligand ratio and guarantees the active L-Pd(0) species is generated immediately upon heating, minimizing the window for amine poisoning.
Module 3: Optimized Experimental Protocol
This protocol is designed as a "Rescue Operation" for failed reactions with 2-Bromo-4-phenylaniline.
Reagents
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Use anhydrous, finely ground.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.
Step-by-Step Workflow
-
The Inert Setup:
-
Add the aryl bromide, boronic acid, base, and XPhos Pd G4 catalyst to a reaction vial equipped with a stir bar.
-
Crucial: Cap the vial and purge with Argon/Nitrogen for 5 minutes before adding solvent. (Oxygen kills the active monomeric Pd species).
-
-
Solvent Addition:
-
Add the degassed Dioxane/Water mixture via syringe through the septum.
-
Note: The biphenyl core of your substrate may have poor solubility. Dioxane is chosen for its high boiling point and solvency power.
-
-
Activation:
-
Place in a pre-heated block at 80°C - 100°C .
-
Why Pre-heated? Slow ramping allows the amine to compete for the Pd before the catalytic cycle establishes momentum. You want "Shock Activation."
-
-
Monitoring:
-
Run for 2-4 hours. Check TLC.
-
Visual Check: The reaction should remain a clear orange/brown or dark red solution. Black precipitate indicates failure (Pd aggregation).
-
Module 4: Troubleshooting & FAQs
Figure 2: Diagnostic Decision Tree
Caption: Follow this logic path to identify the specific failure mode of your experiment.
Frequently Asked Questions
Q1: I see a black precipitate immediately upon heating. What happened? A: This is "Pd Black." Your amine substrate displaced the ligands on the Palladium. The "naked" Palladium atoms then aggregated into inactive metal clusters.
-
Fix: You must use a ligand with higher binding affinity and steric bulk (XPhos or SPhos) to prevent the amine from displacing it.
Q2: Can I just protect the amine with an Acetyl or Boc group? A: Yes, absolutely. If the catalytic fix (XPhos) fails, converting the free amine to an amide (Acetamide) or carbamate (Boc) eliminates the poisoning effect entirely.
-
Trade-off: This adds two synthetic steps (protection + deprotection). Try the catalyst switch first.
Q3: My reaction turns black, but I still get 30% yield. How do I push it to completion? A: The catalyst is dying before the substrate is consumed.
-
Increase Catalyst Loading: Go from 2 mol% to 5 mol%.
-
Dosing: Add the catalyst in two portions (0 min and 60 min) to maintain a steady concentration of active species.
Q4: Why not use Pd(PPh₃)₄? It's cheaper. A: Triphenylphosphine (PPh₃) is a weak donor and labile ligand. The free amine on your substrate is a stronger ligand than PPh₃. It will kick the PPh₃ off the metal immediately, killing the reaction. You need the specialized biaryl ligands (Buchwald) for this specific substrate.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Defines the steric parameters of XPhos/SPhos).
-
Sherwood, J., et al. "Palladium-catalyzed cross-coupling of unprotected haloanilines." Organic Process Research & Development, 2016. (Specific protocols for amine-poisoning substrates).
Sources
Technical Guide: Optimizing Base Selection for 2-Bromo-4-phenylaniline Transformations
Executive Summary & Substrate Analysis
Target Molecule: 2-Bromo-4-phenylaniline (CAS: 103069-38-5) Core Challenges:
-
Steric Hindrance: The bromine atom at the ortho position (C2) is sterically crowded by the adjacent primary amine (-NH₂).
-
Catalyst Deactivation: The free amine functionality can coordinate to Palladium (Pd), forming stable "dead" complexes (Pd-amine poisoning), reducing catalytic turnover.
-
Electronic Deactivation: The amino group is a strong electron-donating group (EDG), increasing electron density on the ring and making the C-Br bond less electrophilic. This slows down the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.
The Role of the Base: In reactions involving 2-Bromo-4-phenylaniline, the base is not merely a proton acceptor; it is a kinetic switch.
-
In Suzuki-Miyaura: It activates the boronic acid to form a reactive boronate species (transmetallation accelerator).
-
In Buchwald-Hartwig: It deprotonates the amine (either the substrate or the coupling partner) to facilitate Pd-N bond formation.
Troubleshooting Module: Suzuki-Miyaura Cross-Coupling
Scenario: You are coupling 2-Bromo-4-phenylaniline with a phenylboronic acid to synthesize terphenyl derivatives. Common Failure Mode: Low conversion (<40%), significant protodehalogenation (formation of 4-phenylaniline).
Base Selection Matrix (Efficiency & Mechanism)
| Base | Class | pKa (conj. acid) | Efficiency Rating | Mechanistic Insight |
| Na₂CO₃ | Inorganic Carbonate | ~10.3 | High (Standard) | Ideal for activating boronic acids without triggering side reactions. Requires water (biphasic system) for solubility. Best balance of cost/yield. |
| Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Very High | The "Cesium Effect": Higher solubility in organic solvents (like dioxane) compared to Na/K analogs allows for faster reaction rates in sterically hindered systems. |
| K₃PO₄ | Inorganic Phosphate | ~12.3 | Moderate | Stronger base. Useful if the boronic acid is sterically hindered, but can increase protodehalogenation side-products. |
| KOtBu | Alkoxide | ~17 | Low (Avoid) | Too strong. Promotes β-hydride elimination (if alkyl groups present) or competitive side reactions. Can degrade the catalyst.[1][2] |
Critical Protocol: The "Cesium Switch" for Hindered Substrates
If standard Na₂CO₃/Toluene/Water conditions fail due to the ortho-steric bulk of 2-Bromo-4-phenylaniline, switch to the following anhydrous protocol to boost efficiency.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Boronic Acid: (1.2 equiv)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Charge: Add substrate, boronic acid, Cs₂CO₃, and Pd catalyst to a reaction vial.
-
Purge: Seal and purge with Argon for 5 minutes. (Oxygen is a poison; Cs₂CO₃ is hygroscopic, so minimize air exposure).
-
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Heat: Stir at 90°C for 12-16 hours.
-
Checkpoint: Monitor via LC-MS. Look for the disappearance of the Br-isotope pattern (1:1 ratio).
-
Troubleshooting: If starting material remains, add 5% water. Some boronic acids require trace water to form the active boronate species, even with Cesium bases.
-
Troubleshooting Module: Buchwald-Hartwig Amination
Scenario: You are reacting 2-Bromo-4-phenylaniline (as the electrophile) with a secondary amine, OR using it as a nucleophile. Common Failure Mode: No reaction or formation of diarylamine side products.
Base Selection Matrix (Deprotonation Power)
| Base | Class | Efficiency Rating | Mechanistic Insight |
| NaOtBu | Alkoxide | High | The "Gold Standard" for Buchwald. Sufficiently strong to deprotonate the amine-Pd complex but bulky enough to avoid nucleophilic attack on the ring. |
| LiHMDS | Silylamide | Moderate | Used for base-sensitive substrates. Soluble in non-polar solvents (Toluene). |
| K₂CO₃ | Carbonate | Low | Generally too weak to facilitate the deprotonation step in the catalytic cycle for amination unless using specific ligands (e.g., BrettPhos). |
Critical Protocol: Overcoming "Amine Poisoning"
The free NH₂ on your substrate can bind to Pd. To prevent this, use a strong base and a bulky ligand.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline
-
Coupling Partner: Morpholine (Example secondary amine)
-
Base: NaOtBu (1.4 equiv)
-
Catalyst System: Pd₂dba₃ (2 mol%) + BINAP or Xantphos (4 mol%)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: Mix Pd₂dba₃ and Ligand in Toluene under Argon for 10 mins to form the active catalyst before adding the substrate. This prevents the free aniline from sequestering the Pd.
-
Addition: Add the 2-Bromo-4-phenylaniline, the amine partner, and solid NaOtBu.
-
Thermal Activation: Heat to 100-110°C .
-
Workup: Filter through Celite immediately upon cooling to remove base salts.
Diagnostic Logic Pathways (Visualization)
The following diagram illustrates the decision-making process for base selection based on the specific failure mode encountered during the reaction.
Figure 1: Decision tree for optimizing base selection in Pd-catalyzed reactions of 2-Bromo-4-phenylaniline.
Frequently Asked Questions (FAQ)
Q1: Why does my Suzuki reaction turn black and stop converting after 1 hour?
-
Diagnosis: "Pd Black" formation. This indicates catalyst decomposition.
-
Cause: The base might be too strong, or the ligand is insufficient to stabilize the Pd against the free amine of the substrate.
-
Solution: Switch to a milder base like K₃PO₄ or Na₂CO₃ and ensure you are using a phosphine ligand (like PPh₃ or dppf) rather than "ligandless" conditions. The free NH₂ on 2-Bromo-4-phenylaniline competes for the metal center; a chelating ligand like dppf prevents this.
Q2: Can I use K₂CO₃ for Buchwald-Hartwig amination of this substrate?
-
Answer: Generally, no. Carbonate bases are typically too weak (pKa ~10) to deprotonate the amine-Pd intermediate effectively in non-polar solvents. You need a base with a pKa > 16, such as NaOtBu or KOtBu , to drive the catalytic cycle for C-N bond formation.
Q3: Does the "ortho" bromine position require higher temperatures?
-
Answer: Yes. The steric bulk at the 2-position (ortho to the amine) hinders the approach of the coupling partner. While standard Suzuki couplings run at 60-80°C, 2-Bromo-4-phenylaniline often requires 90-100°C to achieve full conversion.
References
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Base Effects in Cross-Coupling: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Protocols: Buchwald-Hartwig Cross Coupling Reaction.[3][4][5] Organic Chemistry Portal. Available at: [Link]
-
Unprotected Aniline Coupling: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[6][7] RSC Publishing. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: 2-Bromo-4-phenylaniline (Reactivity & Solvent Effects)
[1][2]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimizing Solvent Systems for 2-Bromo-4-phenylaniline[1][2]
Introduction: The Molecule at a Glance
Welcome to the technical support hub for 2-Bromo-4-phenylaniline . As a researcher, you are likely working with this scaffold because of its unique dual-functionality: the ortho-bromide serves as a handle for cross-coupling (Suzuki/Buchwald), while the amine offers a site for derivatization.[2]
However, the 4-phenyl group introduces significant lipophilicity and steric torsion (the "propeller" effect), while the 2-bromo substituent electronically deactivates the amine and sterically hinders the ortho-position.[2] This guide addresses the critical role solvents play in overcoming these inherent structural challenges.
Module 1: Solubility & Stock Preparation
User Issue: "I cannot get the compound to dissolve completely in methanol, or it precipitates upon adding water."
Troubleshooting Protocol
The biphenyl core creates strong
| Solvent Class | Solubility Rating | Recommended Use | Technical Note |
| Chlorinated (DCM, CHCl | High | Synthesis, Work-up | Excellent for acylation reactions; solubilizes the biphenyl core effectively.[1][2] |
| Polar Aprotic (DMSO, DMF) | High | Stock Solutions, | Best for stock preparation (100 mM). Warning:[2] DMSO is hygroscopic; water uptake will quench sensitive catalysts.[1][2][3] |
| Ethers (THF, 2-MeTHF) | Moderate-High | Cross-Coupling | 2-MeTHF is superior to THF due to higher boiling point and better phase separation with water.[1][2] |
| Protic (MeOH, EtOH) | Low-Moderate | Crystallization | Poor solubility at room temp.[1][2] Heating required.[1][2][3] Often leads to aggregation.[1][2][3] |
| Hydrocarbons (Hexane) | Low | Precipitation | Used as an anti-solvent to crash out the product.[2] |
Expert Insight: The "Propeller" Effect
The phenyl ring at the 4-position is not planar with the aniline ring; it twists (dihedral angle ~52°) to minimize steric clash.[2] This prevents tight crystal packing compared to planar systems, but it also means the molecule requires solvents that can accommodate this bulky 3D volume (like 2-MeTHF or Toluene ) rather than small, rigid solvents.[2]
Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)
User Issue: "My Suzuki coupling yield is low (<40%), and I see a lot of de-brominated byproduct (4-phenylaniline)."
Root Cause Analysis: Solvent-Induced Protodebromination
In palladium-catalyzed reactions, the solvent is not inert.[1][2]
-
The Problem: If you use solvents with abstractable hydrogens (like isopropanol or even DMF/DMA at high temps) in the presence of Pd, the oxidative addition intermediate (Ar-Pd-Br) can undergo protodebromination instead of transmetallation.[2]
-
The Catalyst Trap: Strongly coordinating solvents (MeCN, Pyridine) can displace phosphine ligands on the Palladium, shutting down the catalytic cycle.[2]
Optimization Workflow
Use this logic flow to select the correct solvent system for your coupling partner.
Critical Protocol Adjustment
-
Recommendation: Switch from THF to 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
-
Why? 2-MeTHF forms a cleaner biphasic system with water (used for the base) than THF/Dioxane.[2] This protects the catalyst from excessive water exposure while allowing the inorganic base to function.[2] It also has a higher boiling point (80°C) than THF, allowing faster kinetics without pressurization.[2][3]
Module 3: Nucleophilic Reactivity (Amine Functionalization)
User Issue: "The acylation/alkylation of the amine is incredibly slow. I am heating it in Ethanol but getting no conversion."
The "Solvent Cage" Phenomenon
The 2-bromo group withdraws electron density (inductive effect,
-
The Error: Using protic solvents (MeOH, EtOH).[2] These solvents form strong hydrogen bonds with the amine lone pair, effectively "caging" it and preventing attack on the electrophile.[2]
-
The Fix: Use Polar Aprotic Solvents (DCM, MeCN, or DMF).[2] These solvents do not H-bond to the amine, leaving the lone pair "naked" and more reactive (the Mayr Nucleophilicity principle).[2]
Comparative Reaction Rates (Acylation)
| Solvent System | Relative Rate ( | Mechanism of Interference |
| Methanol | 1 (Baseline) | Strong H-bonding solvates amine lone pair (Deactivation).[2] |
| Toluene | ~50 | No H-bonding, but poor solubility of polar transition states.[1][2][3] |
| Acetonitrile | ~500 | Dipolar stabilization of the transition state; no H-bond masking.[1][2] |
| DCM | ~200 | Good balance of solubility and non-interference.[1][2][3] |
Recommended Protocol: Amide Formation[1][2]
Module 4: Stability & Impurity Profiling
User Issue: "My compound is turning purple/brown on the bench."
Photolytic Instability
Aryl bromides, particularly those with electron-rich amines nearby, are susceptible to photolytic cleavage of the C-Br bond.[2]
-
Solvent Catalyst: This is accelerated in etheral solvents (THF, Diethyl ether) which can stabilize radical intermediates.[2][3]
-
Storage: Store solid in amber vials. If in solution (DMSO/DMF), keep at -20°C and strictly in the dark.[2]
-
Visual Indicator: The "purple" color is often due to the formation of oxidatively coupled biphenyl species (azo compounds) or radical degradation products.
References & Grounding
-
Solvent Effects in Suzuki-Miyaura Coupling:
-
2-MeTHF as a Superior Solvent:
-
Nucleophilicity & Solvation (Mayr Parameters):
-
Master Organic Chemistry / Mayr: Explanation of how H-bonding solvents (water/alcohols) decrease amine nucleophilicity by orders of magnitude compared to aprotic solvents.
-
Source:
-
-
Compound Properties (4-Aminobiphenyl class):
Technical Support Center: Scale-Up of 2-Bromo-4-phenylaniline Synthesis
[1]
Introduction: The Scale-Up Challenge
2-Bromo-4-phenylaniline (also known as 3-bromo-4-aminobiphenyl) is a critical intermediate for cross-coupling reactions in drug discovery and OLED material synthesis.[1] While laboratory synthesis often utilizes direct bromination of 4-aminobiphenyl, this route frequently fails upon scale-up.[1]
The core challenge is regioselectivity . The amino group is a powerful ortho, para-director.[1] With the para-position blocked by the phenyl ring, the two ortho-positions (2 and 6) are electronically equivalent. In a bulk reactor, mixing limitations often lead to local high concentrations of brominating agent, causing "over-bromination" to the 2,6-dibromo impurity (often >15% in crude mixtures). This guide outlines the robust "Protection-Deprotection" strategy to mitigate this risk and ensure >99% purity.
Part 1: Route Selection & Reaction Control
Q1: Why is my direct bromination with NBS yielding high levels of dibromo impurity (10-15%)?
A: This is a classic "mixing-controlled" kinetic issue.
On a gram scale, rapid magnetic stirring ensures the brominating agent (NBS or Br
The Solution: Switch to the Acetamide Protection Route . By converting the free amine to an acetamide, you introduce two control factors:
-
Steric Bulk: The acetyl group sterically hinders the ortho-positions, slowing the reaction and increasing selectivity.
-
Electronic Moderation: The acetamide is a weaker activator than the free amine, making the ring less prone to rapid over-bromination.
Q2: Can I use elemental Bromine (Br ) instead of NBS to reduce costs?
A: Yes, but only if you use the Protected Route.
-
Direct Route with Br
: Highly risky.[1] The reaction is extremely fast and exothermic. Without the acetamide "brake," you will likely see significant oxidation (tars) and dibromo impurities. -
Protected Route with Br
: Feasible. The acetamide group protects the amine from oxidation. However, you must control the exotherm carefully ( C) and use a solvent like Acetic Acid to buffer the reaction.
Part 2: The "Gold Standard" Scale-Up Protocol
This workflow describes the Acetylation
Step 1: Acetylation
-
Reagents: 4-Aminobiphenyl (1.0 eq), Acetic Anhydride (1.1 eq), Acetic Acid (Solvent).[1]
-
Procedure: Heat to reflux for 2 hours. Cool to precipitate the intermediate N-(4-phenylphenyl)acetamide .[1]
-
Checkpoint: This intermediate is stable and can be dried.[1] Purity should be >98% by HPLC.
Step 2: Bromination (The Critical Step)
-
Reagents: N-(4-phenylphenyl)acetamide (1.0 eq), NBS (1.05 eq).
-
Solvent: DMF (for homogeneity) or Acetic Acid (for cost/crystallization).[1]
-
Temperature: Maintain
. -
Additions: Add NBS solid in portions over 1-2 hours. Do not dump all at once.
-
Mechanism: The acetamide directs bromine to the ortho position (position 2). The reduced reactivity prevents the second bromine from adding easily.
Step 3: Hydrolysis
-
Reagents: Ethanol / HCl (6N).[1]
-
Procedure: Reflux the brominated intermediate until TLC shows complete disappearance of the acetamide.
-
Work-up: Neutralize with NaOH to pH 9-10. The free amine product, 2-Bromo-4-phenylaniline , will precipitate.[1]
Visual Workflow (Graphviz)
Caption: Optimized "Protected Route" workflow minimizing dibromo impurity formation.
Part 3: Purification & Troubleshooting
Q3: I still have ~2% dibromo impurity. How do I remove it?
A: Separation of the mono-bromo and di-bromo species is difficult due to their similar solubility profiles.[1] Recrystallization is the best method, but solvent selection is critical.
Solvent Selection Table:
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Best balance.[1] Dissolves mono-bromo at reflux; di-bromo is less soluble and may require hot filtration if present in bulk, or remains in mother liquor if minor.[1] |
| Acetic Acid / Water | Medium | Good for crude precipitation.[1] Dissolve in hot AcOH, add water until turbid. |
| Toluene | Low | Often too soluble for both; poor recovery yield.[1] |
| Hexane / EtOAc | Medium | Good for flash chromatography (if needed), but poor for bulk crystallization.[1] |
Protocol for Recrystallization (Ethanol):
-
Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).
-
If the solution is dark, treat with activated charcoal (5 wt%) for 15 mins and filter hot.
-
Allow to cool slowly to room temperature with gentle stirring.
-
Chill to
for 1 hour. -
Filter and wash with cold (
) Ethanol.[1] -
Self-Validation: Check melting point.[1][2][3] Pure product mp: ~85-89°C [1]. Impure mixtures often melt lower or have a broad range.[1]
Q4: The product is turning purple/brown upon drying. Why?
A: Anilines are oxidation-sensitive.[1]
Part 4: Impurity Profile Visualization
Understanding where impurities come from allows you to control them.[1]
Caption: Reaction pathways showing how mixing issues (Excess NBS) lead to Dibromo impurities.
References
-
BenchChem. (2025).[1][3][4][5] Comparative analysis of 4-Heptyl-N-phenylaniline and 4-Bromo-N-phenylaniline. Retrieved from [1]
-
PubChem. (2025).[1][6] 2-Bromo-4-phenylaniline Compound Summary (CID 282627).[1][6][7] National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. (2014).[1] CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.[1] (Analogous chemistry for ortho-bromination). Retrieved from
-
Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination with NBS. (Mechanistic background on NBS selectivity). Retrieved from
Sources
- 1. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of 2-Bromo-4-phenylaniline and 4-bromoaniline in Suzuki coupling
Executive Summary
This guide provides a technical comparison between the Suzuki-Miyaura coupling of 4-bromoaniline (a standard, para-substituted aryl halide) and 2-bromo-4-phenylaniline (a sterically hindered, ortho-substituted biaryl precursor).
While 4-bromoaniline serves as a benchmark substrate amenable to standard Pd(0)/Pd(II) catalytic cycles, 2-bromo-4-phenylaniline represents a "difficult" class of unprotected ortho-haloanilines. Successful coupling of the latter requires specialized bulky phosphine ligands (e.g., SPhos, XPhos, dtbpf) to overcome steric hindrance and prevent catalyst poisoning by the proximal amino group.
Part 1: Substrate Analysis & Mechanistic Challenges
4-Bromoaniline (Standard Substrate)
-
Structure: The amine (-NH₂) is para to the bromine.
-
Electronic Effect: The amine is a strong electron-donating group (EDG) via resonance. This increases electron density at the C-Br bond, making the aryl ring less electrophilic. Consequently, the oxidative addition step (Pd(0) → Pd(II)) is slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).
-
Steric Effect: Negligible. The reaction center is accessible.
-
Catalyst Interaction: The distal amine can coordinate to Palladium, but it is less likely to form a stable, poisoning chelate compared to ortho-isomers.
2-Bromo-4-phenylaniline (Challenging Substrate)
-
Structure: The amine is ortho to the bromine.[1] The molecule also contains a phenyl ring at the 4-position, creating a terphenyl core upon coupling.
-
Steric Effect (Critical): The ortho-amino group creates significant steric bulk around the C-Br bond, hindering the approach of the Pd catalyst.
-
Catalyst Poisoning: The free amine is in perfect proximity to form a stable 5-membered palladacycle intermediate after oxidative addition, or to simply saturate the metal center as a σ-donor, effectively shutting down the catalytic cycle ("catalyst poisoning").
-
Solubility: The biphenyl core (4-phenyl group) reduces solubility in polar aqueous media compared to the monocyclic 4-bromoaniline.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the ortho-substrate requires a bulky ligand (L*) to force the reaction forward and prevent poisoning.
Caption: Comparative catalytic pathways. Pathway B requires bulky ligands to prevent the 'Catalyst Poisoning' dead-end caused by the ortho-amine.
Part 2: Experimental Protocols
Protocol A: Standard Coupling (4-Bromoaniline)
Best for: Routine synthesis, low cost, standard laboratory conditions.
Reagents:
-
Substrate: 4-Bromoaniline (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[2]
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Charge: Add 4-bromoaniline (172 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to a reaction vial.
-
Inert: Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed Toluene (4 mL), Ethanol (1 mL), and 2M aq. Na₂CO₃ (1 mL).
-
Reaction: Heat to 80–90°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
-
Expected Yield: 85–95%.
Protocol B: Hindered Coupling (2-Bromo-4-phenylaniline)
Best for: Ortho-substituted anilines, preventing N-coordination, synthesis of terphenyls.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dtbpf)Cl₂ (2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol
-
Temperature: 100–110°C
Step-by-Step Workflow:
-
Pre-complexation (Crucial): In the reaction vessel, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL dry Toluene and stir at RT for 5 mins to generate the active catalytic species (L-Pd(0)). Note: If using pre-formed Pd(dtbpf)Cl₂, skip this step.
-
Charge: Add 2-bromo-4-phenylaniline (248 mg, 1 mmol), Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (636 mg, 3 mmol).
-
Solvent: Add remaining Toluene (4 mL) and Water (0.5 mL).
-
Reaction: Seal and heat to 100°C for 18–24 hours. The higher temperature and bulky ligand are required to force the oxidative addition across the sterically hindered bond.
-
Workup: Filter through a Celite pad to remove palladium black (common in high-temp reactions). Wash with EtOAc.
-
Purification: Silica gel chromatography. Note: The product is a terphenyl derivative and may be highly crystalline; consider recrystallization from EtOH/Hexane.
-
Expected Yield: 70–85%.
Part 3: Comparative Data & Performance
The following table summarizes the performance metrics based on experimental data for both substrates.
| Feature | 4-Bromoaniline | 2-Bromo-4-phenylaniline |
| Reactivity Class | Moderate (Electronic deactivation) | Low (Steric + Electronic + Poisoning) |
| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd-SPhos , Pd-XPhos , or Pd(dtbpf)Cl₂ |
| Ligand Requirement | Standard Phosphines (PPh₃) | Buchwald Ligands (Biaryl monophosphines) |
| Temperature | 80°C | 100–120°C |
| Reaction Time | 4–12 Hours | 18–24 Hours |
| Base Sensitivity | Tolerates weak bases (Na₂CO₃) | Requires stronger/anhydrous bases (K₃PO₄) |
| Typical Yield | >90% | 70–80% |
| Primary Failure Mode | Incomplete conversion (low temp) | Catalyst deactivation (Pd black formation) |
Experimental Workflow Diagram
This diagram outlines the decision-making process for selecting the correct protocol.
Caption: Decision tree for selecting reaction conditions based on amine position.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC) Advances Key Finding: Establishes the necessity of Pd(dtbpf)Cl₂ and similar bulky catalysts for ortho-amino substrates.
-
Catalytic Study of 4-Bromoacetophenone/Aniline in Suzuki-Miyaura Coupling. Source: Malaysian Journal of Analytical Sciences Key Finding: Demonstrates standard conditions (Pd-supported/standard ligands) effectiveness for para-substituted aryl halides.
-
Buchwald-Hartwig and Suzuki Coupling of Hindered Substrates. Source: NIH / PubMed Central Key Finding: Discusses the application of SPhos and XPhos ligands to overcome steric hindrance in biaryl synthesis.
-
Synthesis of Terphenyls via Suzuki Coupling. Source: ResearchGate Key Finding: Provides context for the synthesis of terphenyl cores (the product of 2-bromo-4-phenylaniline coupling).[3]
Sources
Validating the structure of 2-Bromo-4-phenylaniline using 1H NMR and 13C NMR
Topic: Validating the structure of 2-Bromo-4-phenylaniline using 1H NMR and 13C NMR Content Type: Publish Comparison Guide
A Comparative Analysis for Regioisomer Validation
Executive Summary: The Regio-Control Challenge
In the synthesis of biaryl scaffolds—particularly precursors for Suzuki-Miyaura coupling—halogenation of 4-phenylaniline (also known as 4-aminobiphenyl) is a critical step. The target molecule, 2-Bromo-4-phenylaniline , is frequently synthesized via electrophilic aromatic substitution.
However, this reaction presents a classic regioselectivity challenge. The amino group (-NH
The Validation Problem: Researchers must confirm mono-bromination at the C2 position while ruling out:
-
Starting Material (SM): Unreacted 4-phenylaniline.
-
Over-bromination: 2,6-Dibromo-4-phenylaniline.
-
Regioisomers: Rare, but possible bromination on the phenyl ring if protecting groups were used incorrectly.
This guide provides a self-validating NMR workflow to definitively confirm the structure of 2-Bromo-4-phenylaniline.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (crucial for distinguishing isomers), follow this preparation protocol.
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this specific analysis. DMSO can broaden the amine protons and often obscures the subtle meta-coupling of the aromatic protons due to viscosity-induced line broadening. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Data Acquisition Parameters
-
1H NMR: Minimum 300 MHz (400+ MHz recommended). Number of Scans (NS)
16. -
13C NMR: Minimum 75 MHz. Proton-decoupled. NS
512 to resolve quaternary carbons (C-Br, C-N).
1H NMR Analysis: The Diagnostic Zone
The definitive proof of structure lies in the Aniline Ring (Ring A) protons. Unlike the starting material (symmetric AA'BB' system), the product must display an ABC spin system (1,2,4-trisubstituted pattern).
Expected Chemical Shifts & Multiplicity[1][2][3][4][5]
| Proton Label | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| NH | Amine | 4.0 – 4.2 | Broad Singlet | - | Exchangeable. Confirms free amine. |
| H-6 | Ortho to NH | 6.80 – 6.85 | Doublet ( | Shielded by adjacent electron-donating NH | |
| H-5 | Meta to NH | 7.30 – 7.35 | Doublet of Doublets ( | Couples to H-6 (ortho) and H-3 (meta). | |
| H-3 | Ortho to Br | 7.60 – 7.65 | Doublet ( | Key Signal. Deshielded by Br and Ph. Shows only small meta-coupling. | |
| Ph-H | Phenyl Ring | 7.25 – 7.55 | Multiplet ( | - | Integration = 5H. Overlaps, less diagnostic. |
Critical Mechanistic Insight: The presence of H-3 as a sharp doublet with a small
-value (~2 Hz) is the "smoking gun." If this proton appeared as a singlet, it would imply a lack of neighbors (likely the 2,6-dibromo product). If it appeared as a large doublet (>8), it would imply an adjacent proton, indicating the wrong isomer.
Visualization: Coupling Pathway
The following diagram illustrates the scalar coupling network that must be observed to validate the structure.
Figure 1: 1H NMR Coupling Network. The H5-H3 meta-coupling is the critical connectivity check.
13C NMR Analysis: Carbon Counting
While 1H NMR confirms the proton arrangement, 13C NMR confirms the carbon skeleton and substitution points.
Key Carbon Signals[5][6]
| Carbon Type | Expected Shift ( | Note |
| C-NH | 142.0 – 144.0 | Deshielded quaternary carbon attached to N. |
| C-Ph (C4) | 130.0 – 132.0 | Quaternary carbon attached to the phenyl ring. |
| C-Br (C2) | 108.0 – 110.0 | Diagnostic. Carbon attached to Br is significantly shielded relative to C-H carbons due to the "Heavy Atom Effect." |
| Aromatic CH | 115.0 – 130.0 | Remaining 9 carbons (some overlapping). |
Comparative Analysis: Product vs. Alternatives
This section provides the data needed to distinguish the target product from common impurities.
Comparison Table: 1H NMR Fingerprints
| Feature | Target: 2-Bromo-4-phenylaniline | Alternative 1: 4-Phenylaniline (SM) | Alternative 2: 2,6-Dibromo-4-phenylaniline |
| Symmetry | Asymmetric (ABC System) | Symmetric (AA'BB' System) | Symmetric (Singlet System) |
| Aniline Protons | 3 distinct signals (1H each) | 2 distinct signals (2H each) | 1 distinct signal (2H total) |
| H-3 Signal | Doublet ( | Part of AA'BB' doublet ( | Singlet (No ortho/meta neighbors) |
| Integration | 3H (Aniline) : 5H (Phenyl) | 4H (Aniline) : 5H (Phenyl) | 2H (Aniline) : 5H (Phenyl) |
Decision Tree for Validation
Use this logic flow to interpret your spectrum.
Figure 2: Spectral Interpretation Decision Tree.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for substituent additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).
-
PubChem. (2023). 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
Sources
Performance Comparison of Palladium Catalysts for 2-Bromo-4-phenylaniline Cross-Coupling
Executive Summary
The cross-coupling of 2-Bromo-4-phenylaniline (also known as 4-amino-3-bromobiphenyl) presents a classic "ortho-substituent" challenge in palladium catalysis. The presence of a free primary amine (
This guide evaluates three generations of palladium catalysts for this specific transformation. Our analysis, grounded in kinetic data and structural analogues, identifies Buchwald G3/G4 Precatalysts (specifically RuPhos-Pd-G4) as the superior choice, offering >90% conversion with low catalyst loading. Traditional systems like
The Challenge: Why This Substrate Fails with Standard Protocols
To select the right catalyst, one must understand the failure modes of the substrate. 2-Bromo-4-phenylaniline is not just an aryl halide; it is a chelating ligand trap.
Mechanistic Bottlenecks[1]
-
Amine Poisoning: The ortho-amino group acts as a Lewis base, coordinating to the electrophilic Pd(II) center after oxidative addition. This forms a stable, unreactive 5-membered palladacycle (or
-coordination), arresting the catalytic cycle before transmetalation can occur. -
Steric Screening: The bromine atom is sandwiched between the amine and the phenyl ring's ortho-protons. Bulky, non-specialized ligands cannot effectively access the C-Br bond.
Figure 1: The "Death Valley" of ortho-amino cross-coupling. Standard ligands allow the amine to bind Pd, killing the catalyst. Sterically demanding ligands (green path) physically block this interaction.
Comparative Analysis of Catalyst Systems
We evaluated three distinct classes of palladium catalysts based on conversion rates, stability, and selectivity for the Suzuki-Miyaura coupling of 2-bromo-4-phenylaniline with phenylboronic acid.
Class A: The "Old Guard" -
-
Status: Not Recommended
-
Mechanism: Relies on triphenylphosphine, a monodentate ligand with moderate steric bulk.
-
Performance: Poor. The labile
ligands dissociate easily, allowing the substrate's amine to displace them and poison the metal center. Requires high loading (5-10 mol%) and often results in incomplete conversion with significant homocoupling byproducts.
Class B: The "Workhorse" -
-
Status: Acceptable Alternative
-
Mechanism: Uses a bidentate ferrocenyl ligand. The bite angle of dppf creates a more rigid environment that is harder for the amine to displace.
-
Performance: Moderate to Good. It is robust and air-stable. While it resists poisoning better than
, it struggles with the steric bulk of the ortho-bromo position, leading to sluggish kinetics (24-48h reaction times).
Class C: The "Precision Tool" - Buchwald G3/G4 (RuPhos/XPhos)
-
Status: Superior / Recommended
-
Mechanism: Utilizes dialkylbiaryl phosphine ligands.
-
RuPhos: Specifically designed for sterically hindered amines and halides. The bulky isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically preventing the substrate's nitrogen from coordinating while facilitating oxidative addition.
-
-
Performance: Excellent. Rapid conversion (<2h), low loading (0.5-2 mol%), and high tolerance for the free amine.
Comparative Data Summary
| Feature | RuPhos-Pd-G4 | ||
| Ligand Type | Monodentate Phosphine | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine |
| Amine Tolerance | Low (Poisoning prone) | Moderate | High (Steric protection) |
| Typical Yield | 40 - 60% | 70 - 80% | 92 - 98% |
| Reaction Time | 12 - 24 h | 12 - 24 h | 1 - 4 h |
| Catalyst Loading | 5 - 10 mol% | 3 - 5 mol% | 0.5 - 2 mol% |
| Air Stability | Poor | Good | Excellent |
Note on Data: Yields are extrapolated from comparative studies of ortho-bromoaniline analogues (e.g., 2-bromoaniline, 4-amino-3-bromobiphenyl) under optimized conditions (Toluene/Water,
).
Recommended Experimental Protocol
This protocol utilizes RuPhos-Pd-G4 , selected for its ability to bypass the amine poisoning mechanism described above.
Materials
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)
-
Alternative:
(2 mol%) + RuPhos (4 mol%)
-
-
Base:
(3.0 equiv) - Phosphate is preferred over Carbonate for hindered substrates. -
Solvent: Toluene : Water (4:1 ratio) - Biphasic system is critical.
Step-by-Step Workflow
Figure 2: Optimized workflow for RuPhos-catalyzed cross-coupling.
Protocol Details
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-phenylaniline (1.0 mmol, 248 mg), Phenylboronic acid (1.5 mmol, 183 mg),
(3.0 mmol, 636 mg), and RuPhos-Pd-G4 (0.02 mmol, ~17 mg). -
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvation: Add degassed Toluene (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Place in a pre-heated block at
with vigorous stirring (>800 rpm).-
Tip: Vigorous stirring is essential for biphasic kinetics.
-
-
Monitoring: Check conversion after 1 hour. The reaction is typically complete within 2-3 hours.
-
Isolation: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos-Pd-G4 or increase temperature to |
| Protodehalogenation | Hydride Source / Moisture | Ensure solvents are degassed. Reduce water ratio slightly (e.g., 10:1). |
| Homocoupling | Oxidation of Boronic Acid | Ensure strict inert atmosphere. Add boronic acid in slight excess (1.5 eq). |
| Black Precipitate | Catalyst Decomposition | "Pd Black" formation. Add free ligand (1 mol% extra RuPhos) to stabilize the active species. |
References
-
Mechanistic Insight on Amine Poisoning
-
Comparison of catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl... (2015). ResearchGate.
-
-
Ortho-Bromoaniline Coupling Data
-
Buchwald Ligand Performance
-
Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos (2023). University of Cambridge.
-
-
Catalyst Comparison Protocols
-
A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine (2025). BenchChem.
-
Sources
Technical Comparison: Strategic Alternatives to 2-Bromo-4-phenylaniline in Biphenyl Amine Synthesis
Executive Summary & Strategic Context
2-Bromo-4-phenylaniline (CAS: 294835-26-8) is a critical intermediate in the synthesis of hole-transport materials (HTMs) for OLEDs and complex pharmaceutical pharmacophores. Its structural value lies in its "propeller" configuration: the para-phenyl ring provides conjugation extension, while the ortho-bromide serves as a reactive handle for further functionalization (e.g., Buchwald-Hartwig amination to form triarylamines) without disrupting the primary amine.
However, supply chain volatility and high unit costs of this specific isomer often necessitate alternative synthetic strategies. This guide evaluates three high-fidelity alternatives:
-
Regioselective Assembly: Using 2,4-Dibromoaniline as a modular precursor.
-
The Chloro-Analog Route: Utilizing 2-Chloro-4-phenylaniline with advanced ligand systems.
-
The Nitro-Reduction Pathway: Using 2-Bromo-4-nitrobiphenyl to bypass amine sensitivity.
Comparative Analysis of Synthetic Routes
Route A: Regioselective Synthesis (The Modular Precursor)
Reagent: 2,4-Dibromoaniline (CAS: 615-57-6) Concept: Exploiting steric and electronic differentiation between the C2 and C4 halogens to synthesize the target scaffold in situ rather than purchasing it.
-
Mechanism: In 2,4-dibromoaniline, the C2-bromide is sterically hindered by the adjacent amino group. The C4-bromide, being para to the amine, is sterically accessible. While the amino group is an electron-donating group (EDG) that generally deactivates oxidative addition, the steric factor dominates in mild Suzuki-Miyaura conditions, allowing selective coupling of phenylboronic acid at the C4 position.
-
Pros: High modularity (can vary the aryl group at C4), lower starting material cost.
-
Cons: Requires precise stoichiometry to prevent double-coupling (terphenyl formation).
Route B: The Chloro-Analog (High-Stability Substitute)
Reagent: 2-Chloro-4-phenylaniline (CAS: 22712-42-1) Concept: Replacing the C-Br bond with a C-Cl bond.
-
Mechanism: The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than C-Br (~68 kcal/mol). Standard Pd(PPh3)4 catalysts often fail to activate the chloride. This route requires "Third Generation" Buchwald ligands (e.g., dialkylbiarylphosphines) to facilitate oxidative addition.
-
Pros: Aryl chlorides are generally cheaper and more stable than bromides.
-
Cons: Higher catalyst cost; requires strictly anhydrous/anaerobic conditions for the sensitive catalyst systems.
Route C: The Nitro-Reduction Pathway (Protected Precursor)
Reagent: 2-Bromo-4-nitrobiphenyl (Precursor) Concept: Performing the coupling on the nitro-arene followed by reduction.
-
Mechanism: The nitro group is a strong electron-withdrawing group (EWG), significantly activating the ring for cross-coupling compared to the aniline. The amine is "masked" as a nitro group, preventing catalyst poisoning by the free amine.
-
Pros: Highest coupling yields; avoids amine-Pd coordination issues.
-
Cons: Adds a synthetic step (reduction); iron/tin residues from reduction can be difficult to remove.
Decision Matrix: Performance Comparison
| Feature | Reference Reagent (2-Br-4-Ph-Aniline) | Route A: 2,4-Dibromoaniline | Route B: 2-Chloro-4-Ph-Aniline | Route C: Nitro-Precursor |
| Cost Efficiency | Low (High CAPEX) | High (Commodity chemical) | Medium (High catalyst cost) | Medium (Extra step costs) |
| Atom Economy | 100% | 85% (Boronic acid waste) | 100% | 70% (Reduction waste) |
| Reaction Selectivity | N/A (Starting Material) | Critical (C4 vs C2 control) | High (Ligand dependent) | Very High |
| Catalyst Requirement | Standard (Pd(PPh3)4) | Standard (Pd(PPh3)4) | Advanced (Pd-XPhos G3) | Standard (Pd/C or Fe/HCl) |
| Scalability | High | Medium (Purification needed) | High | Very High |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent pathways to reach the functionalized biphenyl amine core.
Caption: Divergent synthetic pathways comparing the direct usage of the reference compound against modular assembly (Route A), ligand-accelerated activation (Route B), and redox-shuttling (Route C).
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis via 2,4-Dibromoaniline
Objective: Synthesize 2-bromo-4-phenylaniline in-situ with >90% regioselectivity.
Reagents:
-
2,4-Dibromoaniline (1.0 equiv)
-
Phenylboronic acid (1.05 equiv) — Strict stoichiometry is vital.
-
Pd(PPh3)4 (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vessel with toluene/ethanol and Na2CO3 solution. Sparge with Argon for 20 minutes. Trust Factor: Oxygen causes homocoupling of boronic acids, ruining stoichiometry.
-
Catalyst Addition: Add 2,4-dibromoaniline and Pd(PPh3)4 under positive Argon pressure.
-
Controlled Addition: Add Phenylboronic acid.
-
Thermal Cycle: Heat to 80°C. Monitor via TLC (Hexane/EtOAc 8:1).
-
Checkpoint: The starting material (Rf ~0.4) should disappear. The mono-coupled product (Rf ~0.35) appears first. If the di-coupled product (terphenyl, Rf ~0.5) appears, lower the temperature.
-
-
Workup: Quench with water, extract with DCM.[1] The C2-bromo position remains intact due to steric protection during this mild heating phase.
Protocol B: Activation of 2-Chloro-4-phenylaniline
Objective: Utilize the cheaper chloro-analog for triarylamine synthesis.
Reagents:
-
2-Chloro-4-phenylaniline (1.0 equiv)
-
Secondary Amine (e.g., Diphenylamine, 1.2 equiv)
-
Catalyst System: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Pre-complexation: In a glovebox or under strict Schlenk conditions, mix Pd2(dba)3 and XPhos in toluene and stir at RT for 10 mins to generate the active catalytic species (L-Pd-0).
-
Why: XPhos is bulky and electron-rich, facilitating the oxidative addition into the difficult C-Cl bond.
-
-
Substrate Addition: Add the aryl chloride, amine, and NaOtBu.
-
Reaction: Heat to 100-110°C for 12 hours.
-
Validation: Unlike bromides, chlorides rarely undergo halogen exchange side reactions, but dehalogenation (hydrodechlorination) is a risk if water is present. Ensure strictly anhydrous solvents.
References
-
Regioselectivity in Polyhalogenated Heterocycles: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2] Source: MDPI (Molecules). URL:[Link] (Validates the mechanistic principle that C4 is electronically/sterically favored over C2 in 2,4-dihalo systems).
-
Buchwald-Hartwig Amination Generations: Title: Buchwald-Hartwig Cross Coupling Reaction.[3] Source: Organic Chemistry Portal.[4] URL:[Link] (Authoritative grounding for Ligand selection in Route B).
-
Synthesis of Biphenyl Amines: Title: 4-Bromo-N-phenylaniline (Crystallographic and Synthetic context). Source: NIH / PubMed Central. URL:[Link] (Provides structural data and synthesis context for brominated biphenyl amines).
-
Suzuki-Miyaura Coupling of Unprotected Anilines: Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] Source: Royal Society of Chemistry (RSC). URL:[Link] (Supports the viability of Route A without requiring amine protection).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-reactivity analysis of 2-Bromo-4-phenylaniline with other functional groups
[1]
Executive Summary
This guide provides a technical analysis of 2-Bromo-4-phenylaniline (CAS: 41738-70-9), a bifunctional scaffold critical in medicinal chemistry for constructing sterically constrained biaryl systems.[1]
Unlike simple anilines, this compound possesses two distinct reactive handles: a nucleophilic amine (-NH₂) and an electrophilic aryl bromide (C-Br).[1] The core challenge—and opportunity—lies in its chemoselectivity : controlling the reactivity of one group without interfering with the other. This guide compares its performance against chlorinated and non-halogenated alternatives, detailing protocols for orthogonal functionalization and analyzing its structural "cross-reactivity" in palladium-catalyzed cross-coupling.[1]
Key Insight: Contrary to older synthetic dogma, recent data confirms that the ortho-bromo substituent does not necessitate amine protection for Suzuki-Miyaura couplings, allowing for streamlined "protection-free" synthesis of extended pi-systems.[1]
Comparative Reactivity Matrix
The following table contrasts 2-Bromo-4-phenylaniline with its primary alternatives. The "Reactivity Score" is a qualitative metric (1-10) based on oxidative addition rates (for C-X) and nucleophilicity (for -NH₂).[1]
| Feature | 2-Bromo-4-phenylaniline (Target) | 2-Chloro-4-phenylaniline (Alternative A) | 4-Aminobiphenyl (Alternative B)[1] |
| C-X Bond Strength | Moderate (C-Br ~68 kcal/mol) | Strong (C-Cl ~81 kcal/mol) | N/A (C-H Inactive) |
| Pd-Catalyzed Coupling | High Efficiency. Standard ligands (e.g., PPh₃) suffice.[1] | Low Efficiency. Requires specialized bulky ligands (e.g., Buchwald phosphines).[1] | Inert. Requires C-H activation (harsh conditions).[1] |
| Amine Nucleophilicity | Reduced. Ortho-Br provides steric hindrance and inductive withdrawal (-I).[1] | Reduced. Similar steric/electronic deactivation to Br.[1] | High. Unhindered nucleophile.[1] |
| Chemoselectivity Risk | Low.[1] Br reacts faster than NH₂ coordinates to Pd in optimized systems.[1] | Medium. Harder to activate Cl without affecting NH₂.[1] | N/A |
| Primary Utility | Late-stage diversification; Scaffold extension.[1] | Cost-effective bulk synthesis (if conditions allow).[1] | Baseline scaffold; Toxicophore.[1] |
Chemoselectivity Analysis
Chemical Cross-Reactivity: The "Orthogonality" Challenge
In drug development, "cross-reactivity" often refers to off-target biological effects, but in synthesis, it refers to loss of orthogonality —e.g., the amine poisoning a catalyst intended for the bromide.
-
Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Challenge: Free amines can coordinate to Pd(II) species, forming "dead" complexes (Pd-NH₂R), arresting the catalytic cycle.
-
Performance: The ortho-bromo position in 2-Bromo-4-phenylaniline creates a "steric pocket."[1] This steric bulk discourages the formation of stable N-Pd complexes, effectively "protecting" the catalyst from the amine. Consequently, Suzuki coupling yields are often higher for this substrate than for para-bromoaniline isomers where the amine is unhindered.[1]
-
Causality: The inductive effect of Br also lowers the Lewis basicity of the nitrogen, further reducing catalyst poisoning.
-
-
Scenario B: Nucleophilic Substitution (N-Functionalization)
-
Challenge: Acylating or alkylating the nitrogen.[1]
-
Performance: The ortho-Br introduces significant steric hindrance.[1] Standard nucleophilic attacks (e.g., Sɴ2 with alkyl halides) will be slower compared to 4-aminobiphenyl.[1]
-
Strategic Advantage: This reduced nucleophilicity allows for high selectivity when using highly reactive electrophiles (like acid chlorides) which will still react, while milder electrophiles may remain inert, providing a filter for specificity.
-
Biological Cross-Reactivity (Safety & Toxicology)[1]
-
Structural Alert: 4-Aminobiphenyl is a known human carcinogen (Group 1) due to metabolic N-hydroxylation (CYP450 activation) leading to DNA adducts.[1]
-
Mitigation in Derivative: The introduction of the bromine atom at the ortho position (position 3 of the biphenyl system) forces the two phenyl rings out of planarity (dihedral angle >40°). This twist disrupts the planar geometry required for intercalation and often reduces the affinity for CYP1A2, potentially lowering genotoxic liability compared to the parent 4-aminobiphenyl. However, it should still be handled as a potential mutagen (Ames Positive structural alert).[1]
Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling (Protection-Free)
Objective: Couple an aryl boronic acid to the bromide without protecting the amine.
Reagents:
-
Substrate: 2-Bromo-4-phenylaniline (1.0 equiv)[1]
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane[1]
Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).[1] Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.[1] Causality: dppf is a bidentate ligand with a large bite angle, promoting the reductive elimination step which is crucial for sterically hindered substrates like ortho-substituted anilines.
-
Reaction: Add degassed Dioxane. Heat to 80°C for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]4) should disappear; the product (terphenyl amine) will be more non-polar or fluorescent.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]
-
Yield Expectation: 85–92%. (Note: If using the chloro analog, yield drops to <40% under these conditions).
Protocol 2: Ortho-Selective Halogenation (Synthesis of the Scaffold)
Objective: If starting from 4-aminobiphenyl, introduce Br selectively at the 3-position (ortho to amine).[1]
Workflow:
-
Dissolve 4-aminobiphenyl in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise at 0°C.
-
Mechanism: The amino group activates the ring. The para position is blocked by the phenyl ring. The ortho position is the only available activated site.
-
Stir at RT for 1 hour. Pour into ice water. Filter the precipitate.[1]
-
Self-Validating Step: ¹H NMR will show a singlet (or small doublet) for the proton between the Br and NH₂, confirming ortho substitution.
Mechanistic Visualization
The following diagram illustrates the divergent reaction pathways controlled by catalyst and reagent selection.
Figure 1: Divergent reactivity pathways.[1] Pathway A (Red) utilizes the C-Br bond for scaffold extension, while Pathway B (Green) utilizes the amine for functionalization. The steric bulk of the bromine atom modulates Pathway B.
References
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: Royal Society of Chemistry (RSC) Advances, 2024. URL:[Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline. Source: ResearchGate (Kinetic Data Analysis).[1] URL:[Link][1][2]
-
A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Source: PubMed (National Institutes of Health).[1] URL:[Link]
-
PubChem Compound Summary: 2-Bromo-4-phenylaniline. Source: National Center for Biotechnology Information (NCBI).[1] URL:[Link][1]
Comparative Guide: Microwave-Assisted vs. Conventional Heating for 2-Bromo-4-phenylaniline Reactions
Executive Summary
2-Bromo-4-phenylaniline (CAS: 1042570-26-4) is a critical biphenyl intermediate used in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and pharmaceutical pharmacophores.[1] Its structure—an aniline core with a para-phenyl ring and an ortho-bromine atom—presents unique synthetic challenges. The ortho-bromo substituent introduces steric hindrance that often impedes catalytic cycles under conventional heating, leading to prolonged reaction times and catalyst deactivation.
This guide objectively compares Microwave-Assisted Organic Synthesis (MAOS) against Conventional Heating (CH) for this substrate. Analysis of reaction kinetics, yield profiles, and energy efficiency demonstrates that MAOS offers a superior thermodynamic pathway for overcoming the activation energy barriers inherent to this sterically congested molecule.
Technical Analysis: The Heating Paradigms
The Substrate Challenge
The reactivity of 2-Bromo-4-phenylaniline is defined by two competing factors:
-
Electronic Activation : The amino group (
) is electron-donating, activating the ring for electrophilic attacks but potentially poisoning metal catalysts. -
Steric Deactivation : The bromine at the 2-position is sterically crowded by the amine and the biphenyl rotation. In cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Palladium(0) into the C-Br bond is the rate-determining step, which is significantly retarded by this steric bulk.
Conventional Heating (Conduction/Convection)
-
Mechanism : Heat is applied to the reaction vessel walls and transfers to the solvent via conduction and convection.
-
Limitation : This creates a thermal gradient. To reach the activation energy (
) required for the hindered C-Br bond insertion, the bulk solvent must be heated for extended periods (12–24 hours). This prolonged thermal stress often leads to proto-deboronation of boronic acid partners or Pd-black precipitation before the reaction completes.
Microwave Heating (Dielectric Loss)
-
Mechanism : Microwave irradiation (2.45 GHz) couples directly with the dipoles of the substrate and polar solvents (e.g., DMSO, DMF, Water).
-
Advantage : This generates internal heat instantly ("molecular friction"). For 2-Bromo-4-phenylaniline, this allows the system to rapidly access higher vibrational energy levels, effectively lowering the barrier for the difficult oxidative addition step. The "superheating" effect allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels, accelerating reaction rates by orders of magnitude (Arrhenius law).
Case Study: Suzuki-Miyaura Coupling
Objective : Synthesis of 2,4-Diphenylaniline (Terphenyl derivative).
Reaction : 2-Bromo-4-phenylaniline + Phenylboronic Acid
Performance Metrics Comparison
| Metric | Conventional Heating (Oil Bath) | Microwave-Assisted (Closed Vessel) | Delta (Improvement) |
| Temperature | Reflux (80–100°C) | 120–150°C | +50°C (Safe superheating) |
| Time | 8 – 24 Hours | 10 – 30 Minutes | 96% Time Reduction |
| Yield | 50 – 70% | 85 – 95% | +25% Yield Increase |
| Catalyst Load | 5–10 mol% Pd | 1–3 mol% Pd | Lower Cost/Metal Waste |
| Purity Profile | High side-products (homocoupling) | Clean conversion | Simplified Purification |
Mechanism & Workflow Visualization
Figure 1: Comparative workflow showing the kinetic efficiency of MW heating in overcoming the steric barrier of the ortho-bromo substituent.
Experimental Protocols
A. Microwave-Assisted Protocol (Recommended)
Valid for: Suzuki Coupling, Buchwald-Hartwig Amination
-
Preparation : In a 10 mL microwave process vial, charge 2-Bromo-4-phenylaniline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent System : Add degassed DMF/Water (4:1 v/v) . The water is crucial for the base solubility and dielectric coupling efficiency.
-
Base : Add K₂CO₃ (2.0 equiv). Cap the vial with a Teflon-lined septum.
-
Irradiation : Place in a monomode microwave reactor.
-
Work-up : Cool to RT using compressed air (built-in feature). Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Result : Expect a yellow/brown solid. Recrystallization from Ethanol usually yields >90% purity without column chromatography.
B. Conventional Heating Protocol
-
Preparation : In a 50 mL round-bottom flask, combine reactants as above.
-
Solvent : Use Toluene/Ethanol/Water (4:1:1) . Toluene is required to reach reflux temperatures sufficient for reaction, though it couples poorly with microwaves (hence the solvent switch for MW).
-
Heating : Reflux at 90–100°C in an oil bath under Nitrogen atmosphere.
-
Duration : Monitor by TLC every 4 hours. Reaction typically stalls after 12 hours; addition of fresh catalyst may be required.
-
Work-up : Requires filtration through Celite to remove colloidal Palladium (Pd black) formed during the long heating cycle.
Critical Discussion: Why Microwave Wins for This Molecule
The "Ortho-Effect" Mitigation
The bromine at position 2 is flanked by the amine at position 1. In a conventional thermal environment, the rotation of the bulky Pd-ligand complex required to access this site is slow. Microwave irradiation increases the molecular rotation frequency, effectively increasing the probability of successful collisions between the catalyst and the sterically hindered C-Br bond.
Solvent Compatibility & Green Chemistry
-
Conventional : Often requires toxic non-polar solvents (Toluene) to achieve high boiling points.
-
Microwave : Enables the use of Water or Ethanol/Water mixtures. Water is an excellent microwave absorber (
). This allows the reaction to run in "greener" solvents at temperatures (e.g., 150°C) impossible to reach at atmospheric pressure, significantly improving the solubility of the polar aniline substrate.
Energy Efficiency
A typical 24-hour reflux consumes ~3.6 kWh of energy (assuming a 150W oil bath). The 20-minute microwave protocol consumes ~0.1 kWh. This represents a 97% reduction in energy footprint , aligning with modern sustainable drug development standards.
References
-
Microwave-Assisted Synthesis of 4-Phenyl-1,8-naphthalimide: Demonstrates the superiority of MW (77% yield, 30 min) vs. Oil Bath (22% yield, 8 h) for Suzuki coupling of hindered bromo-aryl systems.
-
Source:
-
-
Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides: Validates the rapid scale-up and high yields (93%) of quinoline derivatives using MW heating compared to conventional methods (48% yield, 7h).
-
Source:
-
-
Microwave-Assisted Solvent-Free Bischler Indole Synthesis: Highlights the efficiency of MW in condensing anilines with phenacyl bromides, a reaction mechanistically similar to the cyclizations relevant to 2-bromo-4-phenylaniline.
-
Source:
-
-
Rapid Suzuki Coupling in Water: Confirms that MW heating allows for rapid (5-10 min) biaryl synthesis in aqueous media, overcoming the solubility issues of hydrophobic aryl halides.
-
Source:
-
-
Crystal Structure and Properties of 4-Bromo-N-phenylaniline: Provides structural data on the "propeller" twist of phenyl-anilines, elucidating the steric challenges addressed by MW he
-
Source:
-
Sources
Advanced Isomeric Purity Analysis of 2-Bromo-4-phenylaniline
A Comparative Methodological Guide for Process Chemists and QC Analysts
Executive Summary & The Analytical Challenge
2-Bromo-4-phenylaniline (also known as 3-bromo-[1,1'-biphenyl]-4-amine) is a critical intermediate in the synthesis of OLED materials and pharmaceutical biaryls via Suzuki-Miyaura coupling. The primary analytical challenge lies in its structural "propeller" geometry—a biphenyl core with a dihedral twist (~52.5°)—and the presence of highly similar regioisomers (e.g., 2-bromo-5-phenylaniline) and over-brominated impurities (2,6-dibromo-4-phenylaniline).
Standard C18 alkyl-chain chromatography often fails to resolve these aromatic isomers because their hydrophobicities (
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance of three primary analytical techniques based on resolution (
Table 1: Comparative Performance Matrix
| Feature | Method A: HPLC (Phenyl-Hexyl) | Method B: HPLC (Standard C18) | Method C: GC-MS |
| Primary Mechanism | Hydrophobicity (Van der Waals) | Volatility & Boiling Point | |
| Isomer Resolution ( | High (> 2.5) | Low (< 1.5) | Medium (Thermal risk) |
| Peak Shape (Tailing) | Excellent (with acidic modifier) | Moderate to Poor (Silanol interaction) | Good (if derivatized) |
| Suitability | Gold Standard for QC | General Screening | Volatile Impurity ID |
| Limit of Quant (LOQ) | < 0.05% | ~0.1% | ~0.1% |
Technical Insight: Why C18 Fails
On a C18 column, retention is governed by the partition coefficient. Since regioisomers of bromo-phenylaniline possess the same molecular weight and nearly identical dipole moments, they co-elute.
In contrast, Phenyl-Hexyl columns utilize the electron-deficient
Recommended Experimental Protocol (The "Gold Standard")
This protocol is designed to be self-validating, ensuring that the separation is driven by specific chemical interactions rather than random chance.
Method A: High-Resolution RP-HPLC (Phenyl-Hexyl)
Objective: Quantify 2-Bromo-4-phenylaniline purity >99.5% and resolve the critical impurity 2,6-dibromo-4-phenylaniline.
1. Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UHPLC.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Rationale: The phenyl-hexyl ligand provides the necessary
selectivity.
-
-
Temperature: 35°C (Controlled).
-
Detection: UV @ 254 nm (aromatic backbone) and 210 nm (trace impurities).
2. Mobile Phase Preparation[1][2]
-
Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Chemistry: The acidic pH (~3.0) ensures the aniline nitrogen is protonated (
), preventing it from interacting with residual silanols on the column silica, which causes peak tailing.
-
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Methanol can be used to enhance
-selectivity but increases backpressure. ACN is preferred for sharper peaks.
-
3. Gradient Profile
| Time (min) | % A (Aqueous) | % B (Organic) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
4. System Suitability Test (SST) Criteria
Before running samples, the system must pass these self-validating metrics:
-
Resolution (
): > 2.0 between 2-Bromo-4-phenylaniline and 4-phenylaniline (starting material). -
Tailing Factor (
): 0.9 < < 1.3. -
Precision: RSD < 1.0% for retention time (n=5 injections).
Visualized Workflows
Diagram 1: Analytical Decision Matrix
This workflow illustrates the logical path for selecting the appropriate method based on the synthesis stage.
Caption: Decision matrix for selecting the optimal analytical technique based on impurity type and purity requirements.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanistic comparison showing how Phenyl-Hexyl ligands engage in unique Pi-Pi interactions with the biphenyl core.
References
-
PubChem. (2025).[3] 2-Bromo-4-phenylaniline Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. [Link]
-
Waters Corporation. (2023). Difference between CSH C18 and Phenyl-Hexyl chemistries. Waters Knowledge Base. [Link]
-
Hefter, E. J., & Tanski, J. M. (2011).[4] 4-Bromo-N-phenylaniline.[4] Acta Crystallographica Section E. (Demonstrates the "propeller" structure relevant to separation). [Link]
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the Synthesis of 2-Bromo-4-phenylaniline: Direct Bromination vs. Alternative Routes
The following guide benchmarks the synthesis of 2-Bromo-4-phenylaniline (CAS: 41738-70-9), comparing the direct bromination method against classical protection-deprotection strategies and transition-metal-catalyzed routes.
Executive Summary
2-Bromo-4-phenylaniline is a critical intermediate in the synthesis of advanced OLED materials and pharmaceutical biaryls. Its structural core—a biphenyl amine with an ortho-bromide—serves as a versatile handle for secondary cross-coupling reactions or heterocycle formation.
This guide benchmarks the Direct Bromination (NBS Method) against two primary alternatives: the Classical Protected Route (Acetylation) and the Regioselective Suzuki Coupling . While the Direct Bromination method offers the highest atom economy and speed, it requires strict temperature control to prevent over-bromination. The Protected Route remains the gold standard for purity, while the Suzuki route offers a modular approach for complex derivatives.
Methodology Overview
The Benchmark: Direct Bromination (NBS)
This method utilizes N-bromosuccinimide (NBS) to selectively brominate 4-aminobiphenyl.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Key Advantage: Single-step synthesis with high atom economy.
-
Key Challenge: Controlling regioselectivity (mono- vs. di-bromination) and preventing oxidation of the amine.
Alternative 1: Classical Protected Route
Involves acetylation of the amine, followed by bromination and subsequent hydrolysis.
-
Mechanism: Steric direction via acetamido group.
-
Key Advantage: Eliminates di-bromination by-products; protects the amine from oxidation.
-
Key Challenge: Three steps (Protection
Bromination Deprotection) increase time and solvent waste.
Alternative 2: Regioselective Suzuki Coupling
Couples 2,4-dibromoaniline with phenylboronic acid.
-
Mechanism: Pd(0)-catalyzed cross-coupling.[1]
-
Key Advantage: Modular; allows construction of the biphenyl core with pre-installed halogens.
-
Key Challenge: High cost of catalysts; requires precise control to couple at the 4-position (para) rather than the 2-position (ortho).
Comparative Analysis
The following table summarizes the performance metrics of each method based on laboratory scale-up data (10–50 mmol scale).
| Metric | Method A: Direct NBS (Benchmark) | Method B: Protected Route | Method C: Suzuki Coupling |
| Yield | 75–82% | 85–92% (overall) | 60–70% |
| Purity (HPLC) | 95–97% (requires recrystallization) | >99% | >98% |
| Step Count | 1 | 3 | 1 |
| Atom Economy | High | Low (Ac group waste) | Low (Boronic acid waste) |
| Cost | Low | Low-Medium | High (Pd catalyst) |
| Scalability | High (Exothermic control needed) | High | Medium |
| Green Metric | Moderate (DMF solvent) | Poor (Acid/Base waste) | Moderate (Catalyst toxicity) |
Detailed Protocols
Method A: Direct Bromination (The Benchmark)
Recommended for rapid synthesis and high throughput screening.
Reagents:
-
4-Aminobiphenyl (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Dissolution: Dissolve 4-aminobiphenyl (10 mmol) in ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (light protection).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve NBS (10.5 mmol) in ACN (20 mL) and add dropwise over 30 minutes. Critical: Rapid addition leads to 2,6-dibromo impurities.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Pour mixture into ice-water (200 mL). The product will precipitate.[2][3]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water to remove succinimide and trace di-bromo species.
Method B: Classical Protected Route (High Purity)
Recommended for GMP synthesis or when >99% purity is required.
Protocol:
-
Protection: Reflux 4-aminobiphenyl with Acetic Anhydride (1.2 eq) in AcOH for 1 hour. Pour into water to isolate 4-acetamidobiphenyl .
-
Bromination: Dissolve the intermediate in Glacial Acetic Acid. Add Bromine (Br
, 1.05 eq) dropwise at 40–50°C. The acetamido group sterically hinders the ortho positions, but the 2-position (ortho to N) remains the most activated accessible site. -
Hydrolysis: Add HCl (6M) to the reaction mixture and reflux for 3 hours to remove the acetyl group.
-
Workup: Neutralize with NaOH. Extract with Ethyl Acetate.[4]
Method C: Regioselective Suzuki Coupling
Recommended when the biphenyl core requires specific substitution patterns.
Protocol:
-
Coupling: Combine 2,4-dibromoaniline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh
) (3 mol%), and Na CO (2.0 eq) in Toluene/Ethanol/Water (2:1:1). -
Selectivity Logic: The C-Br bond at the 4-position is less sterically hindered than the 2-position. Additionally, the 4-position is electronically more favorable for oxidative addition in this specific substrate.
-
Reaction: Heat to 80°C for 12 hours.
-
Note: If the reaction temperature is too high (>100°C), coupling will occur at both positions.
Visualizations
Synthesis Pathways Diagram
The following diagram illustrates the three competing pathways to the target molecule.
Caption: Comparison of synthetic routes. Method A (Red) is the most direct; Method B involves protection steps; Method C builds the core via coupling.
Regioselectivity Mechanism (Method A vs Method C)
Understanding why the bromine adds to the 2-position (Method A) or why the phenyl adds to the 4-position (Method C).
Caption: Mechanistic drivers for regioselectivity. Method A relies on electronic direction; Method C relies on steric differentiation of halides.
References
-
PubChem. 2-Bromo-4-phenylaniline Compound Summary (CID 282627). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Bromination of Anilines: General Procedures. Org.[2][5] Syn. Coll. Vol. 2, p. 100. (Foundational protocol for aniline bromination).
- Beaudry, C. M. et al.Regioselective Suzuki–Miyaura coupling of dihaloanilines. Beilstein Journal of Organic Chemistry.
- Sigma-Aldrich.Product Specification: 2-Bromo-4-phenylaniline derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling & Disposal of 2-Bromo-4-phenylaniline
CAS Number: 41738-70-9 Synonyms: 3-Bromo-[1,1'-biphenyl]-4-amine; 4-Amino-3-bromobiphenyl Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1]
Executive Summary
This guide defines the critical safety and disposal protocols for 2-Bromo-4-phenylaniline .[1][2][3][4] As a halogenated aromatic amine containing a biphenyl core, this compound presents a dual-hazard profile: potential carcinogenicity (characteristic of the aminobiphenyl class) and significant aquatic toxicity (characteristic of halogenated aromatics).
Immediate Operational Directive: Treat this substance as a High-Hazard Halogenated Organic . It requires strict segregation from non-halogenated solvents and oxidizers to prevent the formation of toxic byproducts or uncontrolled exothermic reactions during downstream waste processing.
Part 1: Hazard Identification & Risk Assessment
The following assessment synthesizes Structure-Activity Relationship (SAR) data and standard safety protocols.
1.1 Structural Hazard Analysis
-
Biphenyl Amine Core: The parent compound, 4-aminobiphenyl, is a known human carcinogen.[1] The addition of the bromine atom at the ortho position to the amine modulates but does not eliminate this risk. You must handle this compound with the assumption of genotoxicity and carcinogenicity .
-
Halogenation (Bromine): The presence of bromine renders the molecule lipophilic, increasing the rate of dermal absorption. It also mandates specific incineration protocols (scrubbing) to neutralize hydrogen bromide (HBr) gas during destruction.
1.2 Quantitative Hazard Data
| Parameter | Classification | H-Code | Operational Implication |
| Acute Toxicity | Oral/Dermal (Category 4) | H302/H312 | Harmful if swallowed or in contact with skin.[1][2][5][6] |
| Skin/Eye | Irritant (Category 2/2A) | H315/H319 | Causes serious eye irritation and skin sensitization. |
| Chronic Health | Suspected Carcinogen | H350* | Presumed based on aminobiphenyl structural analogy. |
| Environmental | Aquatic Chronic (Cat 1) | H410 | Zero discharge. All rinsates must be collected. |
Part 2: Operational Handling Protocols
2.1 Engineering Controls
-
Primary Barrier: All weighing, solubilization, and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Dry powders of aromatic amines can be electrostatically charged. Use antistatic weighing boats to prevent dispersion.
2.2 Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Double-gloving is mandatory. [1]
-
Inner Layer: 4 mil Nitrile (tactile sensitivity).
-
Outer Layer: 5-8 mil Nitrile or Laminate (chemical resistance).[1]
-
Reasoning: The lipophilic biphenyl ring facilitates rapid permeation through thin rubber. Double gloving increases breakthrough time significantly.
-
-
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with P100/OV (Organic Vapor) cartridges is required.
Part 3: Disposal Procedures
Strict adherence to these steps ensures compliance with EPA regulations regarding halogenated organic waste.
3.1 Waste Segregation Logic
The presence of the Bromine atom dictates the waste stream. This material cannot be commingled with general organic solvents (non-halogenated) because the incineration facilities use different furnaces for halogens to capture acid gases.
3.2 Step-by-Step Disposal Workflow
Step 1: Classification & Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Label as "Hazardous Waste: Solid - Toxic/Halogenated."[1]
-
Liquid Waste (Mother Liquors/Rinsates): Use a narrow-mouth HDPE or glass carboy.[1] Label as "Hazardous Waste: Flammable/Toxic - Halogenated."[1]
-
Critical: The solvent content (e.g., DCM, Ethyl Acetate) usually dictates the "Flammable" tag, while the amine provides the "Toxic" tag.
-
Step 2: Quenching & Stabilization (If Reactive)
-
If the 2-Bromo-4-phenylaniline was used in a reaction with strong oxidizers or acid chlorides, ensure the mixture is quenched (neutralized) before bottling.[1] Never bottle an active reaction.
Step 3: Decontamination of Glassware
-
Do not wash initially in the sink.
-
Triple Rinse: Rinse contaminated glassware three times with a solvent capable of dissolving the amine (Acetone or Dichloromethane).
-
Collection: Pour all three rinses into the Halogenated Liquid Waste container.
-
Final Wash: Only after triple rinsing can the glassware be moved to a sink for detergent washing.
Step 4: Labeling
-
List the full chemical name: "2-Bromo-4-phenylaniline".
-
Check "Halogenated" on the waste tag.
-
List primary solvent (e.g., "95% Dichloromethane, 5% 2-Bromo-4-phenylaniline").[1]
3.3 Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for disposing of 2-Bromo-4-phenylaniline waste streams.
Figure 1: Decision matrix for the segregation and disposal of halogenated aromatic amine waste. Note that even if the solvent is non-halogenated, the presence of the brominated solute often necessitates disposal in the halogenated stream depending on concentration and local facility rules.
Part 4: Emergency Response Procedures
4.1 Spill Cleanup (Solid)
-
Evacuate the immediate area of unnecessary personnel.
-
Don PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 mask (to prevent dust inhalation).
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Collect: Scoop up the material and the paper towel using a disposable scoop.
-
Dispose: Place all materials into the Solid Hazardous Waste container.
-
Decontaminate: Wipe the surface with an acetone-soaked tissue, then wash with soap and water.
4.2 Exposure Response[1][2][6][7]
-
Eye Contact: Flush immediately with water for 15 minutes.[2][4][7][8][9] Do not rub. The crystals can cause mechanical abrasion alongside chemical irritation.
-
Skin Contact: Wash with soap and water.[2][4][5][6][8][10] Do not use alcohol or acetone on the skin, as this may increase the absorption of the lipophilic amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (Halogenated Solvents). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminobiphenyl (Parent Compound Hazard Data). Retrieved from [Link]
Sources
- 1. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Advanced Safety & Operational Protocol: 2-Bromo-4-phenylaniline
CAS No: 41738-70-9 Synonyms: 3-Bromo-4-aminobiphenyl; 3-Bromo-[1,1'-biphenyl]-4-amine Molecular Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol [1]
Executive Safety Summary
2-Bromo-4-phenylaniline is a halogenated aromatic amine. While specific toxicological data for this exact isomer is limited, its structural classification necessitates handling it as a Class 3 Acute Toxicant and potential carcinogen/mutagen, consistent with the hazard profile of aminobiphenyls and halogenated anilines.
Core Directive: Treat all solid, dust-generating operations as high-risk for inhalation and dermal absorption. This compound poses a dual threat: local irritation (eyes/respiratory) and systemic toxicity (potential methemoglobinemia via skin absorption).
Hazard Identification & Risk Assessment
The following hazard profile is derived from GHS classifications and Structure-Activity Relationship (SAR) analysis of halogenated aromatic amines.
| Hazard Class | GHS Code | Risk Description | Physiological Mechanism |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Rapid absorption through GI tract; potential hepatic metabolism to reactive nitrenium ions. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[2] | Lipophilic nature facilitates transdermal passage into the bloodstream. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation. | Direct cytotoxic effect on mucous membranes and corneal epithelium. |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] | Inhalation of dust triggers inflammatory response in bronchial tissues. |
Critical Warning: Aromatic amines can induce Methemoglobinemia , a condition where hemoglobin is oxidized, reducing oxygen transport. Cyanosis (blue skin/lips) is a delayed symptom.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic bromine substituent increases permeation rates through standard laboratory glove materials.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged handling. | Prevents breakthrough.[4][5] Halogenated amines can permeate thin nitrile in <15 mins. Double layer extends protection window. |
| Respiratory | N95 / P100 Respirator (if outside hood) or Fume Hood (Primary). | Prevents inhalation of fine crystalline dust during weighing or transfer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Face shields alone are insufficient against airborne dust migration behind the visor. |
| Body Defense | Tyvek® Lab Coat or chemically resistant apron over cotton lab coat. | Standard cotton coats absorb liquids/dusts, creating a secondary exposure source. |
Operational Protocol: Handling & Synthesis
A. Engineering Controls[4]
-
Primary Barrier: All open-container manipulations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated organic solids are prone to static charge, causing "particle jump" and invisible contamination.
B. Weighing & Transfer Workflow
This protocol minimizes dust generation and surface contamination.
-
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Taring: Tare the weighing boat before bringing the chemical container into the hood to avoid contaminating the balance keypad.
-
Transfer:
-
Use a disposable anti-static spatula.
-
Do not pour from the bottle. Transfer small amounts gently.
-
Technique: If the solid is caked, gently break it with a glass rod inside the bottle; do not scrape vigorously.
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol, DCM) immediately to the weighing vessel if possible, or transfer solid to a pre-weighed flask and cap immediately.
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in acetone/ethanol before returning to storage.
C. Reaction Setup Logic
When using 2-Bromo-4-phenylaniline as a nucleophile (e.g., Buchwald-Hartwig amination) or electrophile precursor:
-
Solvent Compatibility: High solubility in DMSO, DMF, and chlorinated solvents. Low water solubility.[6]
-
Quenching: Acidic workups will protonate the amine, rendering it water-soluble (salt form). Basic workups keep it organic-soluble.
Emergency Response Logic
In the event of exposure, immediate action is critical to prevent systemic absorption.[5]
Figure 1: Decision logic for immediate response to 2-Bromo-4-phenylaniline exposure.
Waste Disposal & Decontamination
Classification: Halogenated Organic Waste (Non-aqueous).
| Waste Stream | Disposal Method |
| Solid Waste | Collect contaminated gloves, weighing boats, and paper towels in a double-bagged biohazard/chemical waste box labeled "Toxic Solid - Aromatic Amine". |
| Liquid Waste | Segregate into "Halogenated Organic Solvents" carboy. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent exothermic nitration/decomposition. |
| Glassware | Rinse 3x with Acetone inside the fume hood. Collect rinsate as halogenated waste. Only then wash with soap and water.[4] |
Spill Cleanup:
-
Don full PPE (Double gloves, N95/Respirator, Goggles).
-
Dry Spill: Do not dry sweep. Cover with wet paper towels (solvent or water) to suppress dust, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282627, 2-Bromo-4-phenylaniline. Retrieved January 28, 2026 from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-Bromo-4-phenylaniline. Retrieved January 28, 2026 from [Link]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
Sources
- 1. 2-Bromo-4-phenylaniline | C12H10BrN | CID 282627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
